molecular formula C22H15F3N2O7S B1675553 Linzagolix CAS No. 935283-04-8

Linzagolix

Cat. No.: B1675553
CAS No.: 935283-04-8
M. Wt: 508.4 g/mol
InChI Key: BMAAMIIYNNPHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linzagolix is an oral, non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist supplied for research use only . It is designed for scientific investigation into estrogen-dependent conditions. Its primary research applications include the study of underlying disease mechanisms and therapeutic pathways for uterine fibroids and endometriosis . The compound's mechanism of action involves competitive binding to the GnRH receptor in the pituitary gland, which inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This action results in a rapid, dose-dependent suppression of ovarian estradiol production, providing a valuable tool for modeling hypoestrogenic states . A key research advantage of this compound is its dosing flexibility; lower doses can be used to achieve partial estrogen suppression, while higher doses can be studied for full suppression, often in conjunction with add-back therapy (ABT) to mitigate side effects like bone mineral density loss . This allows researchers to personalize experimental treatment approaches. Preclinical and clinical data indicate that this compound has a predictable pharmacokinetic profile, with a half-life of approximately 15 hours suitable for once-daily dosing, high bioavailability unaffected by food, and low variability . Its effect is rapidly reversible upon cessation, enabling studies with shorter washout periods . Research from phase 3 trials (PRIMROSE 1 and 2) has demonstrated its efficacy in significantly reducing heavy menstrual bleeding associated with uterine fibroids and improving pain scores in endometriosis models, making it a compound of significant interest for reproductive health and endocrine research .

Properties

Key on ui mechanism of action

Linzagolix is a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It binds competitively to GnRH receptors in the pituitary gland, thereby inhibiting endogenous signaling and, in turn, the hypothalamic-pituitary-gonadal axis. More specifically, this inhibition of GnRH signaling results in the suppression of both luteinizing hormone and follicle-stimulating hormone signaling, the latter of which is responsible for stimulating the production of estrogen in the ovaries. Linzagolix, therefore, indirectly suppresses estrogen production and signaling, making it useful in the management of estrogen-dependent conditions like uterine fibroids.

CAS No.

935283-04-8

Molecular Formula

C22H15F3N2O7S

Molecular Weight

508.4 g/mol

IUPAC Name

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H15F3N2O7S/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30)

InChI Key

BMAAMIIYNNPHAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Slightly soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linzagolix; 

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to Linzagolix's Antagonism of the GnRH Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linzagolix, a non-peptide, orally active small molecule, represents a significant advancement in the therapeutic landscape of sex-hormone-dependent diseases. Its clinical efficacy is rooted in its potent and selective antagonism of the gonadotropin-releasing hormone (GnRH) receptor. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the GnRH receptor, detailing its interaction from receptor binding to the downstream blockade of intracellular signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of the molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound and the GnRH Receptor

Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the reproductive endocrine system. Secreted from the hypothalamus, GnRH stimulates its cognate receptor on the anterior pituitary gonadotropes, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal steroidogenesis, including the production of estrogen.

This compound (also known as KLH-2109) is a competitive antagonist of the GnRH receptor.[1][2][3] By binding to the GnRH receptor, this compound prevents the endogenous GnRH from initiating its signaling cascade, leading to a rapid, dose-dependent suppression of LH and FSH secretion and a subsequent reduction in circulating estrogen levels.[4][5] This mechanism of action makes this compound an effective therapeutic agent for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.

Quantitative Analysis of this compound-GnRH Receptor Interaction

The interaction of this compound with the human GnRH receptor has been characterized through various in vitro assays to determine its binding affinity and functional potency. The following table summarizes the key quantitative data.

ParameterValueAssay TypeCell LineSpeciesReference
IC50 36.7 nMCalcium (Ca2+) Flux AssayNot SpecifiedHuman

IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the GnRH-stimulated response.

Signaling Pathways of the GnRH Receptor and this compound's Mechanism of Action

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily coupling to the Gαq/11 subunit. The binding of GnRH to its receptor triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG collectively activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to the synthesis and secretion of LH and FSH.

This compound, as a competitive antagonist, binds to the GnRH receptor but does not elicit a signaling response. Instead, it occupies the binding site, sterically hindering the binding of endogenous GnRH and thereby blocking the initiation of this signaling cascade.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activates GnRH GnRH GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Gonadotropin Gonadotropin (LH & FSH) Synthesis & Secretion PKC->Gonadotropin Stimulates

Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled GnRH antagonist (e.g., 125I-labeled cetrorelix), and varying concentrations of unlabeled this compound.

    • For determination of non-specific binding, a high concentration of an unlabeled GnRH agonist or antagonist is added to a set of wells.

    • Total binding is determined in the absence of any competing ligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis cell_culture Culture CHO cells expressing human GnRH receptor homogenize Homogenize cells in ice-cold lysis buffer cell_culture->homogenize centrifuge1 Low-speed centrifugation homogenize->centrifuge1 centrifuge2 High-speed centrifugation to pellet membranes centrifuge1->centrifuge2 resuspend Resuspend membrane pellet in assay buffer centrifuge2->resuspend plate_setup Combine membranes, radioligand, and varying concentrations of this compound in a 96-well plate resuspend->plate_setup incubation Incubate to reach binding equilibrium plate_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with a scintillation counter washing->counting calc_binding Calculate specific binding counting->calc_binding plot_curve Plot competition curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway. The IP-One HTRF assay is a common method for this purpose.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the human GnRH receptor (e.g., CHO or HEK293 cells) in a suitable medium.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a specified period.

    • Stimulate the cells with a fixed concentration of GnRH (typically the EC80) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

    • Incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Detection (IP-One HTRF):

    • Lyse the cells and add the HTRF detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and IP1 conjugated to an acceptor fluorophore (e.g., d2).

    • Incubate at room temperature to allow for the competitive binding reaction to occur.

    • Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Plot the percentage of inhibition of the GnRH-stimulated IP1 accumulation against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

IP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection_ip Detection (HTRF) cluster_analysis_ip Data Analysis plate_cells Plate GnRH receptor-expressing cells in a multi-well plate incubate_overnight Incubate overnight plate_cells->incubate_overnight pre_incubate Pre-incubate cells with varying concentrations of this compound incubate_overnight->pre_incubate stimulate Stimulate with GnRH in the presence of LiCl pre_incubate->stimulate lyse_cells Lyse cells and add HTRF detection reagents stimulate->lyse_cells incubate_rt Incubate at room temperature lyse_cells->incubate_rt read_fluorescence Measure fluorescence at two wavelengths incubate_rt->read_fluorescence calc_ratio Calculate HTRF ratio read_fluorescence->calc_ratio plot_inhibition Plot percentage inhibition of IP1 accumulation calc_ratio->plot_inhibition determine_ic50_ip Determine IC50 plot_inhibition->determine_ic50_ip

Caption: Workflow for an inositol phosphate accumulation assay.
Calcium (Ca2+) Mobilization Assay

This assay measures the ability of this compound to inhibit the GnRH-induced increase in intracellular calcium concentration, a downstream event in the GnRH receptor signaling pathway.

Methodology:

  • Cell Culture and Plating:

    • Plate cells expressing the human GnRH receptor in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for de-esterification of the dye within the cells.

  • Assay on a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument:

    • Place the cell plate in the instrument.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Initiate the fluorescence reading and inject a fixed concentration of GnRH (e.g., EC80) into the wells.

    • Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the GnRH-stimulated calcium response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Calcium_Assay_Workflow cluster_cell_prep_ca Cell Preparation cluster_dye_loading Dye Loading cluster_assay_proc_ca FLIPR Assay cluster_analysis_ca Data Analysis plate_cells_ca Plate GnRH receptor-expressing cells in a multi-well plate incubate_overnight_ca Incubate overnight plate_cells_ca->incubate_overnight_ca load_dye Load cells with a calcium-sensitive fluorescent dye incubate_overnight_ca->load_dye incubate_dye Incubate to allow for dye de-esterification load_dye->incubate_dye add_this compound Add varying concentrations of this compound incubate_dye->add_this compound measure_fluorescence Measure fluorescence while injecting GnRH add_this compound->measure_fluorescence determine_peak Determine peak fluorescence response measure_fluorescence->determine_peak calc_inhibition Calculate percentage inhibition of calcium response determine_peak->calc_inhibition plot_inhibition_ca Plot dose-response curve calc_inhibition->plot_inhibition_ca determine_ic50_ca Determine IC50 plot_inhibition_ca->determine_ic50_ca

Caption: Workflow for a calcium mobilization assay.

Conclusion

This compound is a potent and selective competitive antagonist of the GnRH receptor. Its mechanism of action involves the direct blockade of the GnRH receptor in the anterior pituitary, leading to the inhibition of the downstream signaling cascade that is responsible for gonadotropin release. This results in a dose-dependent suppression of estrogen production, which forms the basis of its therapeutic utility in estrogen-dependent gynecological disorders. The quantitative data from in vitro functional assays confirm its high potency. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GnRH receptor antagonists.

References

Pharmacological Profile of Linzagolix: A Non-Peptide GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Linzagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Developed by Kissei Pharmaceutical and ObsEva, this compound represents a significant advancement in the management of sex hormone-dependent diseases, such as uterine fibroids and endometriosis.[4][5] Unlike GnRH agonists that cause an initial surge in gonadotropin and sex hormone levels, this compound competitively binds to and blocks the GnRH receptor in the pituitary gland, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of ovarian estradiol, offering a therapeutic effect on estrogen-dependent conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptor in the anterior pituitary gland. The binding of endogenous GnRH to its receptor is a critical step in the hypothalamic-pituitary-gonadal (HPG) axis, triggering the synthesis and release of LH and FSH. These gonadotropins, in turn, stimulate the ovaries to produce estrogen.

By competitively inhibiting the GnRH receptor, this compound effectively blocks this signaling cascade at its origin. This leads to a dose-dependent decrease in circulating levels of LH and FSH, and consequently, a controlled suppression of estradiol production. This targeted mechanism of action allows for a titratable reduction in estrogen levels, providing the potential to alleviate symptoms of estrogen-dependent disorders while mitigating the side effects associated with profound estrogen suppression.

dot

Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen produces Uterus Uterus (Endometrium/Fibroids) Symptoms Disease Symptoms (e.g., bleeding, pain) Uterus->Symptoms GnRH_receptor GnRH Receptor GnRH_receptor->Pituitary stimulates This compound This compound This compound->GnRH_receptor competitively blocks GnRH->GnRH_receptor binds to LH_FSH->Ovaries stimulate Estrogen->Uterus stimulates growth

Figure 1: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

ParameterValueSpeciesAssay TypeReference
IC50 36.7 nmol/LHumanGnRH-stimulated Calcium Flux--INVALID-LINK--

Table 1: In Vitro Functional Potency of this compound

StudyAnimal ModelDosingKey FindingsReference
Preclinical EfficacyOvariectomized Cynomolgus MonkeysOral, 1-25 mg/kgDose-dependent suppression of serum LH--INVALID-LINK--
Phase 3 (PRIMROSE 1 & 2)Women with Uterine Fibroids100 mg daily56.4% responder rate (reduction in menstrual blood loss)--INVALID-LINK--
Phase 3 (PRIMROSE 1 & 2)Women with Uterine Fibroids200 mg daily with Add-Back Therapy89.3% responder rate (reduction in menstrual blood loss)--INVALID-LINK--

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Competition Binding Assay for GnRH Receptor

dot

start Start prepare_membranes Prepare Membranes from CHO-K1 cells expressing human GnRH receptor start->prepare_membranes incubate Incubate Membranes with Radioligand (e.g., 125I-[His5,D-Tyr6]GnRH) and varying concentrations of this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC50 and calculate Ki quantify->analyze end End analyze->end start Start load_cells Load CHO-K1 cells expressing human GnRH receptor with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate cells with GnRH pre_incubate->stimulate measure_fluorescence Measure changes in intracellular calcium via fluorescence stimulate->measure_fluorescence analyze Analyze Data to Determine IC50 measure_fluorescence->analyze end End analyze->end start Start select_animals Select Ovariectomized Cynomolgus Monkeys start->select_animals acclimatize Acclimatize Animals select_animals->acclimatize administer_drug Administer this compound Orally at Various Doses acclimatize->administer_drug collect_samples Collect Blood Samples at Pre-defined Time Points administer_drug->collect_samples measure_lh Measure Serum LH Concentrations collect_samples->measure_lh analyze Analyze Data to Determine Dose-Response Relationship measure_lh->analyze end End analyze->end

References

Linzagolix: A Deep Dive into its Binding Affinity and Selectivity for the Gonadotropin-Releasing Hormone (GnRH) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant therapeutic advancement in the management of sex hormone-dependent diseases, such as uterine fibroids and endometriosis.[1][4] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits GnRH-stimulated signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces the production of ovarian estrogen and progesterone, key drivers in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the GnRH receptor, supported by detailed experimental protocols and visualizations of the associated signaling pathways.

Binding Affinity and Potency of this compound

The interaction of this compound with the human GnRH receptor has been characterized through functional assays that measure its ability to inhibit the downstream signaling cascade initiated by GnRH.

Functional Inhibition of GnRH-Stimulated Calcium Flux

In vitro studies have demonstrated that this compound potently inhibits the GnRH-stimulated increase in intracellular calcium concentration. This functional antagonism is a key measure of the drug's potency at the receptor level. The half-maximal inhibitory concentration (IC50) for this compound against the human GnRH receptor has been determined in a calcium mobilization assay.

Compound Assay Type Receptor IC50 (nmol/L) Reference
This compoundCa2+ FluxHuman GnRH Receptor36.7
Cetrorelix (peptide antagonist)Ca2+ FluxHuman GnRH Receptor19.9

Selectivity Profile

Preclinical studies have indicated that this compound is a highly potent and selective antagonist of the GnRH receptor. However, detailed quantitative data on its binding affinity for different GnRH receptor subtypes (e.g., GnRHR-I vs. the non-functional human GnRHR-II) and its selectivity profile against a broad panel of other receptors, ion channels, and transporters are not extensively available in the public domain. The available literature emphasizes its selective action on the GnRH receptor, which is consistent with its targeted mechanism of action.

Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound is essential for researchers in the field. Below are detailed protocols for key in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GnRH receptor.

Materials:

  • Human GnRH receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [125I]-triptorelin or other suitable labeled GnRH agonist/antagonist)

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA)

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled GnRH analog)

  • Glass fiber filters

  • Scintillation counter

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis start Start reagents Prepare reagents: - Radioligand dilutions - this compound dilutions - GnRH-R membranes start->reagents mix Mix: - GnRH-R membranes - Radioligand - this compound or buffer reagents->mix incubate Incubate to equilibrium (e.g., 60-120 min at 25°C) mix->incubate filter Rapid vacuum filtration (separate bound from free radioligand) incubate->filter wash Wash filters (reduce non-specific binding) filter->wash count Quantify radioactivity (scintillation counting) wash->count plot Plot % inhibition vs. [this compound] count->plot calculate Calculate IC50 and Ki (Cheng-Prusoff equation) plot->calculate end End calculate->end

Radioligand Competition Binding Assay Workflow

Procedure:

  • Reaction Setup: In a 96-well plate, combine the GnRH receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound. For total binding, no competitor is added. For non-specific binding, a saturating concentration of an unlabeled GnRH analog is used.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the GnRH-induced increase in intracellular calcium, a key signaling event downstream of GnRH receptor activation.

Objective: To determine the functional potency (IC50) of this compound in inhibiting GnRH-stimulated calcium release.

Materials:

  • Cells stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK-293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • GnRH agonist (e.g., buserelin)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_stimulation_reading Stimulation & Measurement cluster_analysis Data Analysis start Start seed_cells Seed GnRH-R expressing cells in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive dye seed_cells->load_dye add_antagonist Add varying concentrations of this compound load_dye->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add GnRH agonist (e.g., buserelin) incubate_antagonist->add_agonist read_fluorescence Measure fluorescence kinetically (e.g., using a FLIPR) add_agonist->read_fluorescence calculate_response Calculate the peak fluorescence response for each well read_fluorescence->calculate_response plot Plot % inhibition vs. [this compound] calculate_response->plot calculate_ic50 Determine IC50 value plot->calculate_ic50 end End calculate_ic50->end

Calcium Mobilization Assay Workflow

Procedure:

  • Cell Plating: Seed cells expressing the human GnRH receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes at 37°C).

  • Compound Addition: Wash the cells and add varying concentrations of this compound. Incubate for a short period.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a fixed concentration of a GnRH agonist (typically the EC80 concentration) into each well and immediately begin kinetic fluorescence measurements.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GnRH Receptor Signaling Pathway

Upon binding of GnRH, the GnRH receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade that is competitively inhibited by this compound.

G This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Competitively Inhibits GnRH GnRH GnRH->GnRHR Binds & Activates Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Secretion Gonadotropin Secretion (LH & FSH) Ca_release->Secretion Triggers MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Gene_Transcription Gene Transcription (LH & FSH β-subunits) MAPK->Gene_Transcription Regulates Gene_Transcription->Secretion Leads to

References

The Pharmacokinetics and Bioavailability of Oral Linzagolix: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally administered, non-peptide, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action leads to a dose-dependent reduction in the production of ovarian hormones, primarily estrogen, making it an effective therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of various oral formulations of this compound, based on data from key clinical trials.

Pharmacokinetic Profile of this compound

This compound exhibits a predictable pharmacokinetic (PK) profile characterized by rapid absorption, low volume of distribution, and a half-life that supports once-daily dosing. Its pharmacokinetics have been evaluated in healthy volunteers and in patients with endometriosis and uterine fibroids in several clinical studies, including the Phase 3 PRIMROSE and EDELWEISS trials.

Data Presentation: Pharmacokinetic Parameters of Oral this compound

The following tables summarize the key pharmacokinetic parameters of this compound observed in clinical studies.

ParameterValueReference
Absorption
Time to Peak Plasma Concentration (Tmax)~2 hours[1]
Bioavailability (oral)High (~80%)[1]
Effect of FoodNot clinically significant[1][2]
Distribution
Volume of Distribution (Vd)Low (~11 L)
Plasma Protein Binding>99% (primarily to albumin)
Metabolism
Primary Metabolic PathwayHepatic, via Cytochrome P450 enzymes
Key Metabolizing EnzymesCYP2C8 and CYP2C9[3]
MetabolitesUp to seven identified, with plasma metabolites representing <10% of total exposure. The two primary demethylated metabolites are KP017 (formed by CYP2C9) and KP046 (formed by CYP2C8, CYP2C9, and CYP3A4).
Excretion
Primary Route of EliminationUrine
Secondary Route of EliminationFeces (approximately one-third)
Elimination
Half-life (t1/2)~15 hours
Apparent Clearance (CL/F)0.422 L/h
AccumulationNo relevant accumulation at steady state
DosePopulationCmax (ng/mL)AUC (ng·h/mL)Trough Levels (ng/mL)Reference
100 mg/dayHealthy Premenopausal WomenNot ReportedNot Reported3250–4750
200 mg/dayHealthy Premenopausal WomenNot ReportedNot Reported6700–11,700
25-200 mg dailyPatients with EndometriosisNot ReportedAUC50: 1.68 × 10^5Not Reported

Experimental Protocols

The pharmacokinetic data for this compound have been primarily derived from a series of Phase 1, 2, and 3 clinical trials. Below are generalized methodologies representative of these studies.

Phase 3 Clinical Trial Program (PRIMROSE and EDELWEISS)

The PRIMROSE 1 and 2 trials investigated the efficacy and safety of this compound for the treatment of heavy menstrual bleeding associated with uterine fibroids. The EDELWEISS 3 trial evaluated this compound for the management of moderate-to-severe endometriosis-associated pain.

  • Study Design: The PRIMROSE and EDELWEISS 3 trials were randomized, double-blind, placebo-controlled, multicenter studies. Participants in the PRIMROSE trials were randomized to receive this compound 100 mg or 200 mg, with or without add-back therapy (ABT; 1 mg estradiol and 0.5 mg norethisterone acetate), or placebo, for 52 weeks. In the EDELWEISS 3 trial, patients were randomized to receive this compound 75 mg, this compound 200 mg with ABT, or placebo for up to 6 months.

  • Subject Population: The PRIMROSE trials enrolled premenopausal women with uterine fibroids and heavy menstrual bleeding. The EDELWEISS 3 trial enrolled women with moderate-to-severe pain associated with endometriosis.

  • Pharmacokinetic Sampling: Sparse pharmacokinetic blood samples were collected at various time points during the studies to characterize the drug's concentration-time profile.

  • Analytical Method: While specific details for this compound are not publicly disclosed, the quantification of this compound and its metabolites in plasma was likely performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This is the standard for bioanalytical quantification of small molecule drugs in complex biological matrices. A typical method would involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

Signaling Pathway of this compound

cluster_HPA Hypothalamic-Pituitary-Adrenal Axis Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland GnRH (+) Ovaries Ovaries Pituitary Gland->Ovaries LH & FSH (+) Uterus/Endometrium Uterus/Endometrium Ovaries->Uterus/Endometrium Estrogen & Progesterone (+) This compound This compound This compound->Pituitary Gland Antagonist (-)

Caption: Mechanism of action of this compound on the HPA axis.

Experimental Workflow for a this compound Clinical Trial

cluster_treatment Treatment & Monitoring Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm 1 (this compound 100mg) Treatment Arm 1 (this compound 100mg) Randomization->Treatment Arm 1 (this compound 100mg) Treatment Arm 2 (this compound 200mg) Treatment Arm 2 (this compound 200mg) Randomization->Treatment Arm 2 (this compound 200mg) Treatment Arm 3 (this compound + ABT) Treatment Arm 3 (this compound + ABT) Randomization->Treatment Arm 3 (this compound + ABT) Placebo Arm Placebo Arm Randomization->Placebo Arm PK & PD Assessments PK & PD Assessments Treatment Arm 1 (this compound 100mg)->PK & PD Assessments Treatment Arm 2 (this compound 200mg)->PK & PD Assessments Treatment Arm 3 (this compound + ABT)->PK & PD Assessments Placebo Arm->PK & PD Assessments Data Analysis Data Analysis PK & PD Assessments->Data Analysis Results Results Data Analysis->Results

Caption: Generalized workflow of a this compound clinical trial.

ADME Profile of this compound

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Rapid Absorption (Tmax ~2h) Tissues Tissues Systemic Circulation->Tissues Low Vd (~11L) Plasma Proteins Plasma Proteins Systemic Circulation->Plasma Proteins High Binding (>99%) Liver Liver Systemic Circulation->Liver CYP2C8/2C9 Inactive Metabolites Inactive Metabolites Liver->Inactive Metabolites Urine (Primary) Urine (Primary) Inactive Metabolites->Urine (Primary) Feces (Secondary) Feces (Secondary) Inactive Metabolites->Feces (Secondary)

Caption: ADME (Absorption, Distribution, Metabolism, and Excretion) of this compound.

References

Dose-Dependent Estradiol Suppression by Linzagolix: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linzagolix, an oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a significant therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2][3] Its mechanism of action involves a dose-dependent suppression of the hypothalamic-pituitary-gonadal axis, leading to a controlled reduction in circulating estradiol levels.[1][4] This technical guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its dose-responsive effects on estradiol suppression. It provides a detailed summary of quantitative data from key clinical trials, outlines the experimental methodologies employed, and presents visual representations of its signaling pathway and clinical trial workflows.

Core Mechanism of Action

This compound competitively binds to and blocks GnRH receptors in the pituitary gland. This antagonism inhibits GnRH signaling, which in turn downregulates the production and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins leads to a subsequent dose-dependent decrease in ovarian estrogen production. This targeted modulation allows for a predictable and reversible suppression of estradiol.

This compound Mechanism of Action cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH->Pituitary stimulates GnRHR GnRH Receptor LH_FSH LH & FSH Pituitary->LH_FSH releases This compound This compound This compound->GnRHR blocks GnRHR->LH_FSH production down Ovaries Ovaries LH_FSH->Ovaries stimulate Estradiol Estradiol Ovaries->Estradiol produce

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data on Estradiol Suppression

Clinical trials have demonstrated a clear dose-dependent relationship between this compound administration and the degree of estradiol suppression. The following tables summarize key findings from the EDELWEISS and PRIMROSE studies.

Table 1: Estradiol Suppression in Endometriosis Studies (EDELWEISS Trials)

This compound DoseMedian Serum Estradiol LevelTherapeutic GoalAdd-Back Therapy (ABT)Reference
75 mg once daily20-60 pg/mLPartial SuppressionNot typically required
100 mg once daily20-60 pg/mLPartial SuppressionMay be considered
200 mg once daily< 20 pg/mLFull SuppressionRequired for long-term use

Table 2: Estradiol Suppression in Uterine Fibroid Studies (PRIMROSE Trials)

This compound DoseMedian Serum Estradiol LevelTherapeutic GoalAdd-Back Therapy (ABT)Reference
100 mg once dailyMaintained ≤3.1 ng/mL (progesterone)Partial SuppressionOptional
200 mg once dailyMaintained ≤3.1 ng/mL (progesterone)Full SuppressionOptional/Recommended

Note: Progesterone levels are also suppressed in a dose-dependent manner.

Experimental Protocols

The efficacy and safety of this compound have been evaluated in multinational, randomized, double-blind, placebo-controlled, parallel-group clinical trials.

Study Design: EDELWEISS 3 (Endometriosis)

The EDELWEISS 3 study was a Phase 3 trial designed to assess the efficacy and safety of this compound for treating moderate to severe endometriosis-associated pain.

  • Participants: Women aged 18-45 with a surgical diagnosis of endometriosis and moderate to severe pain.

  • Interventions: Patients were randomized to receive one of the following once daily for up to 6 months:

    • This compound 75 mg

    • This compound 200 mg with hormonal add-back therapy (1.0 mg estradiol / 0.5 mg norethindrone acetate)

    • Placebo

  • Primary Endpoints: The co-primary endpoints were the proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months, with pain assessed daily via a verbal rating scale recorded in an electronic diary.

  • Hormone Assessment: Serum estradiol levels were monitored throughout the study to evaluate the pharmacodynamic effect of this compound. Specific assay methods and detailed schedules are typically proprietary to the sponsoring pharmaceutical company.

Study Design: PRIMROSE 1 & 2 (Uterine Fibroids)

The PRIMROSE 1 and 2 trials were identically designed 52-week, randomized, double-blind, placebo-controlled Phase 3 studies.

  • Participants: Women with uterine fibroids experiencing heavy menstrual bleeding.

  • Interventions: Participants were randomized to one of five treatment arms.

  • Primary Endpoint: The primary endpoint was the proportion of women who experienced a reduction in heavy menstrual bleeding at 24 weeks.

  • Hormone Assessment: Serum estradiol and progesterone levels were monitored to confirm the dose-dependent suppression of ovarian function.

Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Group 1 Linzagolix_Low This compound (Low Dose) +/- ABT Randomization->Linzagolix_Low Group 2 Linzagolix_High This compound (High Dose) +/- ABT Randomization->Linzagolix_High Group 3 Treatment Treatment Period (e.g., 24-52 weeks) Data_Collection Data Collection (Pain Scores, Hormone Levels, BMD) Treatment->Data_Collection Placebo->Treatment Linzagolix_Low->Treatment Linzagolix_High->Treatment Analysis Efficacy & Safety Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Generalized workflow of this compound clinical trials.

Concluding Remarks

This compound offers a precisely controlled, dose-dependent suppression of estradiol, providing a tailored therapeutic approach for managing estrogen-driven pathologies. The flexibility in dosing, with and without add-back therapy, allows for the personalization of treatment to balance efficacy with the mitigation of hypoestrogenic side effects, such as bone mineral density loss. The robust data from extensive clinical trial programs underscore the predictable pharmacokinetic and pharmacodynamic profile of this compound, establishing it as a valuable option in the armamentarium for treating uterine fibroids and endometriosis.

References

Preclinical Toxicology and Safety Profile of Linzagolix: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a dose-dependent reduction in the production of estrogen and progesterone.[3] This mechanism of action makes this compound a therapeutic option for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, based on publicly available information.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates the signaling pathway affected by this compound.

Linzagolix_Mechanism_of_Action cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Anterior Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Stimulates release of Ovaries Ovaries Estrogen Estrogen & Progesterone Ovaries->Estrogen Produce Uterus Uterus (Endometrium/Fibroids) GnRHR GnRH Receptor GnRH->GnRHR Binds to This compound This compound This compound->GnRHR Blocks LH_FSH->Ovaries Stimulate Estrogen->Uterus Stimulate growth

Caption: Mechanism of action of this compound on the HPG axis.

Preclinical Toxicology Program Overview

General Toxicology

Repeated-Dose Toxicity Studies Repeat-dose toxicity studies are fundamental in assessing the potential for cumulative toxicity and identifying target organs. While specific protocols for this compound are not detailed in the public domain, a standard approach for such studies is outlined below.

Experimental Protocol (General Approach) A generalized experimental workflow for a repeated-dose toxicity study is depicted below.

Repeat_Dose_Toxicity_Workflow start Animal Acclimatization (e.g., Rats, Monkeys) dosing Daily Dosing (Vehicle Control, Low, Mid, High Doses) start->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) dosing->monitoring interim Interim Sacrifices & Terminal Sacrifice monitoring->interim analysis Data Analysis & Reporting (Hematology, Clinical Chemistry, Histopathology) interim->analysis end Determination of NOAEL analysis->end

Caption: Generalized workflow for a repeated-dose toxicity study.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of this compound on vital physiological functions. These studies are designed to identify potential adverse pharmacodynamic effects.

Experimental Protocol (Core Battery) The core battery of safety pharmacology studies, as recommended by ICH S7A guidelines, typically includes an assessment of the central nervous system (CNS), cardiovascular system, and respiratory system.

  • Central Nervous System: A functional observational battery or Irwin test in rodents is commonly used to evaluate behavioral and neurological changes.

  • Cardiovascular System: In vivo studies in conscious, freely moving animals (e.g., dogs or monkeys) using telemetry are performed to monitor electrocardiogram (ECG), heart rate, and blood pressure.

  • Respiratory System: Respiratory function is typically assessed in rodents using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.

Genotoxicity

A battery of in vitro and in vivo tests was performed to evaluate the genotoxic potential of this compound. The available information indicates that this compound was not genotoxic in these assays.

Experimental Protocol (Standard Battery) A standard genotoxicity testing battery, in line with ICH S2(R1) guidelines, generally includes:

  • A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • An in vitro cytogenetic test for chromosomal damage in mammalian cells: This can be a chromosomal aberration assay or a micronucleus test.

  • An in vivo test for chromosomal damage: Typically, a micronucleus test in rodent hematopoietic cells is conducted.

Carcinogenicity

Long-term carcinogenicity studies in rodents are conducted for pharmaceuticals intended for chronic use to assess their tumorigenic potential. While specific results for this compound are not publicly detailed, non-clinical toxicity studies did not reveal any evidence of mechanistic effects that might be precursors to endometrial adenocarcinoma.

Experimental Protocol (General Approach) Carcinogenicity studies are typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., two years). Animals are administered daily doses of the test substance, and tissues are examined for the development of neoplasms.

Reproductive and Developmental Toxicology

The reproductive and developmental toxicity of this compound was assessed in a series of studies.

Experimental Protocol (ICH S5(R3) Guideline Approach) These studies are generally conducted in accordance with ICH S5(R3) guidelines and include:

  • Fertility and Early Embryonic Development Study: Typically performed in rats, this study evaluates the effects on male and female fertility and early embryonic development. The EU Risk Management Plan for this compound indicates a female rat fertility study was conducted at dose levels of 0.16, 0.8, 4, 20, and 100 mg/kg/day.

  • Embryo-fetal Development Studies: These studies are conducted in two species, usually a rodent (rat) and a non-rodent (rabbit), to assess the potential for teratogenicity and embryo-fetal lethality. For this compound, these studies were performed in rats (at 30, 100, and 300 mg/kg/day) and rabbits (at 0.3, 3, and 30 mg/kg/day).

  • Pre- and Postnatal Development Study: This study, usually in rats, evaluates the effects of the drug on the later stages of gestation, parturition, lactation, and the growth and development of the offspring.

Summary of Preclinical Safety Findings

While specific quantitative data from the preclinical toxicology studies of this compound are not publicly available, the overall assessment from regulatory documents suggests a favorable non-clinical safety profile. Key takeaways include:

  • General and Safety Pharmacology: No major safety or tolerability concerns were identified.

  • Genotoxicity: this compound was found to be non-genotoxic in a standard battery of tests.

  • Carcinogenicity: Non-clinical studies did not indicate a carcinogenic potential, particularly for endometrial adenocarcinoma.

  • Reproductive Toxicology: A full suite of reproductive and developmental toxicology studies was conducted.

Conclusion for the Intended Audience

The preclinical safety evaluation of this compound was comprehensive and conducted in accordance with international regulatory guidelines. The available information indicates that this compound has a favorable preclinical safety profile, with no significant findings in the areas of general toxicology, safety pharmacology, genotoxicity, and carcinogenicity that would preclude its clinical development and use. The reproductive toxicology studies provided a thorough assessment of the potential effects on fertility and development. For researchers and drug development professionals, the preclinical data for this compound, as summarized in regulatory submissions, support its continued investigation and clinical use in its approved indications. Further detailed quantitative data would require access to the full regulatory submission documents.

References

Linzagolix Choline: A Deep Dive into its Molecular Framework and Therapeutic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of Linzagolix choline, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed for the management of sex-hormone-dependent conditions, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the molecule's structure, physicochemical properties, mechanism of action, and the experimental basis for its clinical application.

Molecular Structure and Identification

This compound is a small molecule antagonist of the GnRH receptor.[1] The active moiety is formulated as a choline salt, this compound choline, to enhance its solubility and oral bioavailability.[2] This strategic formulation is crucial for its development as a stable, orally administered therapeutic agent.

IdentifierValue
Drug Name This compound choline
Synonyms OBE2109 choline, KLH-2109 choline[3]
CAS Number 1321816-57-2
Molecular Formula C27H28F3N3O8S
Molecular Weight 611.59 g/mol
IUPAC Name 2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate
InChI Key IAIVRTFCYOGNBW-UHFFFAOYSA-M

Physicochemical Properties

The choline salt formulation of this compound is designed to optimize its properties for oral administration. Key properties are summarized below.

PropertyDescriptionSource
Appearance Solid powder
Solubility Soluble in DMSO
Storage Dry, dark, at 0-4°C for short term or -20°C for long term
Half-life Approximately 15 hours
Protein Binding >99% in plasma, primarily to albumin
Absorption Rapidly absorbed after oral administration, with Cmax at ~2 hours

Mechanism of Action

This compound functions as a selective and competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located in the anterior pituitary gland. Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), this compound immediately suppresses receptor activity. This competitive inhibition blocks the endogenous GnRH signaling pathway, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent decrease in circulating estradiol and progesterone levels forms the basis of its therapeutic effect in estrogen-dependent conditions such as uterine fibroids and endometriosis.

G cluster_0 cluster_1 cluster_2 cluster_3 Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary Gland LH_FSH LH & FSH GnRHR->LH_FSH stimulates release of This compound This compound This compound->GnRHR competitively blocks Ovaries Ovaries LH_FSH->Ovaries stimulate Estrogen Estradiol & Progesterone Ovaries->Estrogen produce Uterus Uterus (Endometriosis / Fibroids) Estrogen->Uterus stimulate growth of Symptoms Symptom Relief Estrogen->Symptoms reduction leads to

Figure 1: Mechanism of Action of this compound.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a convergent approach involving the preparation of two key intermediates, which are then combined to form the core structure. The final step involves treatment with choline bicarbonate to yield the choline salt.

G A Dimethyl Maleate Int1 Intermediate 35.6 (Carbamate) A->Int1 B Methylthioglycolate B->Int1 C Aldehyde Intermediate Int2 Intermediate 35.11 (Aniline) C->Int2 D Phenol Intermediate D->Int2 E Choline Bicarbonate Linzagolix_choline This compound Choline E->Linzagolix_choline Penultimate Thiophenyl Urea Intermediate Int1->Penultimate Int2->Penultimate Linzagolix_acid This compound (Free Acid) Penultimate->Linzagolix_acid Intramolecular Cyclization Linzagolix_acid->Linzagolix_choline

Figure 2: Convergent Synthesis Pathway for this compound Choline.

Clinical Efficacy and Safety Data

This compound has been extensively studied in Phase III clinical trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis-associated pain. These trials have demonstrated its efficacy in reducing symptoms in a dose-dependent manner.

Efficacy in Uterine Fibroids (PRIMROSE 1 & 2)

The primary endpoint in the PRIMROSE trials was the responder rate, defined as menstrual blood loss (MBL) of ≤80 mL and a ≥50% reduction from baseline at 24 weeks.

Table 1: Responder Rates in PRIMROSE 1 & 2 Trials at 24 Weeks

Treatment Group PRIMROSE 1 Responder Rate (%) PRIMROSE 2 Responder Rate (%) Pooled Responder Rate (%)
Placebo 35.0 29.4 -
100 mg this compound 56.4 56.7 56.6
100 mg this compound + ABT* 66.4 77.2 -
200 mg this compound 71.4 77.7 -
200 mg this compound + ABT* 75.5 93.9 84.7

*ABT (Add-back therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Efficacy in Endometriosis (EDELWEISS 3)

The EDELWEISS 3 trial evaluated the reduction in dysmenorrhea (DYS) and non-menstrual pelvic pain (NMPP) as co-primary endpoints.

Table 2: Responder Rates for Pain Reduction in EDELWEISS 3 Trial at 3 Months

Treatment Group DYS Responder Rate (%) NMPP Responder Rate (%)
Placebo 23.5 30.9
75 mg this compound 44.0 - (Not Statistically Significant)
200 mg this compound + ABT* 72.9 47.3

*ABT (Add-back therapy): 1.0 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Safety Profile: Bone Mineral Density (BMD)

A key safety consideration for GnRH antagonists is the potential for bone mineral density loss due to hypoestrogenism. The change in BMD was a critical safety endpoint in clinical trials.

Table 3: Mean Percentage Change in Lumbar Spine BMD at 24 Weeks

Study Treatment Group Mean BMD Change (%)
EDELWEISS 1 50 mg this compound < -1.0
EDELWEISS 1 75 mg this compound < -1.0
EDELWEISS 1 200 mg this compound -2.6
PRIMROSE (Pooled) 100 mg this compound -2.0 to -2.1
PRIMROSE (Pooled) 100 mg this compound + ABT -0.8 to -1.4
PRIMROSE (Pooled) 200 mg this compound + ABT -0.8 to -1.4

Sources:

The most commonly reported adverse events in clinical trials were headache and hot flushes.

Experimental Protocols

The clinical development program for this compound employed rigorous methodologies to assess its efficacy and safety.

Clinical Trial Design Workflow

The Phase III trials (PRIMROSE and EDELWEISS) followed a similar, robust design.

G Screening Screening Period (Patient Eligibility, Baseline Data) Randomization Randomization (1:1:1:1:1 for PRIMROSE) (1:1:1 for EDELWEISS) Screening->Randomization Treatment Double-Blind Treatment Period (24-52 weeks) - this compound (various doses) - this compound + ABT - Placebo Randomization->Treatment PrimaryEndpoint Primary Endpoint Assessment (e.g., Week 24) Treatment->PrimaryEndpoint Extension Optional Treatment Extension (up to 52-76 weeks) PrimaryEndpoint->Extension FollowUp Treatment-Free Follow-Up (e.g., 6 months post-treatment) PrimaryEndpoint->FollowUp No Extension Extension->FollowUp FinalAnalysis Final Data Analysis FollowUp->FinalAnalysis

Figure 3: Generalized Phase III Clinical Trial Workflow for this compound.
Quantification of Menstrual Blood Loss (MBL)

  • Method: Alkaline Hematin Method.

  • Protocol: In the PRIMROSE trials, participants were provided with all necessary sanitary products. Used products were collected, and the blood loss was quantified centrally using the validated alkaline hematin method, which extracts blood from the products and measures hemoglobin concentration spectrophotometrically. A response was defined as MBL ≤ 80 mL and a ≥50% reduction from baseline.

Assessment of Endometriosis-Associated Pain
  • Method: Daily Electronic Diary with a Verbal Rating Scale (VRS).

  • Protocol: In the EDELWEISS 3 trial, subjects rated the severity of dysmenorrhea and non-menstrual pelvic pain daily. A response was defined as a clinically meaningful reduction in pain scores from baseline.

Bone Mineral Density (BMD) Assessment
  • Method: Dual-Energy X-ray Absorptiometry (DXA) scan.

  • Protocol: BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured at baseline and at specified intervals (e.g., 24 and 52 weeks). Centralized reading and quality control of the DXA scans were implemented to ensure consistency across study sites.

Pharmacokinetic Analysis
  • Method: While specific protocols for this compound are proprietary, the standard industry method for quantifying small molecule drugs like GnRH antagonists in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Anticipated Protocol: This would involve protein precipitation from plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique allows for highly sensitive and specific quantification of the drug concentration over time to determine key pharmacokinetic parameters.

Conclusion

This compound choline is a potent and selective oral GnRH receptor antagonist that has demonstrated significant efficacy in treating the symptoms of uterine fibroids and endometriosis. Its mechanism of action provides a rapid and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis. The clinical development program, underpinned by robust experimental protocols, has established a favorable benefit-risk profile, with options for different dosing regimens, including co-administration with add-back therapy to mitigate hypoestrogenic side effects like bone mineral density loss. This comprehensive data package supports this compound choline as a significant therapeutic option for women suffering from these common and often debilitating conditions.

References

Methodological & Application

Application Notes and Protocols for Linzagolix Administration in Rat Models of Endometriosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Linzagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, in surgically-induced rat models of endometriosis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and similar compounds in a translational animal model of endometriosis.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility.[1] Rodent models of surgically-induced endometriosis are valuable tools for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[2][3] this compound is a non-peptide, orally active GnRH antagonist that competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in circulating estradiol levels.[1][4] This mechanism of action makes it a promising candidate for the treatment of endometriosis.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by down-regulating the hypothalamic-pituitary-gonadal axis. By blocking GnRH receptors, it prevents the release of gonadotropins (LH and FSH), which in turn suppresses ovarian estrogen production. The reduction in estrogen levels inhibits the growth and survival of ectopic endometrial implants.

Linzagolix_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Releases Ovaries Ovaries Estradiol Estradiol Ovaries->Estradiol Produces Endometriotic_Lesions Endometriotic Lesions Growth_Survival Growth & Survival Reduction Reduction in Growth Endometriotic_Lesions->Reduction Leads to GnRH->Pituitary Stimulates This compound This compound This compound->Pituitary Blocks GnRH Receptor LH_FSH->Ovaries Stimulates Estradiol->Endometriotic_Lesions Stimulates

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in a rat model of endometriosis.

Treatment GroupDose (mg/kg)Mean Cyst Volume (mm³)% Reduction vs. ControlStatistical Significance (vs. Control)Reference
Control (Vehicle)-Data not provided--
This compound50Significantly decreasedSignificantp < 0.05
This compound100Significantly decreasedSignificantp < 0.05
This compound200Significantly decreasedSignificantp < 0.05
Dienogest1Decreased (highest dose)ObservedNot specified

Note: The study by Tezuka et al. (2023) stated that this compound significantly decreased cyst volumes at doses of 50 mg/kg or more, but did not provide the exact mean cyst volumes in the abstract.

Experimental Protocols

The following protocols are based on the methodology described by Tezuka et al. (2023) and other standard procedures for inducing endometriosis in rats.

I. Surgical Induction of Endometriosis (Autotransplantation Model)

This protocol describes the surgical procedure for inducing endometriosis in female rats via autotransplantation of endometrial tissue.

Materials:

  • Female Sprague-Dawley rats (or other suitable strain), in the proestrus stage of the estrous cycle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • Sterile saline solution

  • Antibiotics (optional, as per institutional guidelines)

Procedure:

  • Anesthetize the rat using an approved anesthetic protocol.

  • Shave and disinfect the abdominal area.

  • Make a midline laparotomy incision to expose the abdominal cavity.

  • Identify and exteriorize the uterine horns.

  • Excise a small piece of one uterine horn and place it in sterile saline.

  • Open the uterine segment longitudinally and isolate the endometrial tissue from the myometrium.

  • Cut the endometrial tissue into small fragments (e.g., 2x2 mm).

  • Create a small incision in the capsule of the left kidney.

  • Carefully place one endometrial fragment into the subcapsular space of the kidney.

  • Suture the abdominal wall and skin in layers.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • Allow the endometriotic lesions to establish and grow for a period of time (e.g., 4-8 weeks) before initiating treatment.

II. This compound Administration Protocol

This protocol outlines the preparation and administration of this compound to the established rat model of endometriosis.

Materials:

  • This compound powder

  • Vehicle for oral administration (e.g., 0.5% methylcellulose solution)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 50, 100, 200 mg/kg).

  • Weigh each rat to determine the precise volume of the this compound suspension to be administered.

  • Administer the this compound suspension or vehicle (for the control group) orally via gavage once daily.

  • Continue the daily administration for the duration of the study (e.g., 4 weeks).

  • Monitor the animals daily for any signs of toxicity or adverse effects.

III. Efficacy Evaluation

This protocol describes the methods for evaluating the efficacy of this compound treatment.

Materials:

  • Anesthetic

  • Surgical instruments

  • Calipers or imaging system for measuring lesion size

  • Equipment for blood collection (e.g., cardiac puncture)

  • Tubes for serum separation

  • ELISA kits for hormone analysis (Estradiol, LH, FSH)

Procedure:

  • At the end of the treatment period, anesthetize the rats.

  • Collect blood samples via cardiac puncture for hormone analysis.

  • Perform a final laparotomy to expose the kidneys and the endometriotic cysts.

  • Carefully dissect the cysts and measure their volume (e.g., using the formula V = 0.5 x length x width²).

  • Euthanize the animals according to approved protocols.

  • Process the blood samples to obtain serum and measure the concentrations of estradiol, LH, and FSH using appropriate ELISA kits.

  • Perform statistical analysis to compare the cyst volumes and hormone levels between the treatment and control groups.

Experimental_Workflow Start Start Induction Surgical Induction of Endometriosis (Autotransplantation) Start->Induction Establishment Lesion Establishment (4-8 weeks) Induction->Establishment Grouping Randomization into Treatment Groups Establishment->Grouping Treatment Daily Oral Administration (this compound or Vehicle) Grouping->Treatment Monitoring Daily Monitoring Treatment->Monitoring Endpoint End of Treatment Period (e.g., 4 weeks) Treatment->Endpoint Data_Collection Data Collection: - Cyst Volume Measurement - Blood Sampling (Hormone Analysis) Endpoint->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Figure 2: Experimental Workflow

Conclusion

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a rat model of endometriosis. The surgically-induced endometriosis model in rats is a well-established and clinically relevant model for studying this estrogen-dependent disease. The administration of this compound has been shown to be effective in reducing the size of endometriotic lesions in this model, supporting its further development as a therapeutic agent for endometriosis. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Linzagolix Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It functions by competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This suppression of gonadotropins results in a dose-dependent reduction in estrogen production, making this compound an effective therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.

The development of robust and reliable cell-based assays is crucial for the characterization of this compound and other GnRH receptor antagonists. These assays are essential for determining the potency and mechanism of action of new chemical entities, facilitating drug screening, and ensuring quality control in drug manufacturing. This document provides detailed protocols for three distinct cell-based assays to characterize the activity of this compound: a competitive binding assay, a functional reporter gene assay, and a functional calcium mobilization assay.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including the synthesis and release of LH and FSH. There is also evidence that the GnRH receptor can couple to other G-proteins, such as Gαs and Gαi, which can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER store) IP3->Ca2_ER Opens channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca2+]i Ca2_ER->Ca2_cyto Release Cellular_Response Cellular Response (LH/FSH Synthesis & Release) Ca2_cyto->Cellular_Response PKC->Cellular_Response GnRH GnRH GnRH->GnRHR Binds This compound This compound This compound->GnRHR Blocks

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

Cell Line Selection and Culture

For the following assays, a mammalian cell line stably expressing the human GnRH receptor is required. Commercially available cell lines such as CHO-K1 or HEK293 stably transfected with the human GnRH receptor (e.g., from GenScript, Revvity) are recommended.

Cell Culture Media:

  • Growth Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418 or 1 µg/mL puromycin, depending on the cell line).

  • Assay Medium: Serum-free Ham's F-12 or DMEM.

Culture Conditions: Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • GnRH receptor-expressing cells

  • Radiolabeled GnRH analog (e.g., [125I]-Triptorelin)

  • Unlabeled GnRH (for determining non-specific binding)

  • This compound

  • Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Preparation: On the day of the assay, harvest cells and prepare a whole-cell suspension or membrane preparation.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Binding buffer, radiolabeled GnRH analog.

    • Non-specific Binding: Binding buffer, radiolabeled GnRH analog, and a high concentration of unlabeled GnRH.

    • Competitive Binding: Binding buffer, radiolabeled GnRH analog, and serial dilutions of this compound.

  • Incubation: Add the cell suspension or membrane preparation to each well. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Detection: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Luciferase Reporter Gene Assay

This functional assay measures the ability of this compound to inhibit GnRH-induced transcription of a reporter gene.

Materials:

  • GnRH receptor-expressing cells co-transfected with a reporter plasmid (e.g., containing a c-fos or NFAT response element driving luciferase expression).

  • GnRH agonist (e.g., Buserelin)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

  • Compound Addition:

    • For antagonist mode, pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).

    • Add a fixed concentration of a GnRH agonist (e.g., EC80 concentration) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Cell Lysis and Detection:

    • Remove the medium and add cell lysis buffer.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., untreated cells). Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium concentration.

Materials:

  • GnRH receptor-expressing cells

  • GnRH agonist (e.g., Buserelin)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Place the plate in the fluorescence plate reader.

    • For antagonist mode, add serial dilutions of this compound and incubate for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Establish a stable baseline fluorescence reading.

    • Inject a fixed concentration of a GnRH agonist (e.g., EC80 concentration) into each well.

    • Record the fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (GnRHR-expressing cells) Binding_Assay Competitive Binding Assay Cell_Culture->Binding_Assay Reporter_Assay Luciferase Reporter Assay Cell_Culture->Reporter_Assay Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay Compound_Prep Compound Preparation (this compound & Controls) Compound_Prep->Binding_Assay Compound_Prep->Reporter_Assay Compound_Prep->Calcium_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition Reporter_Assay->Data_Acquisition Calcium_Assay->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

Caption: General workflow for cell-based assays.

Data Presentation

The following table summarizes hypothetical data for this compound and a reference GnRH receptor antagonist, Cetrorelix, obtained from the described assays.

Assay Type Parameter This compound Cetrorelix (Reference)
Competitive Binding Assay IC50 (nM)2.51.8
Luciferase Reporter Assay IC50 (nM)5.23.9
Calcium Mobilization Assay IC50 (nM)8.16.5

Conclusion

The provided application notes and protocols describe a comprehensive suite of cell-based assays for the in vitro characterization of this compound. By employing competitive binding, reporter gene, and calcium mobilization assays, researchers can effectively determine the potency and functional activity of this compound and other GnRH receptor modulators. These assays are fundamental tools in the drug discovery and development pipeline, enabling the selection of promising candidates and ensuring the quality and consistency of therapeutic agents.

References

Application Notes: Investigating the Effects of Linzagolix on the Menstrual Cycle in Cynomolgus Monkeys

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linzagolix is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in the treatment of sex hormone-dependent conditions such as uterine fibroids and endometriosis.[1][3] The mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal axis.[1] This inhibition leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing estrogen production.

Cynomolgus monkeys (Macaca fascicularis) are a highly relevant non-human primate model for preclinical reproductive toxicology studies due to the similarity of their reproductive anatomy and endocrinology to humans, including a comparable menstrual cycle of approximately 28-30 days. This makes them an excellent model for evaluating the pharmacological effects of compounds like this compound on the menstrual cycle and hormone regulation prior to human clinical trials.

Mechanism of Action: GnRH Pathway and this compound Inhibition

The hypothalamic-pituitary-ovarian (HPO) axis governs the menstrual cycle. GnRH released from the hypothalamus stimulates the pituitary gland to secrete LH and FSH. These gonadotropins, in turn, act on the ovaries to stimulate follicular development and the production of estrogen. This compound exerts its effect by competitively blocking the GnRH receptor on the pituitary, thereby preventing LH and FSH release and consequently reducing circulating estrogen levels.

G Hypo Hypothalamus Pit GnRH Receptor Hypo->Pit GnRH (+) Hormones LH & FSH Pit->Hormones Ova Ovaries Est Estradiol Ova->Est Lin This compound Lin->Pit Antagonist (-) Hormones->Ova

Caption: GnRH signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The oral administration of this compound in cynomolgus monkeys has demonstrated a dose-dependent effect on the suppression of gonadotropins and the menstrual cycle.

Table 1: Effects of this compound in Ovariectomized Cynomolgus Monkeys

Dose (mg/kg)Effect on Serum Luteinizing Hormone (LH)Citation
> 1 mg/kgImmediate and dose-dependent suppression.
1 - 25 mg/kgDose-dependent suppression observed 8 hours after administration.

Table 2: Effects of this compound in Intact Female Cynomolgus Monkeys

Dose (mg/kg)Dosing RegimenEffect on Menstrual Cycle & Hormone SurgesCitation
10 mg/kgTwice dailyPartial blockage of cyclic estradiol and LH surges.
25 mg/kgTwice dailyFull blockage of hormone surges; cessation or prolongation of menstrual cycles.
50 mg/kgTwice dailyFull blockage of hormone surges; cessation or prolongation of menstrual cycles.

Upon withdrawal of this compound, hormone secretion and regular menstrual cycles resumed.

Experimental Protocols

This section outlines a general protocol for assessing the effects of this compound on the menstrual cycle of female cynomolgus monkeys.

G A 1. Animal Selection & Acclimation - Sexually mature females (>4 years) - Regular cycles confirmed (3-5 cycles) B 2. Baseline Monitoring - 1-2 months - Daily vaginal swabs for menses - Baseline hormone levels A->B C 3. Group Assignment - Randomization into:  - Vehicle Control Group  - this compound Dose Groups (e.g., 10, 25, 50 mg/kg) B->C D 4. Dosing Period - Daily or twice-daily oral gavage - Specified study duration (e.g., multiple cycles) C->D E 5. In-life Monitoring - Continued daily vaginal swabs - Timed blood sampling for PK/PD - Hormone analysis (LH, Estradiol) D->E F 6. Recovery Phase - Dosing cessation - Monitor for return of normal cyclicity E->F G 7. Data Analysis - Compare cycle length - Analyze hormone concentrations - Evaluate dose-response relationship F->G

Caption: Experimental workflow for a cynomolgus monkey menstrual cycle study.
Animal Selection and Acclimation

  • Species: Cynomolgus monkeys (Macaca fascicularis).

  • Selection Criteria: Use sexually mature females, typically over 4 years of age and weighing more than 2.5 kg. It is critical to use only animals with a documented history of regular menstrual cycles. Pre-study screening should confirm 3-5 consecutive regular cycles, as only 30-50% of cycling females may present with a consistently normal cycle.

  • Acclimation: Animals should be acclimated to the facility and study procedures to minimize stress-related effects on cycle length.

Menstrual Cycle Monitoring
  • Method: The primary method for cycle monitoring is the daily examination of vaginal swabs for the presence of menses.

  • Cycle Definition: The first day of menstrual bleeding is designated as Day 1 of the cycle. The average cycle length in cynomolgus monkeys is approximately 30.4 ± 4.7 days.

  • Baseline: Establish baseline cycle characteristics for each animal for at least 1-2 full cycles before the start of administration.

Dosing and Administration
  • Formulation: this compound is administered orally, typically via gavage. The vehicle used in control groups should be identical to that used for the test article.

  • Dose Levels: Based on published studies, dose levels could range from 10 mg/kg to 50 mg/kg, administered once or twice daily. A vehicle control group is mandatory.

  • Duration: Administration should continue for a period sufficient to cover multiple menstrual cycles to assess the full effect on cycle regularity, such as 3 months.

Sample Collection and Analysis
  • Blood Sampling: Blood samples should be collected frequently to characterize the pharmacokinetic (PK) profile of this compound and the pharmacodynamic (PD) effects on hormones. Sampling should be timed relative to dosing.

  • Hormone Analysis: Serum or plasma should be analyzed for key hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and estradiol, using validated immunoassays.

Data Interpretation and Expected Outcomes
  • Primary Endpoints:

    • Menstrual Cycle Length: Compare the average cycle length during the treatment period to the baseline period and the vehicle control group.

    • Hormone Levels: Analyze the mean and peak concentrations of LH and estradiol.

  • Expected Results:

    • A dose-dependent prolongation or cessation of the menstrual cycle is expected with this compound treatment.

    • Suppression of the mid-cycle LH surge and a general reduction in circulating estradiol levels should be observed.

    • Following the cessation of treatment, a return to normal cyclicity and hormone levels is anticipated, demonstrating the reversibility of the drug's effects.

References

Application Notes and Protocols: Linzagolix in the Study of Estrogen-Dependent Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linzagolix is an orally administered, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a valuable tool for studying and treating estrogen-dependent diseases such as uterine fibroids and endometriosis.[3][4] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal (HPG) axis.[5] This inhibition suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of estrogen and progesterone by the ovaries. Unlike GnRH agonists that cause an initial hormonal surge, this compound provides rapid suppression of sex hormones, making it a clean tool for investigating the effects of estrogen deprivation.

The key feature of this compound is its ability to induce a dose-dependent suppression of estradiol. Lower doses can achieve partial suppression, maintaining estradiol levels in a target range (e.g., 20-60 pg/mL) that can alleviate symptoms while mitigating side effects associated with full estrogen suppression, like bone mineral density (BMD) loss. Higher doses can induce full suppression (estradiol <20 pg/mL). This titratable effect allows researchers to probe the specific estrogen thresholds required for the pathophysiology of various diseases.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its effect by interrupting the normal signaling cascade of the HPG axis. The diagram below illustrates this pathway and the point of intervention by this compound.

HPG_Axis_this compound Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovaries Ovaries Pituitary->Ovaries  LH, FSH (+) GnRH_Receptor GnRH Receptor Ovaries->Hypothalamus Negative Feedback (-) Ovaries->Pituitary (-) Uterus Uterus / Endometrial Lesions Ovaries->Uterus Estrogen, Progesterone (+) (Disease Proliferation) This compound This compound This compound->GnRH_Receptor  Blocks

Caption: this compound competitively blocks GnRH receptors on the pituitary gland.

Data Presentation: Summary of Clinical Findings

The following tables summarize quantitative data from key Phase 3 clinical trials, demonstrating the utility of this compound in modulating disease endpoints.

Table 1: this compound Dosing Regimens for Uterine Fibroids and Endometriosis

Indication Dose Add-Back Therapy (ABT)* Estradiol Suppression Level
Uterine Fibroids 100 mg once daily Optional Partial
200 mg once daily Recommended for long-term use Full
Endometriosis 75 mg once daily Not required Partial
200 mg once daily Required Full

*ABT typically consists of estradiol 1 mg and norethisterone acetate 0.5 mg.

Table 2: Efficacy of this compound in Uterine Fibroids (PRIMROSE 1 & 2 Trials, Pooled Data at 24 Weeks)

Treatment Group Responder Rate* (%) Change in Uterine Volume (%) Change in Fibroid Volume (%)
Placebo 29.4% - -
100 mg 56.4% -13% to -25% -13% to -25%
200 mg - -45% to -49% -45% to -49%
200 mg + ABT 89.3% Significant Reduction Significant Reduction

*Responder rate defined as menstrual blood loss (MBL) ≤80 mL and ≥50% reduction from baseline.

Table 3: Efficacy of this compound in Endometriosis (EDELWEISS 3 Trial at 24 Weeks)

Treatment Group Dysmenorrhea (DYS) Responder Rate* Non-Menstrual Pelvic Pain (NMPP) Responder Rate**
Placebo 23.5% 38.5%
75 mg 49.5% (p < 0.001 vs placebo) 52.2% (p = 0.036 vs placebo)
200 mg + ABT 80% (p < 0.001 vs placebo) 57.1% (p = 0.003 vs placebo)

*Responder threshold: ≥1.1-point reduction on a 0-3 Verbal Rating Scale (VRS). **Responder threshold: ≥0.8-point reduction on a 0-3 VRS.

Table 4: Safety Profile - Bone Mineral Density (BMD) and Adverse Events

Treatment Regimen Mean Lumbar Spine BMD Change Common Adverse Events (>5%)
This compound 75 mg (24 weeks) -0.89% Headache (8.1%), Hot flushes (7.5%)
This compound 200 mg + ABT (24 weeks) -0.79% Headache (10.5%), Hot flushes (6.8%), Fatigue (6.8%)
This compound 100 mg (52 weeks) Similar to placebo -

| this compound 200 mg (24 weeks) | -2.67% | Hot flushes, Headaches, Anemia |

Experimental Protocols

Below are generalized protocols derived from the methodologies of the Phase 3 PRIMROSE and EDELWEISS clinical trial programs. These can be adapted for preclinical and clinical research settings.

Protocol 1: Assessing Efficacy in an Animal Model of Uterine Fibroids
  • Model Induction: Utilize an appropriate animal model (e.g., Eker rat or xenograft models in immunodeficient mice) where human uterine fibroid tissue is implanted.

  • Subject Grouping: Randomize animals into treatment groups:

    • Vehicle control.

    • This compound low dose (to achieve partial estrogen suppression).

    • This compound high dose (to achieve full estrogen suppression).

    • Positive control (e.g., established GnRH agonist).

  • Dosing: Administer this compound orally, once daily, for a predetermined study period (e.g., 8-12 weeks).

  • Primary Endpoint - Fibroid Volume:

    • Measure fibroid volume via high-frequency ultrasound at baseline and at regular intervals throughout the study.

    • At study termination, excise and measure the volume and weight of the fibroids directly.

  • Secondary Endpoints:

    • Hormone Levels: Collect serial blood samples to quantify serum estradiol, LH, and FSH levels using ELISA or mass spectrometry to confirm dose-dependent suppression.

    • Histopathology: Analyze excised uterine and fibroid tissue for changes in cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

    • Biomarker Analysis: Use qPCR or Western blot to assess the expression of estrogen-responsive genes within the fibroid tissue.

Protocol 2: Clinical Trial Protocol for Endometriosis-Associated Pain

This protocol is based on the design of the EDELWEISS 3 trial.

  • Patient Population: Recruit adult women (18-49 years) with a surgical diagnosis of endometriosis and moderate-to-severe endometriosis-associated pain.

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Treatment Arms:

    • Placebo once daily.

    • This compound 75 mg once daily.

    • This compound 200 mg once daily with hormonal add-back therapy (ABT).

  • Primary Efficacy Endpoints (Co-Primary):

    • Dysmenorrhea (DYS): Patient-reported pain score using a 0 (no pain) to 3 (severe) Verbal Rating Scale (VRS), recorded daily in an electronic diary. A responder is defined as a patient with a monthly mean score reduction of ≥1.1 from baseline.

    • Non-Menstrual Pelvic Pain (NMPP): Assessed using the same 0-3 VRS. A responder is defined as a patient with a monthly mean score reduction of ≥0.8 from baseline.

  • Key Safety Endpoint:

    • Bone Mineral Density (BMD): Measure lumbar spine and total hip BMD at baseline and at the end of treatment (e.g., 24 or 52 weeks) using dual-energy x-ray absorptiometry (DXA).

  • Data Analysis: Compare the proportion of responders in each active treatment arm to the placebo arm using appropriate statistical methods (e.g., logistic regression). Analyze changes in BMD from baseline.

The workflow for such a clinical trial is visualized below.

Clinical_Trial_Workflow cluster_treatment Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, BMD, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Group A Placebo Randomization->Placebo Linzagolix75 Group B This compound 75 mg Randomization->Linzagolix75 Linzagolix200 Group C This compound 200 mg + ABT Randomization->Linzagolix200 Treatment Treatment Period (e.g., 24 Weeks) Daily e-Diary for Pain Endpoint End-of-Treatment Assessment (Pain Responder Rates, BMD) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow of a randomized controlled trial for this compound.

References

Application Notes and Protocols for Phase 3 Clinical Trials of Linzagolix in Uterine Fibroids

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the experimental design for the Phase 3 clinical trials of Linzagolix, specifically the PRIMROSE 1 and PRIMROSE 2 studies, for the treatment of heavy menstrual bleeding associated with uterine fibroids. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally active, non-peptide, gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] By blocking the GnRH receptor in the pituitary gland, this compound leads to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This, in turn, suppresses the production of estrogen and progesterone by the ovaries, which are key drivers of the growth of uterine fibroids and the associated symptoms of heavy menstrual bleeding and pain. The PRIMROSE 1 and PRIMROSE 2 Phase 3 clinical trials were designed to evaluate the efficacy and safety of this compound in premenopausal women with uterine fibroids.

Experimental Design

The PRIMROSE 1 and PRIMROSE 2 trials were two identical, randomized, double-blind, placebo-controlled, parallel-group studies. PRIMROSE 1 was conducted in the United States, while PRIMROSE 2 was conducted in Europe and the United States.

Patient Population

Eligible participants were premenopausal women aged 18 years or older with a diagnosis of uterine fibroids confirmed by ultrasound and experiencing heavy menstrual bleeding. Key inclusion criteria included a menstrual blood loss of >80 mL per cycle.

Treatment Arms

In both trials, patients were randomized in a 1:1:1:1:1 ratio to one of five treatment groups for 52 weeks:

  • Placebo

  • This compound 100 mg once daily

  • This compound 100 mg once daily with hormonal add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)

  • This compound 200 mg once daily

  • This compound 200 mg once daily with hormonal add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)

Endpoints

The primary endpoint for both studies was the proportion of responders at 24 weeks, defined as women with a menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline.

Key secondary endpoints included:

  • Reduction in pain

  • Improvement in anemia

  • Improvement in quality of life

  • Change in bone mineral density (BMD)

Data Presentation

The following tables summarize the key efficacy and safety data from the PRIMROSE 1 and PRIMROSE 2 trials.

Table 1: Responder Rates for the Primary Endpoint at Week 24

Treatment GroupPRIMROSE 1 Responder Rate (%)PRIMROSE 2 Responder Rate (%)
Placebo35.029.4
This compound 100 mg56.456.7
This compound 100 mg + ABT66.477.2
This compound 200 mg71.477.7
This compound 200 mg + ABT75.593.9

ABT: Add-back therapy

Table 2: Key Safety Findings at Week 24

Adverse EventPlaceboThis compound 100 mgThis compound 100 mg + ABTThis compound 200 mgThis compound 200 mg + ABT
Hot Flushes (%) (PRIMROSE 1)3-143-143-14353-14
Hot Flushes (%) (PRIMROSE 2)3-143-143-14323-14
Mean % Change in Lumbar Spine BMD (PRIMROSE 1)+0.4---3.3-
Mean % Change in Lumbar Spine BMD (PRIMROSE 2)+0.5---4.1-

BMD: Bone Mineral Density. Specific values for all treatment arms were not consistently reported in the pooled data.

Experimental Protocols

Protocol for Quantification of Menstrual Blood Loss (Alkaline Hematin Method)

This protocol describes the laboratory procedure for determining menstrual blood loss from collected sanitary products.

1. Principle: Hemoglobin in the collected menstrual fluid is converted to alkaline hematin by a sodium hydroxide solution. The concentration of alkaline hematin is then determined spectrophotometrically, which is proportional to the volume of blood lost.

2. Materials:

  • 5% (w/v) sodium hydroxide solution

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Collected used sanitary products from patients

3. Procedure:

  • Place all used sanitary products from a single menstrual cycle into a container with a known volume of 5% sodium hydroxide solution.

  • Allow the container to stand at room temperature for a sufficient time to ensure complete elution of blood from the products.

  • After incubation, take an aliquot of the resulting brown-colored alkaline hematin solution.

  • Measure the absorbance of the solution at 550 nm using a spectrophotometer, with 5% sodium hydroxide solution as a blank.

  • Prepare a standard curve using known volumes of the patient's venous blood incubated with the same sodium hydroxide solution.

  • Calculate the total menstrual blood loss by comparing the absorbance of the sample to the standard curve, adjusting for the total volume of the sodium hydroxide solution used for extraction.

Protocol for Bone Mineral Density (BMD) Assessment (Dual-Energy X-ray Absorptiometry - DEXA)

This protocol outlines the standardized procedure for measuring bone mineral density.

1. Principle: DEXA is a non-invasive imaging technique that uses two X-ray beams with different energy levels to measure the density of bone.

2. Equipment:

  • DEXA scanner (e.g., Hologic or GE Lunar)

3. Procedure:

  • The patient lies on the DEXA table.

  • The DEXA scanner arm passes over the areas of interest, typically the lumbar spine (L1-L4) and the hip.

  • The scanner emits two low-dose X-ray beams that are attenuated by the bone and soft tissue.

  • A detector measures the amount of X-ray that passes through the body.

  • The system's software calculates the bone mineral density based on the difference in attenuation between the two X-ray beams.

  • Standardized positioning of the patient is crucial for accurate and reproducible measurements. For the lumbar spine, the patient's legs are typically elevated to flatten the spine. For the hip, the foot is internally rotated.

Protocol for Assessment of Uterine Fibroid-Related Symptoms and Quality of Life (UFS-QoL Questionnaire)

This protocol describes the use of the Uterine Fibroid Symptom and Health-Related Quality of Life (UFS-QoL) questionnaire.

1. Principle: The UFS-QoL is a patient-reported outcome measure designed to assess the severity of uterine fibroid symptoms and their impact on a patient's quality of life.

2. Questionnaire Structure: The questionnaire consists of two main sections:

  • Symptom Severity Scale: An 8-item scale that assesses the severity of key uterine fibroid symptoms such as bleeding, cramping, and bloating.

  • Health-Related Quality of Life (HRQL) Scale: A 29-item scale with six subscales: Concern, Activities, Energy/Mood, Control, Self-consciousness, and Sexual Function.

3. Scoring: All items are scored on a 5-point Likert scale. The raw scores are then transformed to a 0-100 scale for each subscale, with higher scores on the Symptom Severity scale indicating greater severity and higher scores on the HRQL subscales indicating a better quality of life.

4. Administration: The questionnaire is self-administered by the patient at baseline and at specified follow-up time points during the clinical trial.

Mandatory Visualizations

Linzagolix_MOA Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone produce UterineFibroids Uterine Fibroids This compound This compound This compound->Pituitary blocks GnRH receptor GnRH->Pituitary stimulates LH_FSH->Ovaries stimulate Estrogen_Progesterone->UterineFibroids promote growth

Caption: Mechanism of Action of this compound on the HPG Axis.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization & Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (1:1:1:1:1) InformedConsent->Randomization Treatment 52-Week Treatment Period - Placebo - this compound 100mg - this compound 100mg + ABT - this compound 200mg - this compound 200mg + ABT Randomization->Treatment PrimaryEndpoint Primary Endpoint Assessment (Week 24) Treatment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessments (Throughout the study) Treatment->SecondaryEndpoints SafetyMonitoring Safety Monitoring (Adverse Events, BMD) Treatment->SafetyMonitoring DataCollection Data Collection PrimaryEndpoint->DataCollection SecondaryEndpoints->DataCollection SafetyMonitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Workflow of the PRIMROSE Phase 3 Clinical Trials.

References

Application Note: High-Throughput Quantification of Linzagolix in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Linzagolix in human plasma. This compound is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

This compound is a novel GnRH antagonist under investigation for the treatment of sex-hormone-dependent conditions such as endometriosis and uterine fibroids.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, adhering to the principles outlined in regulatory guidelines.[2][3]

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (K2EDTA)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used. Chromatographic separation was achieved using a C18 reversed-phase column.

Preparation of Standards and Quality Control Samples

Stock solutions of this compound and its internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.

Protocols

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.30 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 1.510 → 90
1.5 - 2.590
2.5 - 2.690 → 10
2.6 - 3.510

Table 3: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 1.0 kV
Desolvation Temperature 600°C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 150 L/h
Collision Gas Argon

Table 4: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundValue to be determinedValue to be determined3020
This compound-d4 (IS)Value to be determinedValue to be determined3025

Note: The exact m/z values for this compound and its internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.[2] The following parameters were assessed:

Table 5: Method Validation Results

ParameterResult
Linearity Range 0.5 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability Stable under various storage conditions

Workflow and Data Processing

The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram. Data acquisition and processing were performed using the mass spectrometer's proprietary software.

Linzagolix_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantification of this compound Concentration calibration->quantification report report quantification->report Final Report

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic studies in drug development. The method has been validated to meet the stringent requirements for bioanalytical assays.

References

Application of Linzagolix in Uterine Fibroid Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an oral, non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By competitively binding to GnRH receptors in the pituitary gland, this compound inhibits the downstream signaling cascade of the hypothalamic-pituitary-gonadal axis.[2][3] This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, resulting in reduced ovarian production of estrogen.[1][2] Given that uterine fibroids are estrogen-dependent tumors, this compound has emerged as a promising therapeutic agent for their management. Preclinical evaluation of novel therapeutics like this compound necessitates robust in vivo models that accurately recapitulate the pathophysiology of human uterine fibroids. Patient-derived xenograft (PDX) models in immunodeficient mice have been established as a valuable tool for this purpose. This document provides detailed application notes and protocols for the use of this compound in uterine fibroid xenograft models.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal axis. The binding of this compound to GnRH receptors in the anterior pituitary gland competitively inhibits the action of endogenous GnRH. This leads to a rapid, dose-dependent decrease in the secretion of gonadotropins (LH and FSH), which in turn suppresses the production of estradiol by the ovaries. The reduction in circulating estradiol levels leads to a hypoestrogenic state, which inhibits the growth of estrogen-dependent uterine fibroids.

Linzagolix_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) This compound This compound Ovaries Ovaries Pituitary->Ovaries LH/FSH (+) UterineFibroid Uterine Fibroid Ovaries->UterineFibroid Estrogen (+) GnRH_Receptor GnRH Receptor This compound->GnRH_Receptor Antagonism

Caption: Mechanism of action of this compound.

Quantitative Data from Clinical Trials

Clinical studies (PRIMROSE 1 and 2) have demonstrated the efficacy of this compound in reducing uterine fibroid volume in women. This data provides a benchmark for expected outcomes in preclinical models.

Treatment GroupMean Percentage Reduction in Fibroid Volume (at 24 weeks)Reference
This compound 200 mg without add-back therapy45% (PRIMROSE 1) and 49% (PRIMROSE 2)
This compound 100 mg without add-back therapy13-25%
This compound 200 mg with add-back therapy13-25%
This compound 100 mg with add-back therapyStatistically insignificant compared to placebo
Placebo-
Treatment GroupMean Fibroid Volume Reduction (Pooled PRIMROSE 1 & 2)Reference
This compound 200 mg without add-back therapy52.4%
This compound 100 mg without add-back therapy21.1% - 52.4% (range across all this compound arms)
This compound 200 mg with add-back therapy21.1% - 52.4% (range across all this compound arms)
This compound 100 mg with add-back therapy21.1% - 52.4% (range across all this compound arms)
Placebo13.8%

Experimental Protocols

Establishment of Uterine Fibroid Patient-Derived Xenograft (PDX) Model

This protocol is synthesized from established methods for creating uterine fibroid PDX models.

Materials:

  • Fresh human uterine fibroid tissue obtained with patient consent and Institutional Review Board (IRB) approval.

  • Immunodeficient mice (e.g., NOD/SCID, SCID-beige).

  • 17β-estradiol and progesterone pellets for sustained hormone release.

  • Surgical instruments.

  • Matrigel (optional for subcutaneous implantation).

  • Anesthesia.

  • Animal housing facility.

Protocol:

  • Tissue Acquisition and Preparation:

    • Collect fresh uterine fibroid tissue from hysterectomy specimens under sterile conditions.

    • Transport the tissue to the laboratory in a suitable transport medium (e.g., DMEM) on ice.

    • In a sterile biosafety cabinet, dissect the tissue to remove any surrounding myometrium or necrotic areas.

    • Cut the fibroid tissue into small fragments (approximately 2-3 mm³).

  • Animal Preparation and Hormone Supplementation:

    • House immunodeficient mice under specific pathogen-free conditions.

    • Five days prior to tumor implantation, subcutaneously implant a 60-day slow-release pellet containing 17β-estradiol (e.g., 0.05 mg) and progesterone (e.g., 50 mg). This is crucial for the survival and growth of the hormone-dependent fibroid tissue.

  • Xenograft Implantation:

    • Subcutaneous Implantation:

      • Anesthetize the mouse.

      • Make a small incision in the skin on the flank of the mouse.

      • Create a subcutaneous pocket using blunt dissection.

      • (Optional) Mix the fibroid tissue fragment with Matrigel before implantation.

      • Place one tissue fragment into the subcutaneous pocket.

      • Close the incision with surgical clips or sutures.

    • Sub-renal Capsule Implantation:

      • Anesthetize the mouse and place it in a lateral position.

      • Make a small incision in the skin and abdominal wall to expose the kidney.

      • Gently exteriorize the kidney.

      • Using fine forceps, create a small opening in the renal capsule.

      • Insert a small fibroid tissue fragment under the renal capsule.

      • Carefully return the kidney to the abdominal cavity.

      • Close the abdominal wall and skin incisions.

  • Post-operative Care and Monitoring:

    • Monitor the animals for recovery from surgery and for any signs of distress.

    • Palpate the implantation site regularly to monitor for tumor growth.

    • Measure tumor dimensions with calipers (for subcutaneous models) or using imaging techniques (e.g., ultrasound) to calculate tumor volume.

Xenograft_Workflow Patient Patient with Uterine Fibroids Tissue Uterine Fibroid Tissue Collection Patient->Tissue Preparation Tissue Preparation (Fragmentation) Tissue->Preparation Implantation Xenograft Implantation (Subcutaneous or Sub-renal) Preparation->Implantation Mouse Immunodeficient Mouse Hormone Hormone Pellet Implantation (Estradiol + Progesterone) Mouse->Hormone Hormone->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Treatment This compound Treatment Monitoring->Treatment Analysis Endpoint Analysis (Tumor Volume, Histology, etc.) Treatment->Analysis

Caption: Experimental workflow for this compound in xenograft models.

Proposed Protocol for this compound Administration and Efficacy Assessment

Note: As there are no published studies of this compound in uterine fibroid xenograft models, this protocol is a proposed experimental design based on the drug's known properties and clinical data. Dose-ranging studies would be necessary to determine the optimal dose in mice.

Materials:

  • Established uterine fibroid xenograft-bearing mice.

  • This compound (formulated for oral administration in mice).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Oral gavage needles.

  • Calipers or imaging system for tumor volume measurement.

Protocol:

  • Animal Grouping and Treatment Initiation:

    • Once the xenograft tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1 (Control): Administer vehicle daily via oral gavage.

    • Group 2 (Low-dose this compound): Administer a low dose of this compound (e.g., 10 mg/kg) daily via oral gavage.

    • Group 3 (High-dose this compound): Administer a high dose of this compound (e.g., 30-50 mg/kg) daily via oral gavage.

    • The duration of treatment can be 4-8 weeks.

  • Efficacy Assessment:

    • Tumor Volume Measurement: Measure tumor dimensions twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor the body weight of the animals twice weekly as an indicator of general health.

    • Hormone Levels: At the end of the study, collect blood samples to measure serum estradiol levels to confirm the pharmacological effect of this compound.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and excise the tumors.

    • Tumor Weight: Record the final weight of each tumor.

    • Histopathology and Immunohistochemistry: Fix a portion of the tumor in formalin and embed in paraffin. Perform H&E staining to assess tissue morphology and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Gene and Protein Expression Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent analysis of genes and proteins involved in steroid hormone signaling and cell proliferation (e.g., estrogen receptor, progesterone receptor).

Conclusion

The use of patient-derived uterine fibroid xenograft models provides a valuable platform for the preclinical evaluation of novel therapeutics like this compound. The protocols outlined in this document offer a framework for establishing these models and assessing the in vivo efficacy of this compound. While direct preclinical data for this compound in these models is not yet available, the extensive clinical data on its efficacy in reducing fibroid volume in humans strongly supports its investigation in a preclinical setting. Such studies will be crucial for further elucidating its mechanism of action and for optimizing its therapeutic potential.

References

Application Notes and Protocols for Long-Term Linzagolix Treatment with Add-Back Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term treatment with Linzagolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in conjunction with hormonal add-back therapy (ABT). The information is primarily based on the findings from the Phase 3 PRIMROSE 1 and 2 trials for uterine fibroids and the EDELWEISS studies for endometriosis.

This compound offers a flexible, dose-dependent suppression of ovarian function, which can be tailored to individual patient needs, making it a valuable tool in managing estrogen-dependent conditions.[1][2] Add-back therapy is co-administered to mitigate the hypoestrogenic side effects associated with long-term GnRH antagonist use, such as bone mineral density (BMD) loss.[1][2]

Mechanism of Action

This compound is a selective, non-peptide GnRH receptor antagonist.[3] It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a dose-dependent reduction in ovarian production of estrogen and progesterone. By reducing circulating estrogen levels, this compound alleviates symptoms of estrogen-dependent conditions like uterine fibroids and endometriosis.

The following diagram illustrates the signaling pathway affected by this compound.

Linzagolix_Mechanism_of_Action cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovaries Ovaries GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R stimulates LH LH GnRH_R->LH release FSH FSH GnRH_R->FSH release Estrogen Estrogen LH->Estrogen stimulates production Progesterone Progesterone LH->Progesterone stimulates production FSH->Estrogen stimulates production This compound This compound This compound->GnRH_R blocks

Figure 1: this compound Mechanism of Action

Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety data from the PRIMROSE 1 and 2 clinical trials for the treatment of uterine fibroids over 52 weeks.

Table 1: Efficacy of this compound in Uterine Fibroids (PRIMROSE 1 & 2 Pooled Data)

Treatment GroupResponder Rate at Week 24 (%)Responder Rate at Week 52 (%)
Placebo32.2N/A
This compound 100 mg56.6Maintained
This compound 100 mg + ABT71.8Maintained
This compound 200 mg74.6N/A
This compound 200 mg + ABT84.8Maintained

*Responder rate is defined as menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline. Data for week 52 reflects maintenance of effect in ongoing treatment arms.

Table 2: Safety Profile of Long-Term this compound Treatment (up to 52 weeks)

ParameterThis compound 100 mgThis compound 100 mg + ABTThis compound 200 mg + ABT
Mean % Change in Lumbar Spine BMD at 52 Weeks -2.0% to -2.1%-0.8% to -1.4%-0.8% to -1.4%
Most Common Adverse Event Hot FlushesHot Flushes (incidence reduced with ABT)Hot Flushes (incidence reduced with ABT)

Note: The 200 mg dose of this compound without ABT is not recommended for longer than 6 months due to the risk of BMD decrease. In women treated with 200 mg this compound alone up to week 24, initial bone mineral density loss recovered by week 52 after adding ABT from week 24 onwards.

Experimental Protocols

The following are generalized protocols based on the methodologies of the PRIMROSE and EDELWEISS clinical trial programs.

Protocol 1: Long-Term Treatment of Symptomatic Uterine Fibroids

1. Patient Selection:

  • Inclusion Criteria: Premenopausal women aged 18-51 years with uterine fibroid-associated heavy menstrual bleeding (menstrual blood loss >80 mL per cycle).

  • Exclusion Criteria: Pregnancy or lactation, malignancy, undiagnosed abnormal uterine bleeding, osteoporosis, and contraindications to hormonal therapy.

2. Treatment Regimen:

  • Randomization: Eligible participants are randomized to one of the following daily oral treatment arms:

    • This compound 100 mg

    • This compound 100 mg with ABT (1 mg estradiol and 0.5 mg norethisterone acetate)

    • This compound 200 mg with ABT (1 mg estradiol and 0.5 mg norethisterone acetate)

    • Placebo

  • Duration: 52 weeks.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Reduction in menstrual blood loss, assessed at baseline and at specified intervals (e.g., 12, 24, and 52 weeks).

  • Secondary Efficacy Endpoints:

    • Reduction in pain (assessed via a numeric rating scale).

    • Improvement in quality of life (using validated questionnaires like the UF-QoL).

    • Change in fibroid and uterine volume (measured by MRI or ultrasound).

  • Safety Assessments:

    • Bone Mineral Density (BMD): Assessed by dual-energy X-ray absorptiometry (DXA) at baseline, 24, and 52 weeks.

    • Adverse Event Monitoring: Documented at each study visit. The most common adverse events are hot flushes.

    • Lipid Profile and other relevant laboratory parameters.

The following diagram illustrates the experimental workflow for a long-term this compound clinical trial.

Linzagolix_Trial_Workflow cluster_treatment 52-Week Treatment Period Screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria, Baseline MBL, BMD) Randomization Randomization Screening->Randomization GroupA This compound 100mg Randomization->GroupA GroupB This compound 100mg + ABT Randomization->GroupB GroupC This compound 200mg + ABT Randomization->GroupC GroupD Placebo Randomization->GroupD Assessments Ongoing Assessments (MBL, Pain, QoL, Adverse Events) GroupA->Assessments GroupB->Assessments GroupC->Assessments GroupD->Assessments BMD_Scan_24 BMD Scan (24 Weeks) Assessments->BMD_Scan_24 at 24 weeks BMD_Scan_52 BMD Scan (52 Weeks) Assessments->BMD_Scan_52 at 52 weeks BMD_Scan_24->Assessments Final_Analysis End of Study Analysis (52 Weeks) BMD_Scan_52->Final_Analysis

Figure 2: Long-Term this compound Clinical Trial Workflow
Protocol 2: Long-Term Treatment of Endometriosis-Associated Pain

1. Patient Selection:

  • Inclusion Criteria: Premenopausal women with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.

  • Exclusion Criteria: Similar to the uterine fibroid protocol.

2. Treatment Regimen:

  • Dosage Arms:

    • This compound 75 mg once daily.

    • This compound 200 mg once daily with ABT (1 mg estradiol / 0.5 mg norethisterone acetate).

  • Duration: Initial 6-month double-blind, placebo-controlled phase, followed by a 6-month extension phase for a total of 12 months of treatment.

3. Efficacy and Safety Assessments:

  • Co-Primary Efficacy Endpoints: Reduction in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain, assessed using a Verbal Rating Scale (VRS).

  • Secondary Efficacy Endpoints:

    • Overall pelvic pain, dyschezia (painful bowel movements), and dyspareunia (painful intercourse).

    • Quality of life and daily functioning.

  • Safety Assessments:

    • BMD monitoring at baseline and regular intervals (e.g., 6 and 12 months).

    • Monitoring of adverse events, with a focus on hypoestrogenic effects.

The logical relationship of the treatment protocol for endometriosis, highlighting the dose-dependent effects and the role of add-back therapy, is depicted in the following diagram.

Linzagolix_Endometriosis_Protocol cluster_treatment_options Treatment Options cluster_outcomes Expected Outcomes cluster_safety Safety Considerations Start Patient with Endometriosis-Associated Pain Dose_75 This compound 75mg Start->Dose_75 Dose_200_ABT This compound 200mg + ABT Start->Dose_200_ABT Outcome_75 Partial Estrogen Suppression (Estradiol 20-60 pg/mL) Significant reduction in dysmenorrhea Dose_75->Outcome_75 Outcome_200_ABT Full Estrogen Suppression (Estradiol <20 pg/mL) Significant reduction in dysmenorrhea and non-menstrual pelvic pain Dose_200_ABT->Outcome_200_ABT Safety_75 Minimal BMD loss Potential for long-term use without ABT Outcome_75->Safety_75 Safety_200_ABT ABT mitigates BMD loss and hypoestrogenic side effects Outcome_200_ABT->Safety_200_ABT

Figure 3: Endometriosis Treatment Protocol Logic

References

Application Notes and Protocols: Use of Linzagolix for Estrous Cycle Synchronization in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively binding to GnRH receptors in the pituitary gland, this compound inhibits GnRH-stimulated signaling.[1][3] This action modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, there is a decrease in the production of sex hormones, such as estradiol and progesterone. The ability of this compound to suppress hormone surges and alter menstrual and estrous cycles in animal models suggests its potential utility as a tool for synchronizing the estrous cycles of research animals. Estrous synchronization is a valuable technique in animal research, enabling the formation of uniform cohorts for studies in reproductive biology, toxicology, and drug efficacy testing. These application notes provide a summary of the available data on this compound in relevant animal models and propose a protocol for its use in estrous cycle synchronization.

Mechanism of Action

This compound acts as a selective antagonist of the GnRH receptor. In the normal physiological state, the pulsatile release of GnRH from the hypothalamus stimulates the anterior pituitary gland to release LH and FSH. These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, which regulate the estrous cycle. By blocking the GnRH receptor, this compound prevents the downstream signaling cascade, leading to a rapid and dose-dependent suppression of gonadotropin and sex steroid levels. This suppression of the HPG axis can be leveraged to halt the natural progression of the estrous cycle, allowing for a synchronized restart upon withdrawal of the drug.

G Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + GnRHR GnRH Receptor GnRH->GnRHR Binds to Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Releases This compound This compound This compound->GnRHR Blocks GnRHR->Pituitary Ovaries Ovaries LH_FSH->Ovaries Stimulates Estradiol Estradiol Ovaries->Estradiol Produces Uterus Uterus/Reproductive Tract Estradiol->Uterus Acts on

Figure 1: Simplified signaling pathway of GnRH and the mechanism of action of this compound.

Data Presentation

Table 1: Effects of this compound on Hormonal and Menstrual/Estrous Cycles in Animal Models
Animal ModelDosageRoute of AdministrationDuration of TreatmentKey FindingsReference
Ovariectomized Cynomolgus Monkeys> 1 mg/kgOralSingle doseImmediate, dose-dependent suppression of serum LH. At 25-100 mg/kg, maximum LH reduction of ~80% at 8 hours, persisting for ≥ 24 hours.
Intact Female Cynomolgus Monkeys10 mg/kg twice dailyOralRepeated administrationPartial blockage of cyclic surges of serum estradiol and LH.
Intact Female Cynomolgus Monkeys25 or 50 mg/kg twice dailyOralRepeated administrationFull blockage of cyclic surges of serum estradiol and LH; cessation or prolongation of menstrual cycles.
Intact Female Cynomolgus Monkeys10, 25, or 50 mg/kg twice dailyOralRepeated administrationRecovery of hormone secretion and regular menstrual cycles within one cycle after cessation of treatment.
Female Rats (Endometriosis Model)≥ 50 mg/kgOralNot specifiedSustained inhibitory effect on estradiol secretion.

Experimental Protocols

Protocol 1: Pharmacological Characterization of this compound in Cynomolgus Monkeys

This protocol is adapted from studies investigating the effects of this compound on the gonadal axis in cynomolgus monkeys.

1. Animal Model:

  • Species: Cynomolgus monkey (Macaca fascicularis)

  • Sex: Female, either intact or ovariectomized.

  • Housing: Housed individually in cages under controlled temperature, humidity, and lighting conditions. Provided with standard primate diet and water ad libitum.

2. Drug Preparation and Administration:

  • This compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).

  • Administered orally via gavage.

  • Dosages ranging from 1 mg/kg to 100 mg/kg have been tested.

3. Experimental Procedure for Hormone Suppression Studies:

  • Acclimation: Animals are acclimated to laboratory conditions and handling procedures for at least two weeks prior to the experiment.

  • Baseline Sampling: Collect baseline blood samples to determine pre-treatment hormone levels (e.g., LH, FSH, estradiol).

  • This compound Administration: Administer a single oral dose of this compound or vehicle control.

  • Post-treatment Sampling: Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours) to assess the time course of hormone suppression.

  • Hormone Analysis: Serum concentrations of LH, FSH, and estradiol are determined using validated immunoassays.

4. Experimental Procedure for Menstrual Cycle Alteration Studies:

  • Cycle Monitoring: Monitor the menstrual cycles of intact female monkeys by daily observation of menstrual bleeding.

  • Treatment Initiation: Begin repeated oral administration of this compound (e.g., twice daily) at a specific phase of the menstrual cycle.

  • Treatment Duration: Continue administration for a predetermined period (e.g., several weeks).

  • Cycle Observation: Continue daily monitoring for menstrual bleeding throughout the treatment and post-treatment periods.

  • Hormone Monitoring: Collect regular blood samples (e.g., daily or every other day) to monitor serum levels of estradiol and LH to observe the suppression of cyclic surges.

  • Recovery Phase: After cessation of this compound administration, continue to monitor for the return of regular menstrual cycles and hormonal patterns.

Proposed Protocol for Estrous Cycle Synchronization Using this compound

The following is a proposed protocol for the use of this compound to synchronize estrous cycles in a rodent model, based on its mechanism of action and established principles of estrous synchronization. This protocol will require optimization for specific animal models and research objectives.

Objective: To synchronize a cohort of female rodents into the same phase of the estrous cycle.

Principle: Administration of this compound will suppress the HPG axis, arresting the estrous cycle. Upon withdrawal of this compound, the HPG axis will resume function, leading to a synchronized follicular phase and subsequent ovulation in the treated animals.

1. Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Vaginal lavage supplies (e.g., sterile saline, microscope slides, micropipette)

  • Microscope

2. Animal Model:

  • Species: e.g., Sprague-Dawley rat or C57BL/6 mouse

  • Sex: Female, with regular estrous cycles.

  • Housing: Group-housed under a controlled light-dark cycle (e.g., 12:12 or 14:10).

3. Experimental Workflow:

G Start Start: Acclimation & Baseline Cycle Monitoring LinzagolixAdmin Phase 1: this compound Administration (e.g., 7-10 days) Start->LinzagolixAdmin Begin Treatment CycleArrest Estrous Cycle Arrest (Suppression of LH/Estradiol) LinzagolixAdmin->CycleArrest Withdrawal Phase 2: this compound Withdrawal CycleArrest->Withdrawal End Treatment HPG_Restart HPG Axis Resumption Withdrawal->HPG_Restart SyncEstrus Phase 3: Synchronized Estrus (Monitor via Vaginal Cytology) HPG_Restart->SyncEstrus Initiates Follicular Phase Experiment Proceed with Experiment SyncEstrus->Experiment Animals are Synchronized

Figure 2: Proposed experimental workflow for estrous cycle synchronization using this compound.

4. Detailed Procedure:

  • Acclimation and Baseline Monitoring (1-2 weeks):

    • Acclimate animals to housing conditions and handling.

    • Perform daily vaginal lavages to confirm regular estrous cycles for each animal. Select only animals with consistent 4-5 day cycles for the synchronization protocol.

  • Phase 1: this compound Administration (Duration to be optimized, e.g., 7-10 days):

    • Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the target dose. A starting dose of 50 mg/kg/day, administered orally via gavage, is suggested based on efficacy in rats.

    • Administer this compound or vehicle to the control group once daily.

    • The duration should be sufficient to ensure all animals' cycles have been arrested. This can be confirmed by daily vaginal cytology, which should show a persistent diestrus-like state.

  • Phase 2: this compound Withdrawal (Day 0):

    • Cease administration of this compound. This is considered Day 0 of the synchronization phase.

  • Phase 3: Monitoring for Synchronized Estrus (Day 1 onwards):

    • Beginning on the day after this compound withdrawal (Day 1), resume daily vaginal lavages for all animals.

    • Monitor for the appearance of cornified epithelial cells, indicative of estrus. A majority of animals are expected to enter estrus within a narrow time frame (e.g., 2-4 days post-withdrawal).

    • Once the desired stage of the estrous cycle is confirmed, the synchronized cohort is ready for the intended experimental procedures.

Conclusion

This compound, through its mechanism as a GnRH receptor antagonist, demonstrates a clear capacity to modulate the HPG axis and interrupt the normal estrous cycle in animal models. While existing research has focused on its therapeutic applications, the data strongly support its potential use for estrous cycle synchronization in a research setting. The provided protocols offer a framework for both the characterization of this compound's effects and a proposed method for its application in estrous synchronization. Researchers should note that dosages and treatment durations may require optimization for different species and specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Linzagolix Solubility Challenges in In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered when working with linzagolix in in-vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is soluble in DMSO at a concentration of 125 mg/mL.[2][3] It is also soluble in other organic solvents like acetonitrile.

Q2: My this compound powder is not dissolving completely in my aqueous cell culture medium. Why is this happening?

A2: this compound is classified as slightly soluble in water. Direct dissolution in aqueous-based media will likely result in poor solubility and precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, before further dilution into your aqueous experimental medium.

Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxicity. However, it is best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.

Q4: I am observing precipitation in my cell culture plate after adding the diluted this compound solution. What can I do?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with poorly soluble compounds. To address this, consider the following:

  • Decrease the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.

  • Use a solubilizing agent: For challenging cases, the use of solubilizing excipients like surfactants (e.g., Tween-80) or cyclodextrins in your final medium preparation might be necessary.

Q5: Should I be concerned about this compound interacting with components in my cell culture medium?

A5: In-vitro studies have shown that this compound has a low potential for forming insoluble precipitates or chelate complexes with metal ions like iron and calcium under simulated fasted and fed state conditions. This suggests a low risk of such interactions in standard cell culture media.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem 1: this compound powder will not dissolve in the initial solvent.

Possible Cause Troubleshooting Step
Incorrect solvent choice.Ensure you are using a recommended organic solvent such as DMSO or acetonitrile.
Insufficient solvent volume.Increase the volume of the solvent to ensure the concentration is within the known solubility limits (e.g., up to 125 mg/mL in DMSO).
Low-quality solvent.Use fresh, anhydrous (hygroscopic) DMSO for the best results.
Compound has precipitated out of solution due to temperature changes.Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.

Problem 2: The prepared this compound stock solution appears cloudy or contains visible particles.

Possible Cause Troubleshooting Step
Saturation limit exceeded.The concentration of this compound is too high for the solvent. Dilute the solution with more solvent until it becomes clear.
Incomplete dissolution.Vortex the solution vigorously. If particles persist, brief sonication may be required to ensure complete dissolution.
Contamination of the solvent or compound.Use high-purity this compound and fresh, high-quality solvents.

Problem 3: Precipitation occurs when diluting the DMSO stock solution into the aqueous cell culture medium.

Possible Cause Troubleshooting Step
Final concentration exceeds aqueous solubility.Reduce the final working concentration of this compound in your experiment.
"Solvent-shock" or rapid change in solvent polarity.Employ a stepwise dilution method. First, create an intermediate dilution in a smaller volume of media before adding it to the final volume.
Temperature of the medium.Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution.
Presence of incompatible components in the medium.While unlikely based on available data, consider performing a solubility test in a simpler buffer (e.g., PBS) to rule out medium-specific interactions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterSlightly soluble / 0.00125 mg/mL (predicted)
DMSO125 mg/mL
AcetonitrileSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 508.4 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 5.084 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter. If needed, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure (for a final concentration of 10 µM in 1 mL of medium):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 100 µM intermediate solution.

    • Vortex the intermediate dilution gently.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

    • Gently mix the contents of the well.

    • Always include a vehicle control in your experiment (e.g., 0.1% DMSO in cell culture medium) to account for any solvent effects.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In-Vitro Assay cluster_control Controls weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution (-20°C Storage) vortex->stock intermediate Prepare Intermediate Dilution (in cell culture medium) stock->intermediate 1:100 Dilution final Prepare Final Working Solution (in cell culture medium) intermediate->final 1:10 Dilution treat Treat Cells with Working Solution final->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze vehicle Vehicle Control (DMSO) vehicle->treat untreated Untreated Control untreated->incubate

Caption: Experimental workflow for preparing and using this compound in in-vitro assays.

gnrh_pathway GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to Pituitary Pituitary Gland LH_FSH LH & FSH Release Pituitary->LH_FSH GnRHR->Pituitary Activates This compound This compound This compound->GnRHR Antagonizes Gonads Gonads LH_FSH->Gonads Stimulates Estrogen Estrogen Production Gonads->Estrogen

Caption: Simplified signaling pathway of GnRH and the antagonistic action of this compound.

References

Identifying and mitigating off-target effects of Linzagolix in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for investigating the cellular effects of Linzagolix. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a selective, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary mechanism is to competitively bind to GnRH receptors, which are G-protein coupled receptors (GPCRs) located on pituitary gonadotrope cells.[3][4] This binding inhibits the downstream signaling cascade normally initiated by GnRH, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[5] The ultimate on-target effect is a dose-dependent reduction in the production of sex hormones like estrogen and progesterone, which is therapeutic for hormone-dependent conditions.

Q2: What are the general signs of potential off-target effects in my cell culture experiments?

A2: While this compound is known for its high selectivity, it is crucial to monitor for potential off-target effects, which can manifest in several ways:

  • Unexpected Phenotypes: Observing cellular responses that are not consistent with the known GnRH signaling pathway, such as unexpected changes in cell morphology, adhesion, or differentiation.

  • High Cytotoxicity: Significant cell death occurring at concentrations close to or below the effective dose for on-target activity.

  • Effects in Control Cells: Observing a biological response in a cell line that does not express the GnRH receptor (GnRHR).

  • Discrepancy with Orthogonal Approaches: Achieving a different cellular outcome when using a structurally unrelated GnRH antagonist or when silencing the GnRH receptor via genetic methods (e.g., siRNA, CRISPR).

Q3: How should I select appropriate cell lines for studying this compound?

A3: A robust experimental design requires at least two types of cell lines:

  • GnRHR-Positive Cell Line: Use a cell line that endogenously expresses the GnRH receptor to study on-target effects. Well-established models include pituitary-derived cell lines like αT3-1 and LβT2 cells.

  • GnRHR-Negative Control Cell Line: Use a cell line that does not express the GnRH receptor to identify off-target effects. Any response observed in this cell line can be attributed to off-target interactions. The absence of GnRHR expression should be confirmed via methods like RT-qPCR or Western blot before starting experiments.

Q4: Are there any publicly known off-targets for this compound?

A4: Preclinical and pharmacological studies have highlighted this compound as a highly potent and selective antagonist of the GnRH receptor. To date, specific molecular off-targets have not been prominently reported in publicly available literature. However, the absence of evidence is not evidence of absence. Therefore, researchers should always perform rigorous control experiments to validate that the observed effects in their specific cell system are mediated by the intended on-target activity.

Visualizing the On-Target Pathway and Experimental Logic

To understand this compound's mechanism and the strategy for identifying off-target effects, the following diagrams illustrate the key pathways and workflows.

OnTargetSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor (GnRHR) Gq11 Gq/11 Protein GnRHR->Gq11 activates GnRH GnRH GnRH->GnRHR binds & activates This compound This compound This compound->GnRHR binds & BLOCKS PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Cascade (ERK, JNK) Ca_PKC->MAPK Response Hormone Synthesis (LH, FSH) MAPK->Response OffTargetWorkflow start Observe Cellular Phenotype with this compound Treatment dose_response 1. Perform Dose-Response Curve (On-Target vs. Cytotoxicity) start->dose_response control_cells 2. Test in GnRHR-Negative Control Cell Line dose_response->control_cells decision Is the same phenotype observed in control cells? control_cells->decision orthogonal_method 3. Use Orthogonal Approach (e.g., structurally different GnRH antagonist or GnRHR gene silencing) decision->orthogonal_method  No off_target Conclusion: Phenotype is LIKELY OFF-TARGET decision->off_target Yes decision2 Does the orthogonal approach replicate the phenotype? orthogonal_method->decision2 on_target Conclusion: Phenotype is LIKELY ON-TARGET decision2->on_target Yes decision2->off_target  No

References

Technical Support Center: Optimizing Linzagolix Dosage to Mitigate Bone Mineral Density Loss

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Linzagolix dosage to minimize the risk of bone mineral density (BMD) loss during experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during your research.

1. How do I manage a study participant who develops a significant decrease in BMD?

  • Immediate Action: The participant should be discontinued from the this compound treatment.

  • Follow-up: Conduct a thorough follow-up including a repeat Dual-Energy X-ray Absorptiometry (DXA) scan to confirm the initial findings.

  • Consider Add-Back Therapy (ABT): If the participant was on a this compound-only regimen, the introduction of hormonal add-back therapy (e.g., 1 mg estradiol and 0.5 mg norethisterone acetate) should be considered if re-initiating treatment is necessary for the study's primary endpoints.[1][2] In clinical trials, switching patients who were on 200 mg of this compound alone to a regimen with ABT showed recovery of initial BMD loss.[1]

  • Risk Assessment: Evaluate the participant for other risk factors for osteoporosis.[3]

2. What should I do if a participant's serum estradiol levels fall below the target range of 20-60 pg/mL with a low dose of this compound?

  • Dosage Adjustment: If the protocol allows, consider a dose reduction. The goal is to maintain estradiol levels sufficient to mitigate BMD loss while still achieving the desired therapeutic effect.[4]

  • Monitor Symptoms: Closely monitor for hypoestrogenic side effects such as hot flushes.

  • BMD Surveillance: Increase the frequency of BMD monitoring for this participant.

3. How do I interpret BMD Z-scores and T-scores in the context of a this compound trial?

  • T-score: Compares the participant's BMD to that of a healthy young adult. A T-score of -2.5 or lower indicates osteoporosis.

  • Z-score: Compares the participant's BMD to that of an age- and sex-matched population. A Z-score of -2.0 or lower is considered below the expected range for age.

  • Clinical Significance: While some BMD loss is an expected effect of this compound, a clinically meaningful reduction (e.g., >5%) warrants intervention. In long-term studies, mean Z-scores did not show marked changes over time in participants treated with this compound.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound and how does it affect bone mineral density?

This compound is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist. It competitively binds to GnRH receptors in the pituitary gland, which inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent suppression of ovarian estrogen production. Since estrogen is crucial for maintaining bone density, the resulting hypoestrogenic state can lead to a decrease in BMD.

What are the recommended dosages of this compound to minimize BMD loss?

Clinical trial data suggests two primary strategies to mitigate BMD loss:

  • Low-dose monotherapy: A daily dose of 75 mg or 100 mg of this compound without add-back therapy has been shown to cause minimal BMD loss, which may be acceptable for long-term treatment.

  • High-dose with add-back therapy: A daily dose of 200 mg of this compound combined with hormonal add-back therapy (e.g., 1 mg estradiol/0.5 mg norethisterone acetate) effectively prevents significant BMD loss.

A high dose of 200 mg this compound without ABT is generally recommended only for short-term use (less than 6 months) due to the higher risk of BMD reduction.

What is add-back therapy and why is it used with this compound?

Add-back therapy (ABT) involves the co-administration of low-dose estrogen and a progestin. It is used to counteract the hypoestrogenic side effects of GnRH antagonists like this compound, most notably bone mineral density loss and vasomotor symptoms. The "estrogen threshold hypothesis" is the principle behind ABT, aiming to provide enough estrogen to protect the bones without reactivating the underlying estrogen-dependent condition being treated.

How is bone mineral density monitored in clinical trials for this compound?

The standard method for monitoring BMD in this compound clinical trials is through Dual-Energy X-ray Absorptiometry (DXA) scans of the lumbar spine, femoral neck, and total hip. Baseline scans are performed before initiating treatment, and follow-up scans are typically conducted at regular intervals (e.g., 24 and 52 weeks) to assess changes in BMD.

Data on this compound Dosage and Bone Mineral Density

The following tables summarize the quantitative data on the effects of different this compound dosing regimens on bone mineral density from key clinical trials.

Table 1: Percent Change in Lumbar Spine BMD at 24 Weeks in the PRIMROSE 1 & 2 Trials

Treatment GroupPRIMROSE 1 Mean % ChangePRIMROSE 2 Mean % Change
Placebo+0.4% to +0.5%+0.4% to +0.5%
100 mg this compound-2.0% to -2.1%-2.0% to -2.1%
100 mg this compound + ABT-0.8% to -1.4%-0.8% to -1.4%
200 mg this compound-3.3%-4.1%
200 mg this compound + ABT-0.8% to -1.4%-0.8% to -1.4%

Data sourced from clinical trial results.

Table 2: Percent Change in Lumbar Spine BMD in the EDELWEISS 3 Trial (6 Months)

Treatment GroupMean % Change in Lumbar Spine BMD
75 mg this compound-0.89%
200 mg this compound + ABT-0.79%

Data sourced from the EDELWEISS 3 clinical trial.

Experimental Protocols

Protocol: Assessment of Bone Mineral Density using Dual-Energy X-ray Absorptiometry (DXA)

  • Objective: To quantify bone mineral density of the lumbar spine, femoral neck, and total hip.

  • Equipment: A calibrated DXA scanner.

  • Procedure:

    • A baseline DXA scan should be performed for all participants before the initiation of this compound treatment.

    • Participants should be positioned according to the manufacturer's guidelines for the specific scanner being used.

    • Scans of the lumbar spine (L1-L4), non-dominant femoral neck, and total hip are acquired.

    • Follow-up scans should be conducted at pre-defined intervals (e.g., 24 weeks, 52 weeks) to monitor changes from baseline.

    • To ensure consistency, the same DXA machine should be used for all scans for a given participant, and quality control procedures should be performed regularly.

  • Data Analysis:

    • BMD is typically reported in g/cm².

    • Changes in BMD are calculated as a percentage change from baseline.

    • T-scores and Z-scores are also calculated to compare the participant's BMD to reference populations.

Visualizations

GnRH_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH->Pituitary stimulates LH_FSH LH & FSH Pituitary->LH_FSH releases This compound This compound This compound->Pituitary blocks receptor Ovaries Ovaries LH_FSH->Ovaries stimulate Estrogen Estrogen Ovaries->Estrogen produces Bone Bone Estrogen->Bone maintains density Uterus Uterus (Fibroids/ Endometriosis) Estrogen->Uterus stimulates growth

Caption: GnRH signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Screening Participant Screening Baseline Baseline Assessment - DXA Scan - Estradiol Levels Screening->Baseline Randomization Randomization Baseline->Randomization GroupA This compound Low Dose (e.g., 75mg) Randomization->GroupA GroupB This compound High Dose (e.g., 200mg) Randomization->GroupB GroupC This compound High Dose + ABT Randomization->GroupC GroupD Placebo Randomization->GroupD FollowUp Follow-up Assessments (e.g., 24 & 52 weeks) - DXA Scan - Estradiol Levels - Adverse Events GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp GroupD->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Experimental workflow for a clinical trial assessing this compound.

Dosage_Decision_Tree Start Patient Profile - Risk of Osteoporosis? - Preference for ABT? LowRisk Low Osteoporosis Risk No Aversion to ABT Start->LowRisk No HighRisk High Osteoporosis Risk or Aversion to ABT Start->HighRisk Yes ShortTerm Need for rapid uterine volume reduction? LowRisk->ShortTerm Dose100 100mg this compound HighRisk->Dose100 Dose75 75mg this compound HighRisk->Dose75 Dose200ABT 200mg this compound + ABT ShortTerm->Dose200ABT No Dose200NoABT 200mg this compound (<6 months) ShortTerm->Dose200NoABT Yes

References

Troubleshooting variability in Linzagolix pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering variability in Linzagolix pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected pharmacokinetic profile of this compound?

This compound is an oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It generally exhibits a predictable and linear pharmacokinetic profile with low variability.[2][3][4] After oral administration, it is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 2 hours.[5] It has a half-life of about 15 hours, which supports once-daily dosing. Studies have shown it has high bioavailability (around 80%) and its absorption is not significantly affected by food.

Q2: What are the primary metabolic pathways for this compound?

This compound is metabolized in the liver. While up to seven metabolites have been identified, they account for less than 10% of the total drug-related exposure in plasma. The two main demethylated metabolites are formed by cytochrome P450 enzymes:

  • KP017: Primarily formed by CYP2C9.

  • KP046: Primarily formed by CYP2C8, CYP2C9, and CYP3A4. Unchanged this compound is the main component found circulating in plasma.

Q3: How significant is the risk of drug-drug interactions (DDIs) with this compound?

This compound appears to have a low risk for clinically significant drug-drug interactions. Phase 1 clinical trials indicated that this compound does not meaningfully induce CYP3A4, a common pathway for drug metabolism. Furthermore, non-clinical studies have shown it is unlikely to cause interactions by chelating with metal ions like iron or calcium.

Q4: Are there known population differences that affect this compound pharmacokinetics?

Initial Phase 1 studies showed no significant differences in the pharmacokinetic profile between Japanese and European women. However, like many drugs, patient-specific factors such as hepatic or renal function could influence exposure. This compound should be avoided in patients with severe hepatic impairment (Child-Pugh C) or moderate to severe renal disease. A clinical trial was specifically designed to evaluate its pharmacokinetics in subjects with varying degrees of renal impairment.

Pharmacokinetic Parameter Summary

The following table summarizes key pharmacokinetic parameters for this compound reported in clinical studies.

ParameterValueDosing ConditionSource(s)
Time to Peak (Tmax) ~2 hoursSingle 100 mg or 200 mg dose
Half-life (T½) ~15 hoursMultiple doses
Bioavailability ~80%Oral administration
Apparent Clearance (CL/F) 0.422 L/hPopulation PK Model
Volume of Distribution (Vd) ~11 LAfter 7 days of 100-200 mg doses
Median Trough Levels 3250–4750 ng/mL100 mg/day
Median Trough Levels 6700–11,700 ng/mL200 mg/day

Troubleshooting Guide for Unexpected Variability

While this compound is noted for its low intrinsic PK variability, unexpected variance in study data often points to methodological issues. Use this guide to diagnose potential sources of error.

Issue: High Inter-Subject or Intra-Subject Variability in PK Parameters (AUC, Cmax)

High variability can compromise study power and obscure true dose-exposure relationships. Follow this workflow to identify the root cause.

G A High PK Variability Observed B 1. Review Pre-Analytical Procedures A->B Start Here C 2. Assess Analytical Method Performance A->C D 3. Investigate Subject-Specific Factors A->D B1 Sample Collection - Correct tube type? - Hemolysis present? - Timing accurate? B->B1 B2 Sample Handling & Storage - Correct processing time? - Centrifugation parameters met? - Freeze/thaw cycles minimized? - Storage temperature consistent? B->B2 C1 Instrument Performance - System suitability passed? - Calibration curve linearity? - Contamination/carryover? C->C1 C2 Method Validation - QC samples within range? - Matrix effects investigated? - Stability confirmed? C->C2 C3 Sample Preparation - Pipetting accuracy? - Consistent protein precipitation? - Internal standard added correctly? C->C3 D1 Dosing Compliance - Dosing records complete? - Missed doses reported? D->D1 D2 Concomitant Medications - Any new medications? - Check for potential inhibitors/ inducers of CYP2C8/2C9. D->D2 D3 Physiological Factors - Changes in hepatic/renal function? - Vomiting/diarrhea reported? D->D3

Caption: Troubleshooting workflow for high PK variability.

Experimental Protocols

Representative Protocol: Quantification of this compound in Human Plasma via UPLC-MS/MS

While a specific public protocol for this compound is not available, this guide is based on standard, validated methods for other oral GnRH antagonists like Elagolix and Relugolix. Laboratories must validate their own assays according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another drug like diazepam or apalutamide). Vortex for 30 seconds.

  • Add 300-400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

2. Chromatographic Conditions (UPLC)

  • System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.30 mL/min.

  • Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-1.0 min: 10% to 90% B

    • 1.0-2.0 min: Hold at 90% B

    • 2.0-2.1 min: 90% to 10% B

    • 2.1-3.0 min: Hold at 10% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (MS/MS)

  • System: Triple quadrupole mass spectrometer (e.g., Sciex API 6000, Waters Xevo TQ-S).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be optimized. For example, for Relugolix, a transition of m/z 624.30 → 547.88 is used.

  • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition.

Visualizations

This compound Mechanism of Action

This compound competitively binds to GnRH receptors on the pituitary gland, which blocks the downstream signaling cascade that leads to estrogen production.

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovaries GnRH GnRH Pit GnRH Receptor GnRH->Pit Stimulates Hormones LH & FSH Release Pit->Hormones Causes Ova Estrogen Production This compound This compound Block X This compound->Block Hormones->Ova Stimulates Block->Pit Blocks

Caption: Mechanism of action of this compound.

This compound Metabolic Pathway

This compound is metabolized by several CYP450 enzymes into minor metabolites.

A This compound (Parent Drug) E1 CYP2C9 A->E1 E2 CYP2C8, CYP2C9, CYP3A4 A->E2 B Metabolite KP017 C Metabolite KP046 E1->B E2->C

Caption: Primary metabolic pathways of this compound.

References

Linzagolix Oral Bioavailability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the oral bioavailability of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Linzagolix.

Frequently Asked Questions (FAQs)

Q1: What is the overall impact of food on the oral bioavailability of this compound?

A1: The co-administration of this compound with food does not have a clinically significant effect on its overall systemic exposure (AUC). Therefore, this compound can be administered with or without food.[1][2]

Q2: How does a high-fat meal specifically affect the pharmacokinetics of this compound?

A2: Administration of this compound with a high-fat meal results in a delay in the time to reach maximum plasma concentration (Tmax) and a slight decrease in the peak plasma concentration (Cmax). However, the total drug exposure (AUC) remains unchanged.

Q3: Are there any specific dietary recommendations for patients taking this compound in a clinical trial setting?

A3: Based on the available data, no specific dietary restrictions are necessary when administering this compound. Its pharmacokinetic profile is not significantly altered by food to a clinically relevant extent.[1][2]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
High variability in pharmacokinetic data between fed and fasted states. Inconsistent timing of meal and drug administration.Ensure strict adherence to the protocol, with the meal consumed at a fixed time before drug administration. Standardize the meal composition for all subjects in the fed arm of the study.
Unexpectedly low Cmax in the fed state. The slight decrease in Cmax is an expected effect of a high-fat meal on this compound absorption.This is not necessarily an anomaly. Refer to the established pharmacokinetic parameters. A decrease of approximately 18% in Cmax with a high-fat meal has been reported.
Delayed Tmax beyond the expected timeframe. Delayed gastric emptying due to the high-fat meal is the likely cause.This is a known food effect. Ensure that blood sampling times are scheduled to capture the delayed peak concentration, potentially extending the sampling schedule.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound under fasted and fed conditions, based on data from regulatory assessments.

Pharmacokinetic Parameter Fasted State Fed State (High-Fat Meal) % Change
Tmax (median) 2.0 hours4.75 hours+137.5%
Cmax Not specifiedDecreased by 18.35%-18.35%
AUC No changeNo change0%

Experimental Protocols

Representative Protocol for a Food-Effect Bioavailability Study of this compound

This protocol is a representative methodology based on FDA guidelines for food-effect bioavailability studies and the known pharmacokinetic profile of this compound.

1. Study Design:

  • A single-dose, open-label, randomized, two-period, two-sequence crossover study.

2. Study Population:

  • Healthy adult female volunteers of childbearing potential.

  • Key inclusion criteria: Age 18-45 years, Body Mass Index (BMI) between 18.5 and 30.0 kg/m ², good health as determined by medical history, physical examination, and clinical laboratory tests.

  • Key exclusion criteria: History of gastrointestinal disorders, use of medications that could interfere with drug absorption or metabolism, pregnancy or lactation.

3. Treatment Arms:

  • Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.

  • Treatment B (Fed): A single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie breakfast.

4. Standardized High-Fat Meal Composition:

  • Approximately 800 to 1000 kcal.

  • 50-65% of total calories from fat.

  • 25-35% of total calories from carbohydrates.

  • 15-25% of total calories from protein.

  • Example: Two eggs fried in butter, two strips of bacon, four ounces of hash brown potatoes, two slices of toast with butter, and eight ounces of whole milk.

5. Dosing and Washout Period:

  • A single oral dose of this compound (e.g., 200 mg).

  • A washout period of at least 7 days between the two treatment periods.

6. Blood Sampling:

  • Serial venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

7. Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

8. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated using non-compartmental methods:

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t).

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).

    • Maximum observed plasma concentration (Cmax).

    • Time to reach Cmax (Tmax).

9. Statistical Analysis:

  • The primary pharmacokinetic parameters (AUC and Cmax) are log-transformed and analyzed using an analysis of variance (ANOVA) model.

  • The geometric mean ratios (Fed/Fasted) and their 90% confidence intervals are calculated to assess the effect of food.

Visualizations

Food_Effect_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Participant_Screening Participant Screening Informed_Consent Informed Consent Participant_Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Fasted_Arm Fasted Arm: 10-hour fast Randomization->Fasted_Arm Fed_Arm Fed Arm: High-fat meal Randomization->Fed_Arm Dosing_P1 This compound Dosing Fasted_Arm->Dosing_P1 Fed_Arm->Dosing_P1 PK_Sampling_P1 Pharmacokinetic Sampling Dosing_P1->PK_Sampling_P1 Washout Washout Period (≥7 days) PK_Sampling_P1->Washout Fasted_Arm_P2 Fasted Arm: 10-hour fast Washout->Fasted_Arm_P2 Fed_Arm_P2 Fed Arm: High-fat meal Washout->Fed_Arm_P2 Dosing_P2 This compound Dosing Fasted_Arm_P2->Dosing_P2 Fed_Arm_P2->Dosing_P2 PK_Sampling_P2 Pharmacokinetic Sampling Dosing_P2->PK_Sampling_P2 Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling_P2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: Workflow of a typical crossover food effect study.

References

Navigating Co-Administration: A Technical Guide to Linzagolix Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the potential for drug-drug interactions (DDIs) when co-administering other compounds with Linzagolix. The information is compiled from in vitro and in vivo studies to assist researchers in designing and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: this compound is primarily metabolized by cytochrome P450 enzymes CYP2C8 and CYP2C9. A minor metabolic pathway involves CYP3A4.[1] Unchanged this compound is the main component found circulating in plasma.

Q2: Does this compound have the potential to inhibit or induce major CYP enzymes?

A2: In vitro studies have been conducted to evaluate the potential of this compound to inhibit or induce major CYP enzymes. A phase 1 trial indicated that this compound does not cause any meaningful induction of CYP3A4, suggesting a low risk of interaction with hormonal add-back therapies metabolized by this enzyme.[2]

Q3: Are there clinically relevant interactions with drug transporters?

A3: Based on available information, this compound is not expected to have clinically significant interactions with the transporter proteins OATP1B1 or OATP1B3.[2]

Q4: What are the recommendations for co-administering this compound with inhibitors of its metabolizing enzymes?

A4: Caution is advised when co-administering this compound with strong inhibitors of CYP2C8 and CYP2C9. Since this compound is primarily metabolized by these enzymes, their inhibition could lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects. Monitoring for such effects is recommended.

Q5: Is there a risk of interaction when this compound is co-administered with substrates of CYP2C8?

A5: Yes, it is recommended to monitor for an increase in adverse reactions associated with other CYP2C8 substrates when they are co-administered with this compound.[3][4] Particular caution should be exercised with CYP2C8 substrates that have a narrow therapeutic window.

Q6: Has the co-administration of this compound with food been studied?

A6: The co-administration of this compound with food does not have a clinically significant effect on its pharmacokinetics.

Q7: Are there any known interactions with hormonal therapies?

A7: A phase 1 clinical trial was conducted to assess the impact of this compound on the induction of CYP3A4, which is the primary enzyme responsible for the metabolism of hormonal add-back therapy (ABT). The study found no meaningful induction of CYP3A4 by this compound, suggesting a low risk of it disrupting the metabolism of hormonal ABT.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high plasma concentrations of this compound Co-administration with a strong inhibitor of CYP2C8 or CYP2C9.Review all co-administered medications for known inhibitory effects on CYP2C8 and CYP2C9. If a strong inhibitor is identified, consider dose adjustment or alternative therapies and monitor the patient for adverse events.
Increased adverse events associated with a co-administered drug that is a CYP2C8 substrate. Potential inhibition of CYP2C8 by this compound, leading to increased exposure to the co-administered drug.Monitor plasma concentrations of the co-administered drug, if possible. Consider dose reduction of the CYP2C8 substrate and monitor the patient for signs of toxicity.
Variability in this compound exposure not attributable to co-medications. Genetic polymorphisms in CYP2C8 or CYP2C9.While not extensively detailed in the provided search results, consider the potential influence of genetic variability in metabolizing enzymes on drug exposure.

Quantitative Data on Drug-Drug Interactions

At present, specific quantitative data from in vivo drug-drug interaction studies, such as geometric mean ratios for AUC and Cmax, and in vitro data, such as IC50 or Ki values, are not available in the public domain. The European Medicines Agency (EMA) has indicated that in vitro studies on CYP induction/inhibition and transporter interactions have been conducted.

Experimental Methodologies

Detailed protocols for the in vitro and in vivo drug-drug interaction studies are not publicly available. However, based on standard practices in drug development, the following methodologies are typically employed:

In Vitro Studies
  • CYP Inhibition Assays: These assays typically use human liver microsomes or recombinant human CYP enzymes. A probe substrate for each CYP is incubated with the enzyme in the presence and absence of varying concentrations of the investigational drug (this compound). The formation of the metabolite of the probe substrate is measured to determine the half-maximal inhibitory concentration (IC50) of the investigational drug.

  • CYP Induction Assays: Freshly isolated human hepatocytes are typically used for these studies. The hepatocytes are treated with the investigational drug for a period of time (e.g., 48-72 hours), and the induction of CYP enzyme expression is measured at the mRNA and/or protein level, as well as by assessing enzyme activity.

  • Transporter Interaction Assays: These studies utilize cell lines that overexpress specific drug transporters (e.g., OATP1B1, OATP1B3, P-gp, BCRP). The ability of the investigational drug to inhibit the transport of a known substrate of the transporter is evaluated to determine its IC50 value.

In Vivo Studies
  • Clinical Drug-Drug Interaction Studies: These are typically conducted in healthy volunteers. In a "victim" study, subjects receive a probe drug (a sensitive substrate of a specific enzyme or transporter) with and without the investigational drug (this compound) to assess the effect of the investigational drug on the probe drug's pharmacokinetics. In a "perpetrator" study, subjects receive the investigational drug with and without a known inhibitor or inducer of its metabolic pathways to assess the impact on the investigational drug's pharmacokinetics. Blood samples are collected at various time points to determine pharmacokinetic parameters such as AUC and Cmax.

Visualizing this compound's Metabolic Pathway and Interaction Potential

The following diagrams illustrate the key metabolic pathways of this compound and the logical flow for assessing its drug-drug interaction potential.

Linzagolix_Metabolism cluster_cyp Primary Metabolism cluster_minor_cyp Minor Pathway This compound This compound CYP2C8 CYP2C8 This compound->CYP2C8 Major CYP2C9 CYP2C9 This compound->CYP2C9 Major CYP3A4 CYP3A4 This compound->CYP3A4 Minor Metabolites Inactive Metabolites Excretion Excretion Metabolites->Excretion CYP2C8->Metabolites CYP2C9->Metabolites CYP3A4->Metabolites

Caption: Metabolic pathways of this compound.

DDI_Assessment_Workflow start Start DDI Assessment in_vitro In Vitro Studies (CYP Inhibition/Induction, Transporter Assays) start->in_vitro no_interaction No Clinically Significant Interaction in_vitro->no_interaction Negative Signal potential_interaction Potential for Clinically Significant Interaction in_vitro->potential_interaction Positive Signal in_vivo_perpetrator In Vivo Perpetrator Studies (Co-administration with Inhibitors/Inducers) in_vivo_perpetrator->no_interaction No Significant Interaction recommendation Develop Clinical Recommendations (e.g., Dose Adjustment, Monitoring) in_vivo_perpetrator->recommendation Interaction Confirmed in_vivo_victim In Vivo Victim Studies (Co-administration with Probe Substrates) in_vivo_victim->no_interaction No Significant Interaction in_vivo_victim->recommendation Interaction Confirmed potential_interaction->in_vivo_perpetrator potential_interaction->in_vivo_victim

Caption: Workflow for DDI assessment.

References

Technical Support Center: Minimizing Placebo Effect in Linzagolix Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Linzagolix pain studies. The focus is on practical strategies to minimize the placebo effect, a significant challenge in studies with subjective endpoints like pain.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected placebo response rate in endometriosis pain studies, and how might this impact our this compound trial?

A1: The placebo response can be substantial in pain studies, potentially obscuring the true efficacy of the investigational treatment.[1] In chronic pain studies, the placebo effect is generally estimated to account for about 30% of the analgesic response.[1] In endometriosis clinical trials, significant placebo effects have been observed, with some studies showing that nearly two-thirds of women in a placebo control group reported no response to the placebo treatment. Other research indicates that a notable percentage of patients receiving a placebo do report some benefit. For example, one study observed an overall placebo effect of 25%, which rose to over 50% in two-thirds of the women. This high variability underscores the importance of implementing strategies to mitigate this effect in your this compound trial to ensure accurate assessment of its therapeutic benefit.

Q2: How can we proactively manage patient expectations to minimize the placebo effect in our this compound study?

A2: Managing patient expectations is a critical step in reducing the placebo effect.[2] Patient expectation of an analgesic response can significantly impact the reported efficacy of a treatment.[3] Here are several strategies:

  • Neutral Communication: Train study staff to use neutral and standardized language when interacting with participants. Avoid overly optimistic or suggestive language about the potential benefits of the treatment.

  • Informed Consent Process: The informed consent process should clearly state that the study involves a placebo and that not all participants will receive the active drug. This helps to set realistic expectations from the outset.

  • Patient Education: Provide educational materials that explain the nature of clinical trials, the role of a placebo, and the importance of accurate pain reporting. This can empower patients to be more objective in their self-assessments.

Q3: What are the most effective clinical trial designs to minimize the placebo effect in a this compound pain study?

A3: Several innovative trial designs can help to reduce the impact of the placebo response. Two commonly considered designs are:

  • Placebo Run-In Period: This involves a period at the beginning of the trial where all participants receive a placebo. Those who show a significant improvement in pain symptoms are identified as "placebo responders" and may be excluded from the main trial. However, it's important to note that meta-analyses have shown mixed results regarding the effectiveness of this approach in meaningfully reducing the placebo response.

  • Sequential Parallel Comparison Design (SPCD): This two-stage design is particularly useful in studies with high placebo response rates. In the first stage, participants are randomized to either this compound or a placebo. Placebo non-responders from the first stage are then re-randomized to either this compound or a placebo in the second stage. The final analysis pools data from both stages, which can increase the statistical power of the study and reduce the required sample size.

Q4: How can we standardize pain assessment and reporting across different study sites to reduce variability and placebo effect?

A4: Standardizing data collection is crucial for minimizing variability that can contribute to the placebo effect. A key strategy is the use of centralized raters . Instead of having pain assessments conducted by different staff members at each study site, a centralized group of trained raters can conduct these assessments remotely via video or teleconference. This approach has been shown to improve inter-rater reliability, reduce scoring bias, and lead to a significantly lower placebo response compared to site-based ratings.

Troubleshooting Guides

Issue 1: High variability in baseline pain scores is being observed during screening.

  • Potential Cause: Patients may be consciously or unconsciously exaggerating their pain levels to ensure they meet the inclusion criteria for the study. This can lead to a "regression to the mean" effect, where pain scores naturally decrease over time, mimicking a placebo response.

  • Troubleshooting Steps:

    • Implement a washout period: For patients on prior pain medication, ensure an adequate washout period before baseline assessment.

    • Multiple Baseline Assessments: Collect pain scores at multiple time points before randomization to establish a more stable and reliable baseline.

    • Patient Training: Train patients on how to accurately and consistently use pain rating scales. Provide clear instructions and check for understanding.

Issue 2: A higher-than-expected placebo response is being noted in the initial data analysis.

  • Potential Cause: This could be due to several factors, including patient and staff expectations, inconsistencies in study procedures across sites, or a patient population that is highly susceptible to the placebo effect.

  • Troubleshooting Steps:

    • Review Site-Specific Data: Analyze the data to see if the high placebo response is concentrated at specific study sites. If so, investigate the procedures and staff-patient interactions at those sites for any deviations from the protocol.

    • Retrain Study Staff: Conduct a refresher training session for all study staff, emphasizing the importance of neutral communication and standardized procedures.

    • Analyze Patient Characteristics: Explore the baseline characteristics of the placebo responders to identify any predictive factors. This information can be valuable for designing future studies.

Data Presentation

Table 1: Placebo and Active Treatment Response Rates in GnRH Antagonist Trials for Endometriosis-Associated Pain

Study / TreatmentOutcome MeasurePlacebo Response RateActive Treatment Response Rate
Elagolix (Elaris EM-I)Dysmenorrhea Responder Rate22.7%46.4% (150mg QD) / 75.8% (200mg BID)
Elagolix (Elaris EM-I)Non-Menstrual Pelvic Pain (NMPP) Responder Rate36.5%50.4% (150mg QD) / 54.5% (200mg BID)
Relugolix Combination Therapy (SPIRIT 1)Dysmenorrhea Responder Rate27%75%
Relugolix Combination Therapy (SPIRIT 1)NMPP Responder Rate40%59%
TriptorelinReduction in Pain SymptomsSignificant improvementSignificantly greater reduction than placebo

Data synthesized from studies on GnRH antagonists for endometriosis-associated pain.

Experimental Protocols

Protocol 1: Placebo Run-In Period

  • Objective: To identify and exclude "high placebo responders" before randomization.

  • Procedure:

    • All eligible participants enter a single-blind run-in phase where they receive a placebo that is presented as a potentially active drug.

    • This period typically lasts for a pre-specified duration (e.g., 4 weeks).

    • Participants record their pain scores daily using a validated pain scale (e.g., Numerical Rating Scale).

    • At the end of the run-in period, participants who demonstrate a pre-defined level of pain reduction (e.g., >30% decrease from baseline) are classified as placebo responders and are excluded from the subsequent randomization phase.

    • Remaining participants proceed to be randomized to either this compound or a placebo.

Protocol 2: Sequential Parallel Comparison Design (SPCD)

  • Objective: To reduce the impact of the placebo response and increase statistical power.

  • Procedure:

    • Stage 1: Participants are randomized to receive either this compound or a placebo for a defined period (e.g., 12 weeks).

    • Pain outcomes are assessed at the end of Stage 1.

    • Participants in the placebo group who do not show a pre-specified level of improvement ("placebo non-responders") are identified.

    • Stage 2: The placebo non-responders from Stage 1 are re-randomized to receive either this compound or a placebo for a second treatment period (e.g., another 12 weeks).

    • Analysis: The final efficacy analysis pools the data from all participants in Stage 1 with the data from the re-randomized placebo non-responders in Stage 2.

Visualizations

cluster_factors Factors Influencing Placebo Effect cluster_strategies Mitigation Strategies Patient_Expectations Patient Expectations Trial_Design Innovative Trial Designs (e.g., SPCD, Run-in) Patient_Expectations->Trial_Design Address with Patient_Training Patient Training on Pain Reporting Patient_Expectations->Patient_Training Manage with Staff_Interaction Staff Interaction & Bias Staff_Training Staff Training on Neutral Communication Staff_Interaction->Staff_Training Mitigate with Centralized_Rating Centralized Rating Staff_Interaction->Centralized_Rating Standardize with Natural_History Natural History of Disease Regression_Mean Regression to the Mean Regression_Mean->Trial_Design Account for with

Caption: Factors contributing to the placebo effect and corresponding mitigation strategies.

Start Patient Screening Placebo_Run_In Single-Blind Placebo Run-In Period Start->Placebo_Run_In Assess_Response Assess Pain Response Placebo_Run_In->Assess_Response Exclude Exclude from Randomization (Placebo Responders) Assess_Response->Exclude High Response Randomize Randomize Assess_Response->Randomize Low/No Response Group_A This compound Arm Randomize->Group_A Group_B Placebo Arm Randomize->Group_B Follow_Up Follow-up & Analysis Group_A->Follow_Up Group_B->Follow_Up End Study Conclusion Follow_Up->End

Caption: Experimental workflow for a clinical trial with a placebo run-in period.

Start Patient Screening Stage1_Randomization Stage 1: Randomization Start->Stage1_Randomization Stage1_this compound This compound Arm Stage1_Randomization->Stage1_this compound Stage1_Placebo Placebo Arm Stage1_Randomization->Stage1_Placebo Final_Analysis Final Analysis (Pool Stage 1 data & Stage 2 Non-Responder data) Stage1_this compound->Final_Analysis Assess_Stage1 Assess Stage 1 Response Stage1_Placebo->Assess_Stage1 Placebo_Responders Placebo Responders (Continue for Blinding, Exclude from Primary Analysis) Assess_Stage1->Placebo_Responders Response Placebo_NonResponders Placebo Non-Responders Assess_Stage1->Placebo_NonResponders No Response Stage2_Randomization Stage 2: Re-randomization Placebo_NonResponders->Stage2_Randomization Stage2_this compound This compound Arm Stage2_Randomization->Stage2_this compound Stage2_Placebo Placebo Arm Stage2_Randomization->Stage2_Placebo Stage2_this compound->Final_Analysis Stage2_Placebo->Final_Analysis End Study Conclusion Final_Analysis->End

Caption: Experimental workflow for a Sequential Parallel Comparison Design (SPCD).

References

Stability of Linzagolix in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of linzagolix under various laboratory storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Publicly available, detailed quantitative stability data and specific degradation pathways for this compound are limited. The information provided here is a combination of available data for this compound, general knowledge for small molecule stability testing, and data from analogous GnRH antagonists. It is intended for guidance and informational purposes only. Always refer to the manufacturer's instructions and perform your own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: Solid this compound powder is generally stable and can be shipped at ambient temperatures for short durations[1]. For long-term storage, it is recommended to store the powder in a dry, dark place at -20°C, which should ensure stability for up to three years[1][2]. For short-term storage of a few days to weeks, refrigeration at 0-4°C is also acceptable[1].

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO[2]. It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions can be kept at -80°C for up to one year. For shorter periods of up to a month, storage at -20°C is also an option.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not detailed in public literature, it is a standard practice to protect pharmaceutical compounds from light to prevent photodegradation. The ICH Q1B guidelines recommend specific conditions for photostability testing. It is advisable to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.

Q4: Has a stability-indicating analytical method for this compound been developed?

A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in tablet dosage form has been developed and validated according to ICH guidelines. This method is specific, accurate, and robust, making it suitable for quality control and stability studies.

Troubleshooting Guide

Q5: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A5: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. Consider the following possibilities:

  • Sample Degradation: Your this compound sample may have degraded due to improper storage conditions (e.g., exposure to high temperatures, light, or incompatible solvents) or prolonged storage.

  • Contamination: The sample, solvent, or HPLC system might be contaminated.

  • Excipients: If you are analyzing a formulated product, the extra peaks could be from excipients. A blank run with the formulation excipients without this compound can help identify these peaks.

To troubleshoot, review your storage and handling procedures, ensure the purity of your solvents, and run appropriate controls on your HPLC system. If degradation is suspected, a forced degradation study can help to intentionally generate and identify potential degradation products.

Q6: My quantified concentration of this compound is lower than expected. What should I check?

A6: A lower than expected concentration can be due to several factors:

  • Degradation: As mentioned above, this compound may have degraded. Review storage conditions and the age of the sample/solution.

  • Incomplete Dissolution: Ensure that the this compound powder has been completely dissolved in the solvent. Sonication may be recommended to aid dissolution in DMSO.

  • Pipetting or Dilution Errors: Verify your calculations and the calibration of your pipettes.

  • Adsorption: Although not specifically reported for this compound, some compounds can adsorb to the surface of storage containers, especially at low concentrations. Using silanized glass or low-adsorption plasticware might be a consideration.

  • Instrumental Issues: Check the performance of your analytical instrument (e.g., HPLC detector lamp intensity, injector accuracy).

Q7: I need to conduct a forced degradation study on this compound. What conditions should I use?

A7: While a specific forced degradation protocol for this compound is not publicly available, you can follow the ICH Q1A(R2) guidelines and draw from studies on similar GnRH antagonists like relugolix and elagolix. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature. GnRH antagonists have shown susceptibility to alkaline conditions.

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 60-80°C) for an extended period.

  • Photodegradation: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

It is crucial to have a validated stability-indicating HPLC method in place to resolve this compound from any potential degradation products.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormConditionDurationReference(s)
Solid Powder -20°C, dry, darkLong-term (up to 3 years)
0-4°C, dry, darkShort-term (days to weeks)
Ambient TemperatureShipping (few weeks)
Stock Solution (in DMSO) -80°CLong-term (up to 1 year)
-20°CUp to 1 month
4°CShort-term (over 1 week)

Table 2: General Protocol for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical DurationExpected Outcome
Acid Hydrolysis 0.1 M HClHours to daysPotential for degradation
Base Hydrolysis 0.1 M NaOHHoursLikely degradation
Oxidation 3-30% H₂O₂HoursLikely degradation
Thermal 60-80°C (dry heat)DaysPotential for degradation
Photolytic 1.2 million lux hours & 200 Wh/m²VariablePotential for degradation

Experimental Protocols & Visualizations

Protocol: Stability-Indicating HPLC Method (General Parameters)

While the exact published method details are not fully available, a typical stability-indicating HPLC method for a small molecule like this compound would involve the following:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Flow Rate: Typically around 1.0 mL/min.

  • Temperature: Column oven set to a constant temperature (e.g., 25-30°C) to ensure reproducibility.

  • Injection Volume: A fixed volume, typically 10-20 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Diagrams

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation A This compound Sample B Prepare Solutions (e.g., in DMSO) A->B C Acid Hydrolysis B->C Expose to Stress Conditions D Base Hydrolysis B->D Expose to Stress Conditions E Oxidation B->E Expose to Stress Conditions F Thermal Stress B->F Expose to Stress Conditions G Photolytic Stress B->G Expose to Stress Conditions H HPLC Analysis C->H Analyze Samples D->H Analyze Samples E->H Analyze Samples F->H Analyze Samples G->H Analyze Samples I LC-MS for Identification H->I Characterize Degradants J Quantify Degradation I->J K Elucidate Pathways J->K

Caption: Workflow for forced degradation and stability analysis of this compound.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected HPLC Peak or Low Concentration degradation Sample Degradation start->degradation dissolution Incomplete Dissolution start->dissolution error Human/Instrument Error start->error contamination Contamination start->contamination check_storage Verify Storage Conditions (Temp, Light, Time) degradation->check_storage check_prep Review Sample Prep (Sonication, Calculations) dissolution->check_prep error->check_prep verify_instrument Check Instrument Performance error->verify_instrument run_controls Run Blanks & Standards contamination->run_controls

Caption: Troubleshooting logic for unexpected analytical results with this compound.

References

Validation & Comparative

A Comparative Guide: Linzagolix Versus Elagolix for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linzagolix and Elagolix, two oral gonadotropin-releasing hormone (GnRH) receptor antagonists utilized in the management of moderate to severe pain associated with endometriosis. This document synthesizes data from clinical trials to evaluate the performance, efficacy, and safety profiles of these therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: GnRH Antagonism

Both this compound and Elagolix are non-peptide, small-molecule GnRH receptor antagonists.[1][2] They competitively bind to GnRH receptors in the anterior pituitary gland, which inhibits GnRH signaling.[1][3] This action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4] The reduction in gonadotropins results in decreased ovarian production of estradiol and progesterone, key hormones in the pathogenesis of endometriosis. Unlike GnRH agonists, these antagonists do not cause an initial "flare-up" of symptoms. The suppression of estrogen levels is reversible upon discontinuation of the drugs.

cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Ovaries Ovaries cluster_Endometrium Endometrial Lesions cluster_Antagonists Oral GnRH Antagonists GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Stimulates LH_FSH LH & FSH GnRH_R->LH_FSH Release Estrogen Estradiol & Progesterone LH_FSH->Estrogen Stimulates Production Pain Pain & Inflammation Estrogen->Pain Stimulates Growth This compound This compound This compound->GnRH_R Competitively Inhibit Elagolix Elagolix Elagolix->GnRH_R Competitively Inhibit

Caption: GnRH Signaling Pathway and Antagonism.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and Elagolix in reducing dysmenorrhea (painful periods) and non-menstrual pelvic pain (NMPP), the co-primary endpoints in most clinical trials for endometriosis-associated pain.

Table 1: Efficacy of this compound for Endometriosis-Associated Pain

Clinical TrialDosePrimary Endpoint Met (Dysmenorrhea Responder Rate)Primary Endpoint Met (NMPP Responder Rate)
EDELWEISS 3 (Phase 3)75 mg once daily44.0% vs 23.5% placebo (p < 0.001) at 3 monthsNot statistically significant at 3 months (p=0.279)
200 mg once daily + Add-Back Therapy (ABT)72.9% vs 23.5% placebo (p < 0.001) at 3 months47.3% vs 30.9% placebo (p = 0.007) at 3 months
EDELWEISS 1 (Phase 2b)75 mg once daily61.5% vs 34.5% placebo at 12 weeksStatistically significant responder rate of 58.5%
200 mg once daily56.3% vs 34.5% placebo at 12 weeks-

Responder definition typically involves a clinically meaningful reduction in pain scores without an increase in analgesic use. Add-Back Therapy (ABT) consists of estradiol and norethindrone acetate to mitigate hypoestrogenic side effects.

Table 2: Efficacy of Elagolix for Endometriosis-Associated Pain

Clinical TrialDoseCo-Primary Endpoint Met (Dysmenorrhea Responder Rate)Co-Primary Endpoint Met (NMPP Responder Rate)
Pivotal Phase 3 Trials (Study 1 & 2) 150 mg once dailyStudy 1: 46% vs 20% placebo at 3 monthsStudy 1: 50% vs 36% placebo at 3 months
200 mg twice dailyStudy 1: 76% vs 20% placebo at 3 monthsStudy 1: 55% vs 36% placebo at 3 months

Responder definition for Elagolix trials was a clinically meaningful reduction in dysmenorrhea and NMPP scores at month 3, with no increase in analgesic use.

Comparative Safety and Tolerability Data

The primary safety concerns with GnRH antagonists are related to hypoestrogenic side effects, most notably bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).

Table 3: Key Safety Findings for this compound and Elagolix

Adverse EventThis compoundElagolix
Bone Mineral Density (BMD) Loss (Lumbar Spine) EDELWEISS 3 (at 6 months): -0.89% (75 mg), -0.79% (200 mg + ABT)Phase 3 Trials (at 6 months): Dose-dependent decreases. Higher proportion of subjects with >5% decrease in the 200 mg BID group compared to placebo.
Hot Flushes EDELWEISS 3: 7.5% (75 mg), 6.8% (200 mg + ABT), 2.5% (placebo)Dose-dependent increases reported in clinical trials.
Headache EDELWEISS 3: 8.1% (75 mg), 10.5% (200 mg + ABT), 8.0% (placebo)One of the most common adverse events reported.
Amenorrhea Dose-dependent increase.7% to 57% of women with 200 mg twice per day dose.

Experimental Protocols

A standardized approach is generally employed in the clinical evaluation of treatments for endometriosis-associated pain.

Key Clinical Trial Methodologies

The EDELWEISS 3 trial for this compound was a multicenter, prospective, randomized, double-blind, placebo-controlled Phase 3 study. Participants were women aged 18-49 with a surgical diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-associated pain. The study evaluated two doses of this compound (75 mg once daily and 200 mg once daily with ABT) against a placebo over a 6-month treatment period. Pain scores were recorded daily by participants in an electronic diary using a verbal rating scale.

Similarly, the pivotal Phase 3 trials for Elagolix were multicenter, double-blind, placebo-controlled, randomized studies. These trials assessed two doses of Elagolix (150 mg once daily and 200 mg twice daily) versus placebo in premenopausal women aged 18 to 49 with moderate to severe endometriosis-associated pain. The treatment period was 6 months, with a screening period of up to 100 days. Participants used an electronic diary to record dysmenorrhea and NMPP.

cluster_Screening Screening & Washout cluster_Randomization Randomization cluster_Treatment Treatment Period (3-6 Months) cluster_Endpoints Endpoint Assessment Inclusion Inclusion Criteria Met: - Surgical Diagnosis of Endometriosis - Moderate to Severe Pain - Age 18-49 years eDiary e-Diary for Pain Assessment Inclusion->eDiary Randomize Randomized, Double-Blind eDiary->Randomize Dosing Daily Oral Dosing: - this compound (75mg or 200mg+ABT) - Elagolix (150mg or 200mg) - Placebo Randomize->Dosing DataCollection Ongoing Data Collection: - Daily Pain Scores (e-Diary) - Analgesic Use - Adverse Events Dosing->DataCollection Primary Co-Primary Efficacy Endpoints: - Dysmenorrhea Responder Rate - NMPP Responder Rate DataCollection->Primary Secondary Secondary Endpoints: - Overall Pelvic Pain - Dyspareunia - Quality of Life - Safety (BMD, etc.) DataCollection->Secondary

Caption: Typical Clinical Trial Workflow.

Summary and Conclusion

Both this compound and Elagolix have demonstrated efficacy in reducing endometriosis-associated pain, including dysmenorrhea and non-menstrual pelvic pain, compared to placebo. The choice between these agents may depend on the desired level of estrogen suppression, the need for add-back therapy, and the individual patient's tolerance for hypoestrogenic side effects.

This compound offers a dosing option (75 mg) that aims to maintain partial estrogen suppression, potentially reducing the need for ABT in some patients, while a higher dose (200 mg) with ABT provides greater pain relief. Elagolix also provides two dosing regimens to modulate the degree of estrogen suppression and pain relief.

Direct comparative trials are lacking, but network meta-analyses suggest that higher doses of these oral GnRH antagonists are generally more effective for pain relief but are associated with more adverse effects. The development of these oral antagonists represents a significant advancement in the management of endometriosis, offering a tailored therapeutic approach to a debilitating condition. Further research, including head-to-head trials, will be beneficial in delineating the specific advantages of each agent.

References

A Comparative Analysis of Linzagolix and Leuprolide for the Treatment of Uterine Fibroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a GnRH Antagonist and a GnRH Agonist

The management of symptomatic uterine fibroids, a common benign gynecological condition, has evolved with the introduction of gonadotropin-releasing hormone (GnRH) receptor modulators. This guide provides a detailed comparative efficacy analysis of two prominent players in this therapeutic landscape: Linzagolix, a newer oral GnRH antagonist, and Leuprolide, a long-established injectable GnRH agonist. This comparison is based on data from key clinical trials to inform research, clinical development, and therapeutic positioning.

Mechanism of Action: A Tale of Two Pathways

This compound and Leuprolide both achieve a hypoestrogenic state to reduce fibroid symptoms, but through distinct mechanisms at the pituitary level.

This compound, a non-peptide antagonist, competitively binds to GnRH receptors in the pituitary gland, immediately blocking the downstream signaling cascade.[1][2] This leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a swift reduction in ovarian estrogen production.[1][2]

Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH & FSH UterineFibroids Uterine Fibroids Ovaries->UterineFibroids Estrogen This compound This compound This compound->Pituitary

Diagram 1: this compound Mechanism of Action

In contrast, Leuprolide, a GnRH agonist, initially stimulates the GnRH receptors, causing a transient "flare-up" in LH and FSH secretion.[3] However, with continuous administration, it leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and ovarian estrogen production.

cluster_initial Initial Flare-up cluster_sustained Sustained Use Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH & FSH Surge UterineFibroids Uterine Fibroids Ovaries->UterineFibroids Estrogen Leuprolide Leuprolide Leuprolide->Pituitary Agonist Action (Stimulates GnRH Receptor) Pituitary_downregulated Pituitary Gland (Downregulated) Pituitary_downregulated->Ovaries LH & FSH Suppression

Diagram 2: Leuprolide Mechanism of Action

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the efficacy of this compound and Leuprolide based on key clinical trial data. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are synthesized from separate studies.

Table 1: Reduction in Menstrual Blood Loss (MBL)
EndpointThis compound (PRIMROSE 1 & 2 Trials)Leuprolide
Primary Endpoint Responder Rate at 24 weeks (MBL ≤80 mL and ≥50% reduction from baseline)Data not consistently reported with this specific endpoint.
PRIMROSE 1 Responder Rates 56.4% (100mg), 66.4% (100mg + ABT), 71.4% (200mg), 75.5% (200mg + ABT) vs 35.0% (Placebo)In a placebo-controlled study, 97% of 38 patients with menorrhagia had resolution of this symptom at 24 weeks.
PRIMROSE 2 Responder Rates 56.7% (100mg), 77.2% (100mg + ABT), 77.7% (200mg), 93.9% (200mg + ABT) vs 29.4% (Placebo)In another study, excessive vaginal bleeding decreased in 80% of patients at three months.
Time to Amenorrhea Not explicitly reported as a primary endpoint.95% of patients became amenorrheic, with 61% in the first month, 25% in the second, and 4% in the third.

ABT: Add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)

Table 2: Reduction in Uterine and Fibroid Volume
EndpointThis compound (PRIMROSE 1 & 2 Trials)Leuprolide
Mean Uterine Volume Reduction -45% (200mg without ABT in PRIMROSE 1 at 24 weeks)-49% (200mg without ABT in PRIMROSE 2 at 24 weeks)13-25% (100mg and 200mg + ABT groups)-36% at 12 weeks and -45% at 24 weeks in a placebo-controlled trial. In another study, a 41% average reduction in uterine volume was observed.
Mean Fibroid Volume Reduction Statistically insignificant for 100mg + ABT group compared to placebo.In one study, a 37% average reduction in fibroid volume was reported. In a separate trial, a mean decrease of 56% was observed.
Table 3: Improvement in Quality of Life (QoL)
EndpointThis compound (PRIMROSE 1 & 2 Trials)Leuprolide
QoL Assessment Tool Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire.Data from studies using the UFS-QOL questionnaire are not as readily available.
Key Findings Significant improvement in QoL was observed in all studied groups across all analyzed domains.The majority of patients had resolution or improvement of their fibroid-related symptoms after 24 weeks of treatment.

Experimental Protocols: A Look at the Study Designs

This compound: The PRIMROSE 1 and 2 Trials

The efficacy of this compound was primarily established in two identical, 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials: PRIMROSE 1 (conducted in the USA) and PRIMROSE 2 (conducted in Europe and the USA).

cluster_screening Screening & Enrollment cluster_treatment Treatment Arms (24 weeks) PatientPool Patient Pool (Symptomatic Uterine Fibroids) Inclusion Inclusion Criteria: - Age ≥18 years - Ultrasound-confirmed fibroids - Heavy menstrual bleeding (MBL >80 mL) PatientPool->Inclusion Exclusion Exclusion Criteria: - Significant comorbidities Randomization Randomization (1:1:1:1:1) Inclusion->Randomization Placebo Placebo Randomization->Placebo Linza100 This compound 100mg Randomization->Linza100 Linza100ABT This compound 100mg + ABT Randomization->Linza100ABT Linza200 This compound 200mg Randomization->Linza200 Linza200ABT This compound 200mg + ABT Randomization->Linza200ABT Endpoint Primary Endpoint Assessment at 24 Weeks: - MBL ≤80 mL - ≥50% MBL reduction from baseline Placebo->Endpoint Linza100->Endpoint Linza100ABT->Endpoint Linza200->Endpoint Linza200ABT->Endpoint

Diagram 3: PRIMROSE Trials Experimental Workflow
  • Patient Population: The trials enrolled women aged 18 and older with ultrasound-confirmed uterine fibroids and heavy menstrual bleeding (MBL > 80 mL per cycle).

  • Intervention: Participants were randomized to one of five arms: placebo, this compound 100 mg, this compound 100 mg with hormonal add-back therapy (ABT: 1 mg estradiol and 0.5 mg norethisterone acetate), this compound 200 mg, or this compound 200 mg with ABT.

  • Primary Endpoint: The primary efficacy endpoint was the proportion of responders at 24 weeks, defined as patients with a menstrual blood loss of ≤80 mL and at least a 50% reduction in MBL from baseline.

Leuprolide: Key Placebo-Controlled Trial

One of the pivotal studies evaluating Leuprolide was a randomized, double-blind, placebo-controlled multicenter study.

  • Patient Population: The study enrolled 128 women with leiomyomata uteri.

  • Intervention: Patients received either Leuprolide acetate depot (3.75 mg intramuscularly every 4 weeks) or a placebo for 24 weeks.

  • Primary Efficacy Parameters: The study evaluated the change in mean uterine volume and the resolution or improvement of fibroid-related symptoms, including menorrhagia.

Conclusion

This compound, an oral GnRH antagonist, demonstrates a rapid and dose-dependent reduction in heavy menstrual bleeding and uterine volume in women with uterine fibroids, as evidenced by the robust data from the PRIMROSE clinical trial program. Leuprolide, an injectable GnRH agonist, has a longer history of use and has also been shown to effectively reduce uterine and fibroid volume and control bleeding.

The key differentiators lie in their mechanism of action, onset, and route of administration. This compound offers a rapid onset of action without the initial flare-up of symptoms characteristic of GnRH agonists like Leuprolide. The oral administration of this compound also presents a potential advantage in terms of patient convenience over the injectable Leuprolide.

Direct comparative efficacy and long-term safety data from head-to-head trials would be invaluable for a more definitive comparison. However, the available evidence suggests that both agents are effective in managing the symptoms of uterine fibroids, with this compound offering a newer, targeted approach with a flexible dosing regimen. The choice between these therapies will likely depend on patient and physician preference, desired speed of onset, and individual patient characteristics.

References

Head-to-head comparison of GnRH antagonists in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of key Gonadotropin-Releasing Hormone (GnRH) antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and development.

GnRH antagonists represent a critical class of therapeutics for hormone-dependent conditions, offering a distinct mechanism of action compared to GnRH agonists. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists induce a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a swift reduction in testosterone and estrogen levels without the initial hormonal surge characteristic of agonists.[1] This guide focuses on the preclinical head-to-head comparisons of prominent GnRH antagonists, including degarelix, cetrorelix, and ganirelix, in animal models, providing valuable insights into their relative potency and properties.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of key performance indicators for different GnRH antagonists.

AntagonistAnimal ModelBinding Affinity (IC50/Ki)In Vivo Efficacy (Testosterone Suppression)Pharmacokinetic Profile (Half-life)
Degarelix RatComparable to Cetrorelix and Ganirelix[2]Dose-dependent suppression of LH and testosterone.[3] A 200 µg/kg subcutaneous dose in castrated rats maintained maximal LH suppression for 6 days.[2]Elimination half-life not explicitly stated in direct comparison.
Cetrorelix RatHigh receptor binding affinity.[4]A 200 µg/kg subcutaneous dose in castrated rats maintained maximal LH suppression for 2 days.Population elimination half-life after IV dose in rats is 3.0 hours.
Ganirelix RatComparable to Degarelix and Cetrorelix.Data on testosterone suppression from direct comparative studies is limited in the provided search results.Not available from the provided search results.
Abarelix RatComparable to Degarelix and Cetrorelix.A 200 µg/kg subcutaneous dose in castrated rats led to a 12-hour suppression of LH.Not available from the provided search results.
AntagonistConcentrationMean Histamine Release (% of Basal ± SEM)
Degarelix 3 µg/mlNot significant
30 µg/mlNot significant
300 µg/mlNot significant
Ganirelix 1 µg/mlNot significant
10 µg/mlNot significant
100 µg/ml81 ± 27 (Not significant)
Abarelix 3 µg/mlNot significant
30 µg/ml143 ± 29 (P < 0.05)
300 µg/ml362 ± 58 (P < 0.05)
Cetrorelix 3 µg/mlNot significant
30 µg/ml228 ± 111 (P < 0.05)
300 µg/ml279 ± 46 (P < 0.05)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Radioligand Binding Assay for GnRH Receptor Affinity

This assay determines the binding affinity of GnRH antagonists to the GnRH receptor.

Protocol:

  • Membrane Preparation: Tissues (e.g., rat pituitary) or cells expressing the GnRH receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Competition Binding: A fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled GnRH antagonist being tested.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

In Vivo Assessment of Testosterone Suppression in Rats

This experiment evaluates the in vivo efficacy of GnRH antagonists in suppressing testosterone levels.

Protocol:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley) are used. In some studies, orchidectomized (castrated) rats are used to assess the direct effects on LH suppression without the feedback from testicular testosterone.

  • Drug Administration: The GnRH antagonist is administered, typically via subcutaneous injection, at various doses. A vehicle control group receives the injection vehicle only.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration (e.g., 2, 5, 12, 24, and 36 hours).

  • Hormone Analysis: Plasma or serum is separated from the blood samples, and the concentrations of LH and testosterone are measured using validated immunoassays (e.g., radioimmunoassay).

  • Data Analysis: The hormone levels in the treated groups are compared to the control group to determine the extent and duration of suppression. Dose-response curves can be generated to compare the potency of different antagonists.

Ex Vivo Histamine Release Assay in Human Skin

This assay assesses the potential of GnRH antagonists to induce histamine release, a factor related to potential allergic reactions.

Protocol:

  • Tissue Preparation: Human skin samples, obtained from cosmetic plastic surgery, are kept in an oxygenated saline solution.

  • Incubation: The skin samples are incubated with different concentrations of the GnRH antagonists or a control solution. A universal histamine releaser, such as compound 40/80, is used as a positive control to verify the histamine-releasing capacity of the tissue.

  • Histamine Measurement: After incubation, the amount of histamine released into the surrounding medium is quantified.

  • Data Analysis: The effect of the drug is expressed as the increase in histamine release relative to the basal release in the control group.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams are provided.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Gq11 Gq/11 GnRHR->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression (LHβ, FSHβ synthesis) Transcription_Factors->Gene_Expression Regulation

Caption: GnRH Signaling Pathway.

Experimental_Workflow_Testosterone_Suppression start Start animal_model Select Animal Model (e.g., Adult Male Rats) start->animal_model drug_admin Administer GnRH Antagonist (Subcutaneous Injection) animal_model->drug_admin blood_collection Collect Blood Samples (Multiple Time Points) drug_admin->blood_collection hormone_analysis Analyze Hormone Levels (LH & Testosterone Immunoassay) blood_collection->hormone_analysis data_analysis Data Analysis (Compare to Control) hormone_analysis->data_analysis end End data_analysis->end

Caption: In Vivo Testosterone Suppression Workflow.

References

Validating Biomarkers for Linzagolix Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current landscape of biomarker validation for predicting therapeutic response to Linzagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist. This compound is indicated for the treatment of moderate to severe symptoms associated with uterine fibroids and is under investigation for endometriosis. Its mechanism of action, centered on the dose-dependent suppression of estradiol, offers a logical starting point for identifying candidate predictive biomarkers. This document compares potential biomarkers, presents supporting data from clinical studies, and provides detailed experimental protocols for their assessment.

Introduction to this compound and the Role of Biomarkers

This compound competitively binds to and inhibits GnRH receptors in the pituitary gland.[1][2] This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in ovarian estradiol production.[1][2][3] This hypoestrogenic state is the primary driver of its therapeutic effects in estrogen-dependent conditions like uterine fibroids and endometriosis.

Predictive biomarkers are critical for personalizing treatment with this compound. They can help identify patients most likely to respond favorably, allow for dose optimization to balance efficacy and side effects, and potentially reduce the prescription of ineffective treatments. Currently, no single biomarker has been definitively validated to predict an individual's response to this compound. However, based on its mechanism of action, several candidates are under consideration.

Candidate Biomarkers for this compound Response

The most promising biomarkers for predicting this compound's efficacy are linked to the hormonal milieu it directly modulates.

Serum Estradiol Levels

Rationale: As this compound's primary therapeutic effect is mediated by reducing circulating estradiol, baseline estradiol levels and the degree of their suppression are key indicators of treatment response. Clinical trials have demonstrated that higher doses of this compound lead to greater estradiol suppression and, consequently, more significant reductions in symptoms like heavy menstrual bleeding and pelvic pain.

Comparison with Alternatives: Other GnRH antagonists, such as Elagolix and Relugolix, also function by suppressing estradiol. Clinical data from trials of these agents similarly show a correlation between the extent of estradiol reduction and clinical efficacy. Therefore, monitoring estradiol levels is a common principle across this class of drugs.

Data Presentation:

BiomarkerTherapeutic AgentConditionKey Findings
Serum Estradiol This compound Uterine Fibroids & EndometriosisDose-dependent reduction in estradiol correlates with decreased heavy menstrual bleeding and pelvic pain. Doses of 100 mg and 200 mg result in median estradiol levels of 20-60 pg/mL and <20 pg/mL, respectively.
Serum Estradiol Elagolix EndometriosisDaily doses of 150 mg and 200 mg lead to partial and maximal estradiol suppression, respectively, with corresponding reductions in dysmenorrhea and nonmenstrual pelvic pain.
Serum Estradiol Relugolix Uterine Fibroids & EndometriosisA 40 mg daily dose effectively suppresses estradiol, leading to significant reductions in menstrual blood loss and pain.
Progesterone Receptor (PR) Status

Rationale: Progesterone and its receptor play a complex role in the pathophysiology of endometriosis and uterine fibroids. While this compound primarily targets the estrogen axis, the overall hormonal environment is altered, which could influence progesterone signaling. Progesterone resistance is a known factor in endometriosis, and PR status in endometriotic lesions could potentially predict the response to hormonal therapies.

Comparison with Alternatives: The concept of using hormone receptor status to predict treatment response is well-established in other fields, such as oncology (e.g., ER/PR status in breast cancer). For endometriosis, progestin-based therapies are a common treatment, and their efficacy is logically linked to the presence of progesterone receptors. While direct evidence for PR status predicting response to GnRH antagonists is limited, it remains a plausible area of investigation.

Data Presentation:

Currently, there is a lack of direct clinical trial data correlating progesterone receptor status with therapeutic response to this compound or other GnRH antagonists for uterine fibroids or endometriosis. This represents a significant research gap and a promising avenue for future biomarker validation studies.

Experimental Protocols

Quantification of Serum Estradiol via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for measuring serum estradiol levels using a commercially available ELISA kit.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood via venipuncture into a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes at 4°C to separate the serum.

    • Aliquot the serum into clean microcentrifuge tubes and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure (based on a typical competitive ELISA):

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Add a specific volume of standards, controls, and patient serum samples to the wells of the microplate pre-coated with an anti-estradiol antibody.

    • Add a fixed amount of horseradish peroxidase (HRP)-conjugated estradiol to each well. This will compete with the estradiol in the sample for binding to the antibody on the plate.

    • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound components.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of estradiol in the sample.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of estradiol in the patient samples by interpolating their absorbance values from the standard curve.

Determination of Progesterone Receptor (PR) Status by Immunohistochemistry (IHC)

This protocol provides a general workflow for assessing PR expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., from endometrial biopsies or fibroid tissue).

Methodology:

  • Tissue Preparation:

    • Fix the tissue biopsy in 10% neutral buffered formalin.

    • Process the tissue through graded alcohols and xylene and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

  • Immunohistochemical Staining:

    • Deparaffinization and Rehydration: Heat the slides in an oven (e.g., at 60°C for 30 minutes) to melt the paraffin, followed by immersion in xylene and a series of graded alcohols to rehydrate the tissue.

    • Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or steamer.

    • Peroxidase Blocking: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

    • Primary Antibody Incubation: Incubate the slides with a primary antibody specific for the progesterone receptor (e.g., a monoclonal anti-PR antibody) at a predetermined concentration and for a specific duration (e.g., 60 minutes at room temperature).

    • Detection System: Apply a secondary antibody conjugated to a polymer-HRP enzyme complex.

    • Chromogen Application: Add a chromogen substrate (e.g., DAB) to visualize the antigen-antibody reaction (typically a brown precipitate).

    • Counterstaining: Stain the sections with a counterstain like hematoxylin to visualize the cell nuclei.

    • Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip with a mounting medium.

  • Interpretation:

    • Examine the stained slides under a light microscope.

    • PR positivity is determined by the presence of brown nuclear staining in the target cells.

    • The percentage of positively stained cells and the intensity of the staining (weak, moderate, or strong) are typically scored by a pathologist. A common threshold for positivity is ≥1% of tumor cells showing nuclear staining.

Visualizations

Linzagolix_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary Gland GnRH_Receptor GnRH Receptor Ovaries Ovaries Estradiol Estradiol Ovaries->Estradiol produces Uterus Uterus (Fibroids/Endometrial Lesions) Therapeutic_Effect Therapeutic Effect (Symptom Reduction) Uterus->Therapeutic_Effect leads to symptoms, which are reduced by therapy GnRH->Pituitary stimulates This compound This compound This compound->GnRH_Receptor blocks LH_FSH LH & FSH GnRH_Receptor->LH_FSH signaling leads to release of LH_FSH->Ovaries stimulate Estradiol->Uterus stimulates growth of

Caption: this compound Signaling Pathway

Experimental_Workflows cluster_ELISA Serum Estradiol ELISA Workflow cluster_IHC Progesterone Receptor IHC Workflow Blood_Collection 1. Blood Collection (Serum Separator Tube) Centrifugation 2. Centrifugation (1000-2000 x g) Blood_Collection->Centrifugation Serum_Isolation 3. Serum Isolation & Storage (-80°C) Centrifugation->Serum_Isolation ELISA_Assay 4. ELISA Assay (Competitive Binding) Serum_Isolation->ELISA_Assay Data_Analysis 5. Data Analysis (Standard Curve) ELISA_Assay->Data_Analysis Estradiol_Concentration Estradiol Concentration (pg/mL) Data_Analysis->Estradiol_Concentration Tissue_Biopsy 1. Tissue Biopsy (Endometrium/Fibroid) Fixation_Embedding 2. Fixation (Formalin) & Paraffin Embedding Tissue_Biopsy->Fixation_Embedding Sectioning 3. Sectioning (4-5 µm) Fixation_Embedding->Sectioning IHC_Staining 4. Immunohistochemical Staining (Anti-PR Antibody) Sectioning->IHC_Staining Microscopy 5. Microscopic Evaluation (Pathologist Scoring) IHC_Staining->Microscopy PR_Status PR Status (% Positive Cells, Intensity) Microscopy->PR_Status

Caption: Biomarker Validation Workflows

Conclusion and Future Directions

The validation of predictive biomarkers for this compound therapeutic response is an evolving field. While direct evidence is still emerging, the central role of estradiol suppression in the mechanism of action of this compound and other GnRH antagonists makes serum estradiol levels a strong candidate biomarker for treatment response. The potential utility of progesterone receptor status, particularly in endometriosis, warrants further investigation through dedicated clinical studies.

Future research should focus on prospective clinical trials that incorporate biomarker analysis as a key objective. Subgroup analyses of existing and future trial data, stratifying patients by baseline hormone levels and receptor status, will be crucial in validating these candidate biomarkers. The development of a validated biomarker or a panel of biomarkers will ultimately enable a more personalized and effective use of this compound in the management of uterine fibroids and endometriosis.

References

A Comparative Analysis of the Phase 3 PRIMROSE 1 and 2 Trials for Linzagolix in the Treatment of Uterine Fibroids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pivotal Phase 3 PRIMROSE 1 and PRIMROSE 2 clinical trials, which evaluated the efficacy and safety of Linzagolix for the management of heavy menstrual bleeding associated with uterine fibroids. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the trial outcomes.

Executive Summary

This compound, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, demonstrated statistically significant and clinically meaningful reductions in heavy menstrual bleeding in women with uterine fibroids across two large-scale, randomized, double-blind, placebo-controlled Phase 3 trials: PRIMROSE 1 and PRIMROSE 2. Both studies evaluated two doses of this compound (100 mg and 200 mg) with and without add-back therapy (ABT). The primary endpoint, a composite of menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline at 24 weeks, was met in both trials for all this compound treatment arms compared to placebo.

Data Presentation

Patient Demographics and Baseline Characteristics

The PRIMROSE 1 and 2 trials enrolled a combined total of 1109 women with uterine fibroid-associated heavy menstrual bleeding. While the overall trial designs were identical, there were notable differences in the geographical and racial distribution of the patient populations.

CharacteristicPRIMROSE 1 (N=574)PRIMROSE 2 (N=535)
Region USAEurope and USA
Mean Age (years) 41.942.4
Race
Black or African American63.1%5.0%
White33.1%94.8%
Other3.8%0.2%
Mean BMI ( kg/m ²) 32.227.8
Mean Menstrual Blood Loss at Baseline (mL) 227.1231.7
Efficacy: Responder Rates at 24 and 52 Weeks

The primary efficacy endpoint was the percentage of responders at 24 weeks, defined as patients with a menstrual blood loss (MBL) of ≤80 mL and a ≥50% reduction from baseline. Sustained efficacy was assessed at 52 weeks.

Treatment ArmPRIMROSE 1 Responder Rate (24 Weeks)PRIMROSE 2 Responder Rate (24 Weeks)Pooled Responder Rate (52 Weeks)
Placebo35.0%29.4%N/A
This compound 100 mg56.4%56.7%55.0%
This compound 100 mg + ABT66.4%77.2%86.1%
This compound 200 mg71.4%77.7%N/A (Switched to 200mg + ABT)
This compound 200 mg + ABT75.5%93.9%89.3%

ABT: Add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)

Secondary Efficacy Endpoints (at 24 Weeks)

Both trials demonstrated significant improvements in key secondary endpoints for all this compound arms compared to placebo.

EndpointPRIMROSE 1PRIMROSE 2
Pain Reduction Statistically significant improvementStatistically significant improvement
Improvement in Anemia Statistically significant improvementStatistically significant improvement
Quality of Life (QOL) Statistically significant improvementStatistically significant improvement
Safety and Tolerability

This compound was generally well-tolerated in both studies. The most common adverse events were consistent with the mechanism of action of GnRH antagonists.

Adverse Event (>5% incidence)This compound (Pooled Data)Placebo (Pooled Data)
HeadacheReportedSimilar to this compound arms
Hot FlushesReportedLower incidence
AnemiaReportedSimilar to this compound arms

Changes in bone mineral density (BMD) were observed, particularly with the 200 mg dose without ABT. The addition of ABT mitigated this effect.

Experimental Protocols

Study Design

PRIMROSE 1 and PRIMROSE 2 were identically designed, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 studies.[1] The treatment duration was 52 weeks, with a 6-month follow-up period.[2]

Patient Population

Eligible participants were premenopausal women aged 18 years or older with a diagnosis of uterine fibroids and heavy menstrual bleeding, defined as a menstrual blood loss of >80 mL per cycle.

Treatment Arms

Patients were randomized in a 1:1:1:1:1 ratio to one of five treatment arms:

  • Placebo

  • This compound 100 mg once daily

  • This compound 100 mg once daily with add-back therapy (1 mg estradiol / 0.5 mg norethisterone acetate)

  • This compound 200 mg once daily

  • This compound 200 mg once daily with add-back therapy (1 mg estradiol / 0.5 mg norethisterone acetate)

Efficacy Assessments

The primary efficacy endpoint was the responder rate at 24 weeks, based on menstrual blood loss (MBL) measured by the alkaline hematin method.[3] Secondary endpoints included changes in pain scores, anemia, and quality of life, which were assessed using validated patient-reported outcome instruments.

The alkaline hematin method is a quantitative laboratory technique used to measure the volume of MBL. The protocol involves the collection of all used sanitary products during a menstrual cycle. The collected materials are then treated with a sodium hydroxide solution to convert hemoglobin into alkaline hematin, which has a distinct color. The concentration of alkaline hematin is measured using a spectrophotometer, and this value is used to calculate the total MBL volume.

Visualizations

Signaling Pathway of this compound

Linzagolix_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen produces GnRH->Pituitary stimulates This compound This compound GnRH_R GnRH Receptor This compound->GnRH_R antagonizes LH_FSH->Ovaries stimulates Uterine_Fibroids Uterine Fibroids Estrogen->Uterine_Fibroids promotes growth

Caption: Mechanism of action of this compound as a GnRH receptor antagonist.

PRIMROSE Trial Experimental Workflow

PRIMROSE_Trial_Workflow cluster_treatment 52-Week Treatment Period Screening Screening & Enrollment (N=1109) Randomization Randomization (1:1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Linza100 This compound 100 mg Randomization->Linza100 Linza100_ABT This compound 100 mg + ABT Randomization->Linza100_ABT Linza200 This compound 200 mg Randomization->Linza200 Linza200_ABT This compound 200 mg + ABT Randomization->Linza200_ABT Endpoint_24 Primary Endpoint Assessment (24 Weeks) Placebo->Endpoint_24 Linza100->Endpoint_24 Linza100_ABT->Endpoint_24 Linza200->Endpoint_24 Linza200_ABT->Endpoint_24 Endpoint_52 Long-term Efficacy & Safety (52 Weeks) Endpoint_24->Endpoint_52 Follow_up 6-Month Follow-up Endpoint_52->Follow_up

Caption: High-level overview of the PRIMROSE 1 and 2 trial design.

References

Linzagolix: A Comparative Analysis of Efficacy With and Without Hormonal Add-Back Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the clinical evidence for Linzagolix in the management of uterine fibroids and endometriosis, focusing on the differential outcomes of treatment with and without hormonal add-back therapy.

This compound, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a significant therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2] Its mechanism of action involves binding to and blocking GnRH receptors in the pituitary gland, which leads to a dose-dependent reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) production.[1] This, in turn, suppresses ovarian estrogen production, thereby alleviating the symptoms of these conditions.[1] A key aspect of this compound therapy is the option to co-administer hormonal add-back therapy (ABT) to mitigate the hypoestrogenic side effects associated with lower estrogen levels, such as bone mineral density (BMD) loss.[3] This guide provides a comprehensive comparison of the efficacy of this compound with and without hormonal ABT, supported by data from pivotal clinical trials.

Efficacy in Uterine Fibroids: The PRIMROSE Trials

The efficacy and safety of this compound in women with uterine fibroids and associated heavy menstrual bleeding (HMB) were primarily evaluated in two large-scale, randomized, double-blind, placebo-controlled Phase 3 trials: PRIMROSE 1 and PRIMROSE 2. These studies assessed various doses of this compound, both with and without ABT (1 mg estradiol and 0.5 mg norethisterone acetate).

Reduction of Heavy Menstrual Bleeding

The primary endpoint in the PRIMROSE trials was the proportion of women achieving a menstrual blood loss (MBL) volume of less than 80 mL and a 50% or greater reduction from baseline at 24 weeks. This compound demonstrated a statistically significant reduction in HMB compared to placebo across all treatment arms.

Table 1: Responder Rates for Reduction of Heavy Menstrual Bleeding in the PRIMROSE Trials (at 24 weeks)

Treatment GroupPRIMROSE 1 Responder Rate (%)PRIMROSE 2 Responder Rate (%)Pooled Responder Rate (%)
Placebo35.029.432.2
This compound 100 mg56.456.756.5
This compound 100 mg + ABT66.477.271.6
This compound 200 mg71.477.774.4
This compound 200 mg + ABT75.593.984.6

Notably, the highest responder rates were observed in the 200 mg this compound with ABT group. The 100 mg dose without ABT also showed significant efficacy, providing a potential option for women who cannot or do not wish to take hormonal therapy.

Impact on Pain and Quality of Life

Both 100 mg and 200 mg doses of this compound, with or without ABT, led to clinically relevant reductions in pain and improvements in quality of life. A post hoc analysis of the PRIMROSE trials revealed that the reduction in pain was significantly mediated by the reduction in HMB.

Efficacy in Endometriosis: The EDELWEISS Trials

The EDELWEISS clinical trial program, including the Phase 3 EDELWEISS 3 study, assessed the efficacy of this compound in managing moderate-to-severe endometriosis-associated pain. The co-primary endpoints were the proportion of responders for dysmenorrhea (painful menstruation) and non-menstrual pelvic pain (NMPP).

Pain Reduction

At 3 months, the 200 mg this compound dose with ABT met the primary efficacy objectives, demonstrating significant reductions in both dysmenorrhea and NMPP compared to placebo. The 75 mg dose without ABT showed a significant reduction in dysmenorrhea but not in NMPP at the same time point. However, by 6 months, both treatment regimens showed significant reductions in both dysmenorrhea and NMPP.

Table 2: Responder Rates for Pain Reduction in the EDELWEISS 3 Trial (at 3 months)

Treatment GroupDysmenorrhea Responder Rate (%)Non-Menstrual Pelvic Pain Responder Rate (%)
Placebo2430.9
This compound 75 mg44Not Statistically Significant
This compound 200 mg + ABT7347.3

Safety Profile: The Role of Add-Back Therapy

A critical consideration with GnRH antagonist therapy is the potential for hypoestrogenic side effects, most notably a decrease in bone mineral density.

Bone Mineral Density (BMD)

In the PRIMROSE studies, treatment with 200 mg of this compound alone was associated with a greater reduction in BMD compared to the groups receiving ABT or the 100 mg dose. The addition of ABT effectively mitigated this bone loss. Similarly, in the EDELWEISS 3 trial, both the 75 mg and the 200 mg with ABT groups exhibited minimal BMD loss at 6 months.

Table 3: Mean Percentage Change in Lumbar Spine BMD

TrialTreatment GroupMean BMD Change (%)
EDELWEISS 3 (6 months)This compound 75 mg-0.89
EDELWEISS 3 (6 months)This compound 200 mg + ABT-0.79
Adverse Events

The most frequently reported adverse events in clinical trials with this compound were hot flushes, headaches, and fatigue. Hot flushes were more common in the higher-dose groups without ABT, consistent with greater estrogen suppression.

Experimental Protocols

PRIMROSE 1 and 2 Trials
  • Study Design: These were two identical, 52-week, randomized, double-blind, placebo-controlled Phase 3 trials.

  • Participants: Women with uterine fibroid-associated heavy menstrual bleeding, defined as a menstrual blood loss of >80 mL per cycle.

  • Interventions: Participants were randomized to one of five groups: placebo, this compound 100 mg, this compound 100 mg with ABT (1 mg estradiol/0.5 mg norethisterone acetate), this compound 200 mg, or this compound 200 mg with ABT.

  • Primary Outcome Assessment: Menstrual blood loss was assessed using the Pictorial Blood Loss Assessment Chart (PBAC). A PBAC score is calculated based on the number and saturation of sanitary products used. A score of ≥100 is generally considered indicative of HMB.

EDELWEISS 3 Trial
  • Study Design: A multicenter, prospective, randomized, placebo-controlled, double-blind, double-dummy Phase 3 study.

  • Participants: Women with a surgical and, if available, histological diagnosis of pelvic endometriosis within the last 10 years, and moderate to severe endometriosis-associated pain.

  • Interventions: Participants were randomized to one of three groups: placebo, this compound 75 mg, or this compound 200 mg with ABT (1.0 mg estradiol/0.5 mg norethindrone acetate).

  • Primary Outcome Assessment: Dysmenorrhea and non-menstrual pelvic pain were measured daily using a Verbal Rating Scale (VRS), where patients rate their pain on a scale from 0 (no pain) to 3 (severe pain).

Bone Mineral Density Assessment

Across the trials, BMD was assessed using dual-energy X-ray absorptiometry (DXA), the standard method for measuring bone density.

Visualizing the Pathways and Processes

To better understand the context of this compound's action and the design of its clinical evaluation, the following diagrams are provided.

G Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH (stimulates) GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen produces GnRH_Receptor->Ovaries LH/FSH (stimulates) This compound This compound This compound->GnRH_Receptor blocks Uterine_Fibroids Uterine Fibroids Estrogen->Uterine_Fibroids promotes growth Endometriosis Endometriosis Estrogen->Endometriosis promotes growth

This compound Mechanism of Action

G Screening Screening (2 Menstrual Cycles) Randomization Randomization (1:1:1:1:1) Screening->Randomization Treatment_24w 24-Week Double-Blind Treatment Randomization->Treatment_24w Extension_52w 52-Week Extension Treatment_24w->Extension_52w Placebo Placebo Treatment_24w->Placebo L100 This compound 100 mg Treatment_24w->L100 L100_ABT This compound 100 mg + ABT Treatment_24w->L100_ABT L200 This compound 200 mg Treatment_24w->L200 L200_ABT This compound 200 mg + ABT Treatment_24w->L200_ABT Follow_up 6-Month Follow-up Extension_52w->Follow_up

PRIMROSE Trials Workflow

G Screening Screening (Min. 2 Menstrual Cycles) Randomization Randomization (1:1:1) Screening->Randomization Treatment_6m 6-Month Double-Blind Treatment Randomization->Treatment_6m Extension_6m Optional 6-Month Extension Treatment_6m->Extension_6m Follow_up 6-Month Follow-up Treatment_6m->Follow_up Placebo Placebo Treatment_6m->Placebo L75 This compound 75 mg Treatment_6m->L75 L200_ABT This compound 200 mg + ABT Treatment_6m->L200_ABT Extension_6m->Follow_up

References

A Comparative Analysis of the Binding Kinetics of Linzagolix and Other GnRH Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding kinetics of Linzagolix with other prominent gonadotropin-releasing hormone (GnRH) antagonists, including Elagolix, Relugolix, Ganirelix, and Cetrorelix. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.

GnRH antagonists function by competitively binding to GnRH receptors in the pituitary gland, which in turn suppresses the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism avoids the initial surge of gonadotropins, known as the "flare effect," which is characteristic of GnRH agonists.[2] The efficacy of these antagonists is largely determined by their binding affinity and kinetics at the GnRH receptor.

Quantitative Comparison of Binding Kinetics

The binding affinities of various GnRH antagonists are quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). These values indicate the concentration of the antagonist required to achieve a certain level of receptor binding or inhibition.

AntagonistDrug TypeKi (nM)IC50 (nM)Kd (pM)Notes
This compound Non-peptide-36.7-IC50 for GnRH-stimulated Ca2+ flux.[3]
Elagolix Non-peptide3.7[4]0.2554A highly potent, orally active antagonist.
Relugolix Non-peptide-0.08-IC50 for binding affinity to the LHRH receptor.
Ganirelix Peptide--400Exhibits a ninefold higher binding affinity than native GnRH (Kd = 3600 pM).
Cetrorelix Peptide-19.9-IC50 for GnRH-stimulated Ca2+ flux.

GnRH Receptor Signaling Pathway

The gonadotropin-releasing hormone receptor is a G-protein coupled receptor (GPCR). The binding of endogenous GnRH initiates a signaling cascade that results in the release of gonadotropins. GnRH antagonists prevent this process through competitive inhibition.

  • GnRH Binding: GnRH binds to its receptor on pituitary gonadotroph cells.

  • G-Protein Activation: The receptor activates the Gq/11 class of G-proteins.

  • PLC Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).

  • Gonadotropin Release: The combined effect of increased intracellular Ca2+ and PKC activation leads to the synthesis and secretion of LH and FSH.

GnRH antagonists, such as this compound, physically occupy the GnRH binding site on the receptor, thereby preventing the endogenous GnRH from binding and initiating this signaling cascade.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Antagonist GnRH Antagonist (e.g., this compound) Antagonist->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release LH & FSH Release Ca_Release->Gonadotropin_Release PKC->Gonadotropin_Release

GnRH signaling pathway and its competitive inhibition.

Experimental Protocols: Radioligand Binding Assay

A common method to determine the binding affinity (Ki or Kd) of a GnRH antagonist is the competitive radioligand binding assay.

Objective: To quantify the binding of an unlabeled GnRH antagonist to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Line: A cell line stably expressing the human GnRH receptor, such as HEK293 cells.

  • Radioligand: A high-affinity GnRH agonist labeled with a radioisotope, for instance, 125I-labeled triptorelin.

  • Competitor: The unlabeled GnRH antagonist being tested (e.g., this compound).

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain pH and ionic strength, often containing protease inhibitors.

  • Instrumentation: A gamma counter to measure radioactivity.

Methodology:

  • Membrane Preparation:

    • Culture the cells expressing the GnRH receptor to confluency.

    • Harvest the cells and homogenize them in an ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in a fresh assay buffer.

  • Binding Reaction:

    • In a multi-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled antagonist to different wells.

    • Include control wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the antagonist concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis prep_membranes 1. Prepare Cell Membranes with GnRH Receptors setup_wells 2. Set up Assay Wells prep_membranes->setup_wells add_radio Add Radioligand (e.g., ¹²⁵I-triptorelin) setup_wells->add_radio add_competitor Add Increasing Concentrations of Unlabeled Antagonist setup_wells->add_competitor incubate 3. Incubate to Reach Equilibrium add_radio->incubate add_competitor->incubate filter 4. Filter to Separate Bound vs. Free Ligand incubate->filter count 5. Measure Radioactivity (Gamma Counter) filter->count analyze 6. Analyze Data (Calculate IC₅₀ and Ki) count->analyze

Experimental workflow for a radioligand binding assay.

References

A Comparative Analysis of Oral GnRH Antagonists for Endometriosis: A Network Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oral Gonadotropin-Releasing Hormone (GnRH) antagonists for the treatment of endometriosis-associated pain, based on findings from network meta-analyses of clinical trials. We delve into the efficacy and safety profiles of key market players—Elagolix, Relugolix, and Linzagolix—and the investigational drug Opigolix (ASP1707), supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal Axis

Oral GnRH antagonists represent a significant advancement in the management of endometriosis, a chronic, estrogen-dependent inflammatory disease. Unlike GnRH agonists that cause an initial surge in gonadotropins, antagonists competitively bind to GnRH receptors in the pituitary gland, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This, in turn, reduces ovarian production of estradiol, inducing a hypoestrogenic state that alleviates the painful symptoms of endometriosis.[4]

GnRH_Antagonist_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pulsatile Release GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor Binds to AnteriorPituitary Anterior Pituitary LH_FSH LH & FSH GnRH_Receptor->LH_FSH Stimulates Secretion Oral_GnRH_Antagonist Oral GnRH Antagonist Oral_GnRH_Antagonist->GnRH_Receptor Competitively Blocks Ovaries Ovaries LH_FSH->Ovaries Stimulates Estradiol Estradiol Ovaries->Estradiol Production Estradiol->Hypothalamus Negative Feedback Estradiol->AnteriorPituitary Negative Feedback Endometriotic_Lesions Endometriotic Lesions Estradiol->Endometriotic_Lesions Stimulates Growth Pain_Symptoms Pain Symptoms Endometriotic_Lesions->Pain_Symptoms Causes

Diagram 1: GnRH Antagonist Signaling Pathway

Network Meta-Analysis Workflow

A network meta-analysis (NMA) allows for the simultaneous comparison of multiple treatments from a network of clinical trials, even in the absence of head-to-head comparisons. This is achieved by combining direct and indirect evidence. The general workflow of an NMA is outlined below.

Network_Meta_Analysis_Workflow Define_Question 1. Define Research Question (PICO) Systematic_Search 2. Systematic Literature Search Define_Question->Systematic_Search Study_Selection 3. Study Selection & Data Extraction Systematic_Search->Study_Selection Risk_of_Bias 4. Assess Risk of Bias Study_Selection->Risk_of_Bias Network_Geometry 5. Construct Network Geometry Risk_of_Bias->Network_Geometry Pairwise_Meta_Analysis 6. Perform Pairwise Meta-Analyses (Direct Evidence) Network_Geometry->Pairwise_Meta_Analysis NMA_Model 7. Select and Run NMA Model (e.g., Bayesian) Pairwise_Meta_Analysis->NMA_Model Assess_Inconsistency 8. Assess Inconsistency (Direct vs. Indirect Evidence) NMA_Model->Assess_Inconsistency Rank_Treatments 9. Rank Treatments (e.g., SUCRA) Assess_Inconsistency->Rank_Treatments Interpret_Results 10. Interpret and Report Findings Rank_Treatments->Interpret_Results

Diagram 2: Network Meta-Analysis Workflow

Comparative Efficacy of Oral GnRH Antagonists

The following tables summarize the quantitative data on the efficacy of Elagolix, Relugolix, this compound, and Opigolix in reducing endometriosis-associated pain, based on key clinical trials.

Table 1: Reduction in Dysmenorrhea

Drug & DosageTrial(s)Responder Rate (%) vs. Placebo (%)Key Findings
Elagolix 150 mg once dailyElaris EM-I & EM-II43.4-46.4% vs. 19.6-22.7% at 3 months[5]Statistically significant improvement over placebo.
Elagolix 200 mg twice dailyElaris EM-I & EM-II72.4-75.8% vs. 19.6-22.7% at 3 monthsHigher dose showed greater efficacy.
Relugolix 40 mg + Add-BackSPIRIT 1 & 275% vs. 27-30% at 24 weeksSignificant reduction in menstrual pain.
This compound 75 mg once dailyEDELWEISS 344.0% vs. 23.5% at 3 monthsSignificant improvement over placebo.
This compound 200 mg + Add-BackEDELWEISS 372.9% vs. 23.5% at 3 monthsHigh efficacy with add-back therapy.
Opigolix (ASP1707) 3-15 mg once dailyTERRADose-dependent reduction in NRS score at 12 weeksHigher doses showed greater pain reduction.

Table 2: Reduction in Non-Menstrual Pelvic Pain (NMPP)

Drug & DosageTrial(s)Responder Rate (%) vs. Placebo (%)Key Findings
Elagolix 150 mg once dailyElaris EM-I & EM-II49.8-50.4% vs. 36.5% at 3 monthsStatistically significant improvement.
Elagolix 200 mg twice dailyElaris EM-I & EM-II54.5-57.8% vs. 36.5% at 3 monthsModest dose-response observed.
Relugolix 40 mg + Add-BackSPIRIT 1 & 259-66% vs. 40-43% at 24 weeksSignificant reduction in NMPP.
This compound 75 mg once dailyEDELWEISS 3Not statistically significant vs. placebo at 3 monthsTrend towards improvement.
This compound 200 mg + Add-BackEDELWEISS 347.3% vs. 30.9% at 3 monthsStatistically significant improvement.
Opigolix (ASP1707) 3-15 mg once dailyTERRADose-dependent reduction in NRS score at 12 weeksSignificant effect at higher doses.

Safety Profile Comparison

The primary safety concerns with oral GnRH antagonists are related to their hypoestrogenic effects, most notably bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).

Table 3: Key Safety Outcomes

Drug & DosageTrial(s)Mean % Change in Lumbar Spine BMDIncidence of Hot Flushes (%)Other Notable Adverse Events
Elagolix 150 mg once dailyElaris EM-III & IV (12 months)-0.61%~46%Headache, nausea
Elagolix 200 mg twice dailyElaris EM-III & IV (12 months)-2.08%~58%Headache, nausea
Relugolix 40 mg + Add-BackSPIRIT 1 & 2 (24 weeks)-0.70% to -0.78% vs. +0.02% to +0.21% for placebo~10.5%Headache, nasopharyngitis
This compound 75 mg once dailyEDELWEISS 3 (6 months)-0.89%7.5%Headache, fatigue
This compound 200 mg + Add-BackEDELWEISS 3 (6 months)-0.79%6.8%Headache, fatigue
Opigolix (ASP1707) 3-15 mg once dailyTERRA (24 weeks)Dose-dependent decreaseDose-dependent increaseHeadache

Experimental Protocols of Key Clinical Trials

The following table provides a high-level overview of the methodologies employed in the pivotal clinical trials for each oral GnRH antagonist.

Table 4: Summary of Key Clinical Trial Protocols

DrugTrial Name(s)NCT Number(s)PhaseKey Design FeaturesNo. of ParticipantsPrimary Endpoints
Elagolix Elaris EM-I & EM-IINCT01620528, NCT019316703Double-blind, placebo-controlled, 6-month treatment1686Responder rates for dysmenorrhea and NMPP at 3 months.
Relugolix SPIRIT 1 & 2NCT03204318, NCT032043313Replicate, double-blind, placebo-controlled, 24-week treatment>1200Responder rates for dysmenorrhea and NMPP at 24 weeks.
This compound EDELWEISS 3NCT039928463Double-blind, placebo-controlled, 6-month treatment486Responder rates for dysmenorrhea and NMPP at 3 months.
Opigolix (ASP1707) TERRANCT017670902Double-blind, placebo-controlled, dose-ranging, 24-week treatment540Dose-response relationship in reduction of endometriosis-associated pelvic pain.

Conclusion

Network meta-analyses of clinical trials demonstrate that oral GnRH antagonists, including Elagolix, Relugolix, and this compound, are effective in reducing endometriosis-associated pain. The choice of a specific agent and dosage may depend on the severity of symptoms, the desire to preserve bone mineral density, and the patient's tolerance for hypoestrogenic side effects. Higher doses of these antagonists generally show greater efficacy in pain reduction but are also associated with a greater decrease in BMD and a higher incidence of adverse events like hot flushes. The co-administration of add-back therapy with higher doses of GnRH antagonists appears to mitigate BMD loss while maintaining high efficacy. Opigolix has also shown promise in early-phase trials. Further head-to-head clinical trials are needed to more definitively establish the comparative effectiveness and long-term safety of these agents.

References

A Comparative Guide to the Analytical Quantification of Linzagolix

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful preclinical and clinical development. This guide provides a detailed comparison of analytical methodologies for the quantification of Linzagolix, a non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist. While a direct comparative study of different analytical methods for this compound in biological matrices is not publicly available, this guide leverages a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound in a tablet dosage form and contrasts it with a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method developed for a similar GnRH antagonist, Relugolix, in rat plasma. This comparison will highlight the relative strengths and applications of each technique in the drug development pipeline.

Mechanism of Action of this compound

This compound competitively binds to and blocks the GnRH receptor in the pituitary gland.[1] This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of estrogen.[1] By suppressing estrogen levels, this compound is effective in managing estrogen-dependent conditions such as uterine fibroids and endometriosis.[1]

This compound Mechanism of Action cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovaries GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Stimulates LH_FSH LH & FSH GnRHR->LH_FSH Release Estrogen Estrogen LH_FSH->Estrogen Stimulates Production Uterine_Fibroids Uterine Fibroids / Endometriosis Estrogen->Uterine_Fibroids Promotes Growth This compound This compound This compound->GnRHR Blocks

Mechanism of action of this compound.

Comparison of Analytical Methods

The choice of an analytical method is dictated by the stage of drug development, the matrix being analyzed, and the required sensitivity and throughput. Below is a comparison of an HPLC method for this compound tablets and a UPLC-MS/MS method for a similar GnRH antagonist in plasma.

ParameterStability-Indicating HPLC (this compound Tablets)UPLC-MS/MS (Relugolix in Rat Plasma)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Matrix Tablet Dosage FormRat Plasma
Linearity Range 0.1–1.0 mg/mL0.7–1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 106.1% (Intra-day), 102.9% - 112.1% (Inter-day)
Precision (%RSD) < 2%≤ 8.4% (Intra-day), ≤ 11.7% (Inter-day)
Sensitivity (LLOQ) 0.025 mg/mL0.7 ng/mL
Run Time ~10 minutes~2 minutes

Experimental Protocols

Stability-Indicating HPLC Method for this compound in Tablets

This method is suitable for routine quality control and stability studies of this compound in its tablet formulation.

Chromatographic Conditions:

  • Column: Information not publicly available.

  • Mobile Phase: Information not publicly available.

  • Flow Rate: Information not publicly available.

  • Detection: UV detector, wavelength not specified.

  • Temperature: Information not publicly available.

Validation Parameters:

  • Linearity: Assessed over six concentration levels from 0.1 to 1.0 mg/mL.

  • Accuracy: Determined by recovery studies at 80%, 100%, and 120% of the label claim.

  • Precision: Repeatability was tested with six replicates of the same concentration. Intermediate precision was assessed over three days.

UPLC-MS/MS Method for Relugolix in Rat Plasma

This method is indicative of the approach for quantifying this compound in biological matrices for pharmacokinetic studies.

Sample Preparation:

  • To 100 µL of rat plasma, add 20 µL of an internal standard (IS) solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Inject the supernatant into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water

  • Flow Rate: 0.30 mL/min

  • Gradient: 90% B (0-0.5 min), 90%-10% B (0.5-1.0 min), 10% B (1.0-1.4 min), 10%-90% B (1.4-1.5 min), 90% B (1.5-2.0 min)

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: Specific m/z transitions for Relugolix and the internal standard would be monitored.

UPLC_MSMS_Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (20 µL) Plasma->IS Vortex1 Vortex (30s) IS->Vortex1 Precipitate Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 Vortex (2 min) Precipitate->Vortex2 Centrifuge Centrifuge (13,000 x g, 10 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

UPLC-MS/MS experimental workflow.

Objective Comparison and Conclusion

The stability-indicating HPLC method is a robust and reliable technique for the quality control of this compound in its final tablet formulation. Its primary advantages are its simplicity, cost-effectiveness, and adherence to regulatory guidelines for product release testing. However, its sensitivity and selectivity are generally lower than that of LC-MS/MS methods, making it less suitable for the low concentrations typically found in biological matrices during pharmacokinetic studies.

In contrast, the UPLC-MS/MS method , exemplified by the assay for Relugolix, offers significantly higher sensitivity, selectivity, and throughput. The use of smaller particle size columns in UPLC allows for faster separations and sharper peaks, leading to improved resolution and sensitivity.[2] Tandem mass spectrometry provides a high degree of selectivity by monitoring specific parent-to-daughter ion transitions, minimizing interference from matrix components. These characteristics make UPLC-MS/MS the gold standard for bioanalytical studies, enabling the accurate determination of drug concentrations in complex biological fluids like plasma.

For researchers and drug development professionals, the choice of analytical method is clear-cut based on the application. For formulation analysis and quality control, a validated HPLC method is often sufficient and cost-effective. However, for bioanalytical applications, such as pharmacokinetic and toxicokinetic studies, a highly sensitive and selective method like UPLC-MS/MS is essential for generating reliable data to support regulatory submissions. While a specific UPLC-MS/MS method for this compound is not detailed in publicly available literature, the methodologies developed for other GnRH antagonists provide a strong and relevant framework for its bioanalysis.

References

A Comparative Review of the Safety Profiles of Oral GnRH Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Oral Gonadotropin-Releasing Hormone (GnRH) antagonists represent a significant advancement in the management of hormone-dependent gynecological disorders such as endometriosis and uterine fibroids.[1][2] This class of drugs, which includes Elagolix, Relugolix, and Linzagolix, offers a non-invasive, dose-dependent, and rapid-acting alternative to injectable GnRH agonists.[3][4][5] By competitively blocking GnRH receptors in the pituitary gland, these antagonists suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in estrogen levels. This mechanism avoids the initial "flare-up" effect seen with agonists, providing a more immediate therapeutic benefit. However, the hypoestrogenic state induced by these agents is associated with a distinct set of adverse events. This guide provides a comparative review of the safety profiles of Elagolix, Relugolix, and this compound, supported by clinical trial data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

Oral GnRH antagonists exert their therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. In a normal menstrual cycle, the hypothalamus releases GnRH, which stimulates the anterior pituitary to secrete LH and FSH. These gonadotropins, in turn, act on the ovaries to stimulate follicular development and the production of estrogen and progesterone. Oral GnRH antagonists disrupt this cascade by competitively binding to GnRH receptors on the pituitary gonadotroph cells, thereby preventing the release of LH and FSH. This leads to a dose-dependent decrease in ovarian steroid hormone production.

HPG_Axis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH AnteriorPituitary Anterior Pituitary LH_FSH LH & FSH AnteriorPituitary->LH_FSH Ovaries Ovaries Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone GnRH->AnteriorPituitary + LH_FSH->Ovaries + Estrogen_Progesterone->Hypothalamus - Estrogen_Progesterone->AnteriorPituitary - Oral_GnRH_Antagonist Oral GnRH Antagonist Oral_GnRH_Antagonist->AnteriorPituitary Blocks GnRH Receptor Clinical_Trial_Workflow Screening Patient Screening (Surgically confirmed endometriosis/fibroids, moderate-to-severe pain) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Group 1 Drug_Low Oral GnRH Antagonist (Low Dose) Randomization->Drug_Low Group 2 Drug_High Oral GnRH Antagonist (High Dose +/- ABT) Randomization->Drug_High Group 3 Treatment Treatment Period (e.g., 12-24 weeks) Placebo->Treatment Drug_Low->Treatment Drug_High->Treatment FollowUp Follow-up Period Treatment->FollowUp Endpoints Primary & Secondary Endpoints Assessment (Pain scores, BMD, Adverse Events) Treatment->Endpoints FollowUp->Endpoints

References

Safety Operating Guide

Proper Disposal of Linzagolix: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Linzagolix, ensuring laboratory safety and environmental protection.

This compound, a non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist, requires careful handling and disposal to minimize environmental impact and ensure workplace safety. While Safety Data Sheets (SDS) for this compound state that it is not classified as a hazardous substance or mixture, standard laboratory practice and regulatory guidance necessitate a cautious approach to the disposal of all pharmaceutical compounds.[1][2] This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting.

Key Disposal Principles

The primary principle for the disposal of any pharmaceutical, including this compound, is to prevent its entry into the environment, particularly waterways.[3] The European Medicines Agency's package leaflet for the this compound-containing product Yselty advises against disposal via wastewater or household waste and recommends consulting a pharmacist for proper disposal methods to protect the environment.[3] For laboratory professionals, this translates to consulting with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local, state, and federal regulations.[1]

Step-by-Step Disposal Procedures

1. Waste Characterization:

The initial step in the proper disposal of any chemical waste is to determine if it is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). According to available SDS, this compound is not a hazardous substance. However, it is the responsibility of the waste generator (the laboratory) to make a final determination. This can be done by:

  • Consulting the Safety Data Sheet (SDS): The SDS for this compound explicitly states it is "Not a hazardous substance or mixture."

  • Reviewing RCRA Lists: Confirm that this compound is not listed on the EPA's P-list or U-list of hazardous wastes.

  • Assessing Hazardous Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Based on available data, this compound does not exhibit these characteristics.

2. Segregation and Collection:

  • Non-Hazardous Pharmaceutical Waste Stream: Once confirmed as non-hazardous, this compound waste should be segregated from general laboratory trash and collected in a designated, clearly labeled container for "Non-Hazardous Pharmaceutical Waste."

  • Container Labeling: The container should be labeled with the name of the waste ("this compound and associated materials"), the date, and the generating laboratory's information.

  • Avoid Mixing: Do not mix this compound waste with hazardous chemical waste, biological waste, or sharps.

3. Disposal Pathway:

  • Consult Institutional EHS: Before proceeding with disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations.

  • Recommended Disposal Method: For non-hazardous pharmaceutical waste, the preferred disposal method is typically incineration by a licensed waste management contractor. Incineration ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

  • Landfilling: While some non-hazardous waste may be eligible for landfilling, this is generally not the preferred method for pharmaceuticals due to the potential for leaching into the soil and groundwater.

4. Handling Spills:

In the event of a spill, follow these procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment: Prevent the spill from spreading. For liquid spills, use an absorbent material like vermiculite or sand.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent materials. Place them in a sealed container labeled as "this compound Spill Debris."

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Disposal: Dispose of the spill debris as non-hazardous pharmaceutical waste, following the procedures outlined above.

Quantitative Data Summary

While specific quantitative data on the environmental fate and effects of this compound are not extensively available in the public domain, the following table summarizes key physical and chemical properties relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C22H15F3N2O7S
Molecular Weight 508.42 g/mol
Hazard Classification Not a hazardous substance or mixture
Storage Store at -20°C
Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are proprietary to the manufacturer. However, general laboratory procedures for handling non-hazardous solid and liquid chemical waste should be followed as per institutional guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Linzagolix_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_char 1. Waste Characterization - Consult SDS - Check RCRA Lists - Assess Characteristics start->waste_char is_hazardous Is waste hazardous under RCRA? waste_char->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Procedures (Contact EHS) is_hazardous->hazardous_disposal Yes non_hazardous_disposal 2. Segregate and Collect - Designated container - Label properly is_hazardous->non_hazardous_disposal No (per SDS) end End: Compliant Disposal hazardous_disposal->end contact_ehs 3. Contact Institutional EHS for Disposal Guidance non_hazardous_disposal->contact_ehs incineration 4. Preferred Disposal: Incineration via Licensed Contractor contact_ehs->incineration incineration->end

References

Essential Safety and Handling of Linzagolix in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Linzagolix.

This compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] As a potent pharmaceutical compound, adherence to strict safety protocols is essential to minimize exposure risk to laboratory personnel. This guide provides crucial information on the necessary personal protective equipment (PPE), handling procedures, and disposal of this compound in a research environment.

Personal Protective Equipment (PPE)

While a specific Occupational Exposure Limit (OEL) has not been established for this compound, a precautionary approach based on its pharmacological activity warrants robust protective measures.[2] The following table outlines the recommended PPE for handling this compound powder and solutions.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Nitrile gloves offer good resistance to a variety of chemicals.[3] Double-gloving provides an additional layer of protection against potential contamination. Regularly inspect gloves for any signs of degradation or punctures before and during use.[4]
Eye Protection Safety goggles with side-shields.Protects eyes from splashes or airborne particles of the compound.[2]
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation.Prevents inhalation of the compound, which is a primary route of exposure.
Protective Clothing Impervious clothing, such as a disposable gown or lab coat.Provides a barrier to prevent skin contact with the compound.

Experimental Protocols for Safe Handling

Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood or a biological safety cabinet is recommended, especially when manipulating the solid form of the compound to minimize inhalation exposure. Ensure that a safety shower and an eye wash station are readily accessible in the event of an emergency.

Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • When preparing solutions, dissolve this compound in a suitable solvent such as acetonitrile or DMSO within a fume hood.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Spill Management: In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE, including double gloves, a respirator, eye protection, and a disposable gown.

  • For liquid spills, absorb the material with an inert absorbent, such as diatomite or universal binders.

  • For solid spills, carefully collect the powder without creating dust.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Collect all contaminated materials, including absorbent pads and used PPE, in a sealed, labeled container for proper disposal.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to ensure maximum protection and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Respirator Don2->Don3 Don4 Put on Goggles Don3->Don4 Don5 Put on First Pair of Gloves Don4->Don5 Don6 Put on Second Pair of Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Hand Hygiene Doff6->Doff7

Caption: PPE Donning and Doffing Sequence for Handling this compound.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all this compound waste in designated, clearly labeled, and sealed containers.

  • Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedures:

  • Dispose of this compound waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

  • For unused this compound, do not dispose of it down the drain or in the regular trash. It should be sent for incineration or disposed of according to the guidelines for hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.